2,4,6-Triphenyl-1-hexene
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1,5-diphenylhex-5-en-3-ylbenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H24/c1-20(22-13-7-3-8-14-22)19-24(23-15-9-4-10-16-23)18-17-21-11-5-2-6-12-21/h2-16,24H,1,17-19H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VTFWGFWAVPVIAA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=C(CC(CCC1=CC=CC=C1)C2=CC=CC=C2)C3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H24 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00940477 | |
| Record name | 1,1',1''-(Hex-1-ene-2,4,6-triyl)tribenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00940477 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
312.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
18964-53-9 | |
| Record name | 2,4,6-Triphenyl-1-hexene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=18964-53-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,4,6-Triphenyl-1-hexene | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018964539 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1,1',1''-(Hex-1-ene-2,4,6-triyl)tribenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00940477 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,4,6-TRIPHENYL-1-HEXENE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/GH1VCQ7P6X | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-depth Technical Guide to 2,4,6-Triphenyl-1-hexene: Structure, Properties, and Biological Activity
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties, structure, synthesis, and biological activities of 2,4,6-Triphenyl-1-hexene. The information is intended for researchers, scientists, and professionals in drug development and related fields, with a focus on quantitative data, detailed experimental protocols, and visual representations of key processes.
Chemical Structure and Identification
This compound is an aromatic hydrocarbon characterized by a hexene backbone with three phenyl group substitutions at the 2, 4, and 6 positions.[1] Its systematic IUPAC name is (3,5-diphenylhex-5-en-1-yl)benzene.[1] This compound is also recognized as a styrene trimer, a significant product in the thermal degradation of polystyrene.[1]
Table 1: Compound Identification
| Identifier | Value |
| CAS Number | 18964-53-9[2] |
| Molecular Formula | C₂₄H₂₄[2][3] |
| Molecular Weight | 312.45 g/mol [1] |
| IUPAC Name | (3,5-diphenylhex-5-en-1-yl)benzene[1] |
| Synonyms | 1-Hexene, 2,4,6-triphenyl-[3] |
| InChIKey | VTFWGFWAVPVIAA-UHFFFAOYSA-N[3] |
Physicochemical and Spectroscopic Properties
This compound is typically isolated as a transparent oil.[4] Below is a summary of its known physical and spectroscopic data.
Table 2: Physicochemical Properties
| Property | Value/Description |
| Appearance | Transparent oil[4] |
| Boiling Point | 447.9±40.0 °C (Predicted) |
| Density | 1.018±0.06 g/cm³ (Predicted) |
| Water Solubility | Log10WS: -6.71 (Predicted) |
| Octanol/Water Partition Coefficient | logP: 7.5 (Predicted)[2] |
Table 3: Spectroscopic Data
| Technique | Data |
| ¹H NMR (600 MHz, CDCl₃) | Vinyl protons: δ 5.2–5.6 ppm; Aromatic protons: δ 7.1–7.4 ppm[1] |
| ¹³C NMR | Olefinic carbons: δ 141.3 (C-2), 114.7 (C-1); Aromatic carbons: δ 125.8-128.5; Quaternary carbons: δ 146.9, 145.2, 142.6; Methylene carbons: δ 43.6 (C-3), 37.5 (C-5), 33.9 (C-6); Methine carbon: δ 43.8 (C-4)[4] |
| Mass Spectrometry (EI-MS) | Molecular ion peak at m/z 312.4 (C₂₄H₂₄⁺)[1] |
| High-Resolution EI-MS | m/z 312.1878 [M]⁺[4] |
| Kovats Retention Index | Standard non-polar: 2440[2] |
Synthesis and Chemical Reactivity
The primary synthetic route to this compound is through a Grignard reaction.[1] The molecule's reactivity is dominated by its terminal alkene and aromatic phenyl rings.
Synthesis via Grignard Reaction
The synthesis involves the reaction of 2-phenylethylmagnesium bromide with benzalacetophenone.[1]
Synthesis workflow for this compound.
Chemical Reactivity
The reactivity of this compound is characterized by reactions at the alkene double bond and the aromatic rings.[1]
References
A Comprehensive Technical Guide on the Physical and Chemical Characteristics of 2,4,6-Triphenyl-1-hexene
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth overview of the physical, chemical, and biological properties of 2,4,6-Triphenyl-1-hexene. An aromatic hydrocarbon, this compound is noted as a styrene trimer resulting from polystyrene degradation and has garnered interest for its anti-melanogenic properties.[1] This document compiles essential data on its physical characteristics, detailed experimental protocols for its characterization, and an exploration of its biological activity, including relevant signaling pathways. The information is presented to support ongoing research and development in fields ranging from polymer chemistry to pharmacology.
Physicochemical Properties
This compound is a transparent oil at room temperature.[2] Its core structure consists of a hexene backbone with three phenyl group substitutions at the 2, 4, and 6 positions.[1] While primarily a synthetic compound, it is classified within the broader chemical class of phenylpropanoids and lignans.[3][4]
Table 1: Physical and Chemical Properties of this compound
| Property | Value | Source(s) |
| Molecular Formula | C₂₄H₂₄ | [1][4][5] |
| Molecular Weight | 312.45 g/mol | [1][4] |
| Appearance | Transparent Oil | [2] |
| Boiling Point | 447.9 °C at 760 mmHg (Predicted) | [6][7] |
| Density | 1.018 g/cm³ (Predicted) | [6][7] |
| Refractive Index | 1.588 | [6][7] |
| Flash Point | 222.5 °C | [6][7] |
| Vapor Pressure | 8.59E-08 mmHg at 25°C | [6][7] |
| LogP (Octanol/Water Partition Coefficient) | 6.74 - 7.5 | [3][4] |
| Storage Conditions | 0-6 °C | [7] |
Spectroscopic Data
Spectroscopic analysis is crucial for the structural elucidation and confirmation of this compound.
Table 2: Spectroscopic Data for this compound
| Technique | Key Data Points | Source(s) |
| ¹H NMR (in CDCl₃) | δ 7.02–7.36 (15H, m, aromatic protons), olefinic protons | [2] |
| ¹³C NMR | 24 carbon signals including 3 quaternary, 15 aromatic, 2 olefinic, 3 methylene, and 1 methine carbons. | [2] |
| Mass Spectrometry (HREIMS) | m/z 312.1878 [M]⁺ | [2] |
| GC-MS Kovats Retention Index | Standard non-polar: 2440; Semi-standard non-polar: 2428.8 | [4][5] |
| Infrared (IR) Spectroscopy | Characteristic peaks for C-H stretching of unsaturated carbons (around 3000-3100 cm⁻¹), C=C stretching of the alkene (around 1640-1680 cm⁻¹), and aromatic C-H bending. | [8] |
Experimental Protocols
Detailed methodologies are essential for the accurate characterization and evaluation of this compound.
Synthesis and Purification
The primary synthesis route for this compound involves the catalytic pyrolysis of polystyrene waste.[9] Purification of the resulting styrene trimer is typically achieved through column chromatography on silica gel, using a hexane/ethyl acetate eluent system.[9] For enhanced purity, recrystallization from solvents such as ethanol or methanol can be employed.[9]
Spectroscopic Analysis
-
Objective: To confirm the chemical structure of this compound.
-
Instrumentation: A standard NMR spectrometer (e.g., Bruker, 400 MHz or higher).
-
Sample Preparation:
-
Accurately weigh approximately 5-10 mg of the purified compound.
-
Dissolve the sample in approximately 0.6 mL of deuterated chloroform (CDCl₃).
-
Transfer the solution to a clean, dry 5 mm NMR tube.
-
-
¹H NMR Acquisition:
-
Tune and shim the spectrometer for the sample.
-
Acquire a standard one-dimensional ¹H NMR spectrum.
-
Typical parameters: 16-32 scans, relaxation delay of 1-2 seconds.
-
Process the spectrum by applying a Fourier transform, phase correction, and baseline correction.
-
Integrate the signals and reference the spectrum to the residual solvent peak (CDCl₃ at 7.26 ppm).
-
-
¹³C NMR Acquisition:
-
Acquire a standard one-dimensional ¹³C NMR spectrum with proton decoupling.
-
Typical parameters: 1024 or more scans, relaxation delay of 2-5 seconds.
-
Process the spectrum similarly to the ¹H spectrum.
-
Reference the spectrum to the CDCl₃ solvent peak (77.16 ppm).
-
-
Objective: To assess the purity of this compound and confirm its molecular weight.
-
Instrumentation: A gas chromatograph coupled to a mass spectrometer (e.g., Agilent GC-MS system).
-
Sample Preparation:
-
Prepare a dilute solution of the compound (e.g., 1 mg/mL) in a volatile solvent such as hexane or dichloromethane.
-
-
GC Conditions:
-
Column: A non-polar capillary column (e.g., HP-5MS, 30 m x 0.25 mm x 0.25 µm).
-
Injector Temperature: 250-280 °C.
-
Oven Temperature Program: Start at a suitable initial temperature (e.g., 60 °C), hold for 1-2 minutes, then ramp at a rate of 10-20 °C/min to a final temperature of 280-300 °C, and hold for 5-10 minutes.[10]
-
Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).
-
-
MS Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: Scan from m/z 40 to 500.
-
Source and Quadrupole Temperatures: Typically 230 °C and 150 °C, respectively.
-
-
Objective: To identify the functional groups present in this compound.
-
Instrumentation: An FTIR spectrometer, often with an Attenuated Total Reflectance (ATR) accessory.
-
Sample Preparation:
-
For liquid samples (as this compound is an oil), a small drop can be placed directly onto the ATR crystal.
-
Alternatively, a thin film can be prepared between two salt plates (e.g., NaCl or KBr).
-
-
Data Acquisition:
-
Record a background spectrum of the clean ATR crystal or empty salt plates.
-
Acquire the sample spectrum over a typical range of 4000-400 cm⁻¹.
-
Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.
-
The resulting spectrum should be displayed in terms of transmittance or absorbance versus wavenumber (cm⁻¹).
-
Biological Activity and Signaling Pathway
This compound has been identified as an anti-melanogenic agent.[3][11] It exerts its effects by inhibiting the synthesis of melanin.[11]
Anti-Melanogenic Mechanism
The primary mechanism of action for the anti-melanogenic effect of this compound involves the downregulation of key enzymes in the melanin synthesis pathway.[3][11] It has been shown to suppress the expression and activity of tyrosinase, the rate-limiting enzyme in melanogenesis, as well as tyrosinase-related protein 1 (Tyrp-1) and tyrosinase-related protein 2 (Tyrp-2).[3][11] This suppression is achieved through the inhibition of the Microphthalmia-associated transcription factor (MITF), a key regulator of melanogenic gene expression.[3][11]
Experimental Protocol: Cellular Tyrosinase Activity Assay
This assay is used to determine the inhibitory effect of this compound on tyrosinase activity within cells.
-
Cell Line: B16 melanoma cells are commonly used.
-
Materials:
-
B16 melanoma cells
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
This compound stock solution (dissolved in DMSO)
-
Lysis buffer (e.g., phosphate buffer with 1% Triton X-100)
-
L-DOPA solution (10 mM)
-
96-well plates
-
Spectrophotometer (plate reader)
-
-
Procedure:
-
Cell Culture and Treatment:
-
Seed B16 cells in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound for a specified period (e.g., 48 hours). Include a vehicle control (DMSO) and a positive control (e.g., kojic acid).
-
-
Cell Lysis:
-
After treatment, wash the cells with PBS.
-
Lyse the cells by adding lysis buffer to each well and incubating for a set time (e.g., 20 minutes) at 4°C.
-
Centrifuge the plate to pellet cell debris.
-
-
Tyrosinase Activity Measurement:
-
Transfer the supernatant (cell lysate) to a new 96-well plate.
-
Add L-DOPA solution to each well to initiate the enzymatic reaction.
-
Incubate the plate at 37°C for a defined period (e.g., 20-60 minutes).
-
Measure the absorbance at 475 nm at regular intervals to monitor the formation of dopachrome.[1][12]
-
-
Data Analysis:
-
Calculate the rate of reaction for each condition.
-
Determine the percentage of tyrosinase inhibition relative to the vehicle control.
-
-
Conclusion
This compound is a compound with well-defined physicochemical and spectroscopic properties. Its role as a byproduct of polystyrene degradation makes it relevant in environmental and polymer science. Furthermore, its demonstrated anti-melanogenic activity opens avenues for its potential application in the cosmetic and pharmaceutical industries. The detailed protocols and compiled data in this guide provide a solid foundation for researchers and professionals working with this molecule. Further investigation into its biological activities and potential toxicological profile is warranted to fully understand its applications.
References
- 1. Tyrosinase inhibition assay [bio-protocol.org]
- 2. Identification of Tyrosinase Inhibitors and Their Structure-Activity Relationships via Evolutionary Chemical Binding Similarity and Structure-Based Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound, an Anti-Melanogenic Compound from Marine-Derived Bacillus sp. APmarine135 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound | C24H24 | CID 177033 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. This compound [webbook.nist.gov]
- 6. content.abcam.com [content.abcam.com]
- 7. researchgate.net [researchgate.net]
- 8. spectroscopyonline.com [spectroscopyonline.com]
- 9. This compound | 18964-53-9 | Benchchem [benchchem.com]
- 10. This compound [webbook.nist.gov]
- 11. mdpi.com [mdpi.com]
- 12. researchgate.net [researchgate.net]
Spectroscopic Characterization of 2,4,6-Triphenyl-1-hexene: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data for the compound 2,4,6-Triphenyl-1-hexene. The information presented herein is crucial for the identification, characterization, and quality control of this molecule in research and development settings. This document outlines key data from Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy, supported by generalized experimental protocols.
Molecular Structure and Properties
Chemical Formula: C₂₄H₂₄[1]
Molecular Weight: 312.45 g/mol [2]
IUPAC Name: (3,5-Diphenylhex-5-en-1-yl)benzene[2]
CAS Number: 18964-53-9
Spectroscopic Data
The following sections present the available spectroscopic data for this compound in a structured format to facilitate analysis and comparison.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule.
Table 1: ¹H NMR Spectroscopic Data for this compound
| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |
| 7.02–7.36 | m | 15H, Aromatic protons | |
| 5.18 | d | 1.6 | 1H, Olefinic proton (H-1) |
| 4.92 | dd | 3.2, 1.6 | 1H, Olefinic proton (H-1) |
| 2.86 | ddd | 13.8, 7.9, 1.1 | 1H, Methylene proton (H-3) |
| 2.83 | ddd | 13.8, 7.9, 1.1 | 1H, Methylene proton (H-3) |
| 2.71 | m | 1H, Methine proton (H-4) | |
| 2.30–2.50 | m | 2H, Methylene protons (H-6) | |
| 2.07 | dddd | 13.6, 10.4, 6.5, 4.4 | 1H, Methylene proton (H-5) |
| 1.92 | dtd | 13.6, 10.4, 6.5 | 1H, Methylene proton (H-5) |
Data sourced from a study where the spectrum was recorded on a 600 MHz instrument in CDCl₃.[2]
Table 2: ¹³C NMR Spectroscopic Data for this compound
| Chemical Shift (δ) ppm | Assignment |
| 146.9 | Quaternary Carbon |
| 145.2 | Quaternary Carbon |
| 142.6 | Quaternary Carbon |
| 141.3 | Olefinic Carbon (C-2) |
| 128.5 | 4C, Aromatic Carbons |
| 128.5 | 2C, Aromatic Carbons |
| 128.4 | 2C, Aromatic Carbons |
| 127.9 | 2C, Aromatic Carbons |
| 127.5 | 1C, Aromatic Carbon |
| 126.6 | 2C, Aromatic Carbons |
| 126.3 | 1C, Aromatic Carbon |
| 125.8 | 1C, Aromatic Carbon |
| 114.7 | Olefinic Carbon (C-1) |
| 43.8 | Methine Carbon (C-4) |
| 43.6 | Methylene Carbon (C-3) |
| 37.5 | Methylene Carbon (C-5) |
| 33.9 | Methylene Carbon (C-6) |
Data sourced from a study where the spectrum was recorded on a 150 MHz instrument in CDCl₃.[3]
Mass Spectrometry (MS)
Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, confirming the molecular weight and offering insights into its structure.
Table 3: Mass Spectrometry Data for this compound
| Technique | m/z | Interpretation |
| High-Resolution Electrospray Ionization Mass Spectrometry (HREIMS) | 312.1878 | [M]⁺, corresponds to the molecular formula C₂₄H₂₄.[3] |
| Electron Ionization Mass Spectrometry (EI-MS) | 312.4 | Molecular ion peak (C₂₄H₂₄⁺).[2] |
Infrared (IR) Spectroscopy
Experimental Protocols
The following are generalized experimental protocols for the spectroscopic techniques discussed. Specific parameters may vary based on the instrumentation and experimental objectives.
NMR Spectroscopy
-
Sample Preparation: A small quantity of this compound, which exists as a transparent oil, is dissolved in a deuterated solvent (e.g., chloroform-d, CDCl₃).[3] A standard internal reference, such as tetramethylsilane (TMS), is often added.
-
Data Acquisition: The sample is placed in an NMR tube and inserted into the spectrometer. For ¹H NMR, a standard pulse sequence is used. For ¹³C NMR, a proton-decoupled sequence is typically employed to simplify the spectrum. Two-dimensional NMR experiments like HSQC can be performed to establish C-H correlations.[3]
-
Data Processing: The acquired free induction decay (FID) is subjected to Fourier transformation to generate the frequency-domain spectrum. Phase and baseline corrections are applied, and the chemical shifts are referenced to the internal standard.
Mass Spectrometry
-
Sample Introduction: The sample can be introduced into the mass spectrometer via direct infusion or coupled with a chromatographic system like Gas Chromatography (GC-MS).
-
Ionization: In Electron Ionization (EI), the sample is bombarded with a high-energy electron beam to induce ionization and fragmentation. For High-Resolution Mass Spectrometry (HRMS), softer ionization techniques like Electrospray Ionization (ESI) may be used to preserve the molecular ion.
-
Mass Analysis and Detection: The resulting ions are separated based on their mass-to-charge ratio by a mass analyzer and detected. The resulting mass spectrum plots relative ion abundance against the m/z ratio.
Infrared (IR) Spectroscopy
-
Sample Preparation: For an oily substance like this compound, a thin film can be prepared between two IR-transparent salt plates (e.g., NaCl or KBr). Alternatively, Attenuated Total Reflectance (ATR) can be used, where a drop of the oil is placed directly on the ATR crystal.
-
Data Acquisition: A background spectrum of the clean salt plates or ATR crystal is recorded. The sample is then placed in the IR beam path, and the sample spectrum is acquired.
-
Data Processing: The sample spectrum is ratioed against the background spectrum to produce the final absorbance or transmittance spectrum.
Visualization of Experimental Workflow
The following diagram illustrates a generalized workflow for the spectroscopic analysis of a chemical compound like this compound.
Caption: General workflow for spectroscopic analysis.
References
An In-depth Technical Guide on 2,4,6-Triphenyl-1-hexene: Discovery, Natural Occurrence, and Biological Activity
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 2,4,6-Triphenyl-1-hexene, a phenylpropanoid with significant biological activity. The document details its discovery, natural sources, and physicochemical properties. A significant portion is dedicated to its anti-melanogenic properties, including the underlying signaling pathway and detailed experimental protocols for its isolation and biological evaluation. This guide is intended to be a valuable resource for researchers in natural product chemistry, pharmacology, and cosmetic science.
Introduction
This compound is an aromatic hydrocarbon belonging to the class of lignans and neolignans[1]. Its structure consists of a hexene backbone substituted with three phenyl groups[2]. While it has been identified as a byproduct of polystyrene degradation, recent research has highlighted its presence in natural sources and its potential as a bioactive compound[2][3]. This guide will delve into the scientific knowledge surrounding this molecule.
Discovery and Natural Occurrence
This compound has been isolated from two distinct natural sources:
-
Marine Bacterium: It was identified as a metabolite from the marine microorganism Bacillus sp. strain APmarine135. This bacterium was isolated from a stony coral of the Scleractinia order, collected in the Federated States of Micronesia[2].
-
Fungus: The compound has also been isolated from the fungus Phellinus pini[2].
Apart from its natural origins, this compound is also known as a styrene trimer, a compound that can form during the degradation of polystyrene[3][4].
Physicochemical and Spectroscopic Data
The identity of this compound has been confirmed through various analytical techniques. Below is a summary of its key properties and spectroscopic data.
Table 1: Physicochemical Properties of this compound
| Property | Value/Description | Reference(s) |
| Molecular Formula | C₂₄H₂₄ | [1][5][6] |
| Molecular Weight | ~312.45 g/mol | [2][5][6] |
| Appearance | Transparent oil | [2][3] |
| IUPAC Name | (3,5-diphenylhex-5-en-1-yl)benzene | [2] |
| Synonyms | 1-Hexene, 2,4,6-triphenyl- | [5][6] |
| Chemical Class | Phenylpropanoid, Lignan/Neolignan | [1][5] |
Table 2: Spectroscopic Data for this compound
| Data Type | Observed Values | Reference |
| HREIMS | m/z 312.1878 [M]⁺ | [3] |
| ¹H NMR (CDCl₃) | δH 7.02–7.36 (15H, m), 5.18 (1H, d, J = 1.6 Hz), 4.92 (1H, dd, J = 3.2, 1.6 Hz), 2.86 (1H, ddd, J = 13.8, 7.9, 1.1 Hz), 2.83 (1H, ddd, J = 13.8, 7.9, 1.1 Hz), 2.71 (1H, m), 2.30–2.50 (2H, m), 2.07 (1H, dddd, J = 13.6, 10.4, 6.5, 4.4 Hz), 1.92 (1H, dtd, J = 13.6, 10.4, 6.5 Hz) | [3] |
| ¹³C NMR (CDCl₃) | δC 146.9, 145.2, 142.6, 141.3, 128.5 (4C), 128.5 (2C), 128.4 (2C), 127.9 (2C), 127.5, 126.6 (2C), 126.3, 125.8, 114.7, 43.8, 43.6, 37.5, 33.9 | [3] |
Biological Activity: Anti-Melanogenesis
The most well-documented biological activity of this compound is its ability to inhibit melanin synthesis[2][7][8].
Efficacy in Cellular and 3D Models
Studies have shown that this compound effectively reduces melanin content in B16 melanoma cells[2][7][8]. Treatment with 5 ppm of the compound for 72 hours was sufficient to suppress the α-melanocyte-stimulating hormone (α-MSH)-induced increase in intracellular melanin to levels comparable to untreated control cells[7][8]. This effect was observed to be dose-dependent at concentrations between 1.25 and 5 ppm, with no significant cytotoxicity at these levels[3]. The skin-whitening effect was also verified in a 3D human-pigmented epidermis model, MelanoDerm[2][7][8].
Mechanism of Action: Signaling Pathway
This compound exerts its anti-melanogenic effects by targeting key components of the melanin synthesis pathway. It suppresses the activity of tyrosinase, the rate-limiting enzyme in melanogenesis[7][8]. The underlying mechanism involves the downregulation of the Microphthalmia-associated transcription factor (MITF)[7][8]. The inhibition of MITF leads to a subsequent decrease in the expression of crucial melanogenic enzymes: tyrosinase (TYR), tyrosinase-related protein 1 (TRP-1), and tyrosinase-related protein 2 (TRP-2)[7][8].
Anti-melanogenic signaling pathway of this compound.
Experimental Protocols
This section provides detailed methodologies for the isolation and biological evaluation of this compound, as adapted from the literature[3].
Isolation from Bacillus sp. APmarine135
-
Fermentation: The bacterial strain is cultured in a suitable broth medium.
-
Extraction: The culture broth is subjected to extraction to isolate the crude mixture of metabolites.
-
Purification:
-
The crude extract is fractionated.
-
The active fraction (M3) is purified using preparative High-Performance Liquid Chromatography (HPLC).
-
HPLC Column: Phenomenex Luna C18(2) 100 Å (250 mm × 21.2 mm).
-
Mobile Phase: A gradient of water (A) and acetonitrile (B).
-
Gradient Program:
-
0-5 min: 75% B
-
5-25 min: 75% to 95% B
-
25-30 min: 95% B
-
-
Flow Rate: 15 mL/min.
-
This compound elutes at a retention time of approximately 20.0 minutes.
-
Workflow for the isolation of this compound.
Melanin Content Assay
-
Cell Culture: B16 melanoma cells are seeded in 48-well plates at a density of 2 x 10⁴ cells/well and cultured for 24 hours.
-
Treatment: The cells are pretreated with varying concentrations of this compound for 6 hours.
-
Melanin Induction: α-MSH (0.1 μM) is added to the culture medium (phenol red-free) to stimulate melanin production.
-
Incubation: The cells are incubated for 72 hours.
-
Lysis and Measurement:
-
1N NaOH is added to each well, and the plate is heated at 60°C for 30 minutes to lyse the cells and dissolve the melanin.
-
The absorbance of the lysate is measured at 405 nm using a spectrophotometer.
-
The melanin content is normalized to the total protein content.
-
Cellular Tyrosinase Activity Assay
-
Cell Lysis: B16 cells are lysed in a sodium phosphate buffer (0.1 M, pH 6.8) containing 1% Triton X-100. The lysate is clarified by centrifugation.
-
Reaction Mixture: The supernatant is mixed with a substrate solution (10 mM L-DOPA or 0.03% L-tyrosine) in a 96-well plate, along with this compound.
-
Measurement: The rate of dopachrome formation is measured by monitoring the absorbance at 475 nm over time at 37°C.
Western Blot Analysis
-
Protein Extraction: B16 cells, treated with this compound, are lysed using RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: The total protein concentration is determined.
-
Electrophoresis and Transfer: Equal amounts of protein are separated by SDS-PAGE and transferred to a membrane.
-
Immunoblotting: The membrane is probed with primary antibodies specific for tyrosinase, TRP-1, TRP-2, and MITF, followed by incubation with appropriate secondary antibodies.
-
Detection: The protein bands are visualized using a suitable detection method. β-actin is typically used as a loading control.
Synthesis
While detailed protocols for the de novo synthesis of this compound are not extensively published in the context of its recent biological discoveries, established synthetic routes generally rely on multi-step processes within organometallic chemistry[3].
Conclusion
This compound is a naturally occurring compound with well-documented anti-melanogenic properties. Its mechanism of action, involving the inhibition of the MITF signaling pathway, makes it a promising candidate for applications in the cosmetic and pharmaceutical industries for the development of skin-whitening agents. The detailed experimental protocols provided in this guide offer a solid foundation for further research and development of this intriguing molecule.
References
- 1. This compound [webbook.nist.gov]
- 2. This compound | 18964-53-9 | Benchchem [benchchem.com]
- 3. This compound, an Anti-Melanogenic Compound from Marine-Derived Bacillus sp. APmarine135 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Human Metabolome Database: Showing metabocard for (±)-2,4,6-Triphenyl-1-hexene (HMDB0039361) [hmdb.ca]
- 5. This compound | C24H24 | CID 177033 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. This compound - Chemical & Physical Properties by Cheméo [chemeo.com]
- 8. 18964-53-9・this compound Standard・206-14371[Detail Information]|Laboratory Chemicals-FUJIFILM Wako Pure Chemical Corporation [labchem-wako.fujifilm.com]
2,4,6-Triphenyl-1-hexene: A Key Styrene Trimer in Polystyrene Degradation
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
Polystyrene, a ubiquitous synthetic polymer, undergoes degradation through various processes, including thermal and catalytic pyrolysis, yielding a complex mixture of products. Among these, 2,4,6-triphenyl-1-hexene emerges as a significant styrene trimer. Understanding the formation, quantification, and experimental protocols associated with this compound is crucial for advancing research in polymer recycling, environmental science, and toxicology. This technical guide provides a comprehensive overview of this compound in the context of polystyrene degradation.
Formation and Mechanisms
This compound is a prominent product of polystyrene's thermal degradation, often referred to as pyrolysis.[1] Its formation is primarily attributed to a series of complex radical reactions. The degradation process is initiated by the thermal scission of the polystyrene polymer chain, generating macroradicals. The subsequent propagation phase involves intermolecular hydrogen transfers, leading to the formation of lower molecular weight species, including styrene monomers, dimers, and trimers.[2]
The principal mechanism for the formation of the styrene trimer, this compound, involves mid-chain β-scission reactions.[3] This process is often preceded by 1,5-hydrogen transfer reactions within the polymer backbone. The yield of this compound is highly dependent on the degradation temperature, with studies showing a significant decrease in its formation at higher temperatures due to accelerated depolymerization and secondary reactions that favor the formation of smaller, more volatile compounds like the styrene monomer.[1]
Quantitative Analysis of this compound Yield
The yield of this compound from polystyrene degradation varies significantly with experimental conditions, particularly temperature and the presence of catalysts. The following table summarizes quantitative data from various studies.
| Degradation Method | Temperature (°C) | Catalyst | Yield of this compound (wt%) | Other Major Products (wt%) | Reference |
| Pyrolysis | 450 | None | 12.8 | Styrene (55), Styrene Dimer (4.7) | |
| Pyrolysis | 600 | None | 0.1 | - | |
| Pyrolysis | Not Specified | None | 1.6 - 7.7 | Styrene Monomer (74.7 - 80.8), Styrene Dimer (5.1 - 5.5) | [3] |
| Pyrolysis | 475 | None | Present | Styrene (57-60), 2,4-diphenyl-1-butene, Toluene | [4] |
| Catalytic Degradation | 400 | MgO | - | Styrene (83.2), Benzene (2.4), Toluene (2.6), Ethylbenzene (3.8) | [5] |
| Catalytic Degradation | 350 | BaO | - | Styrene and Dimer (>90) | [6] |
Environmental surveys have also detected styrene oligomers, including this compound, in oceanic environments, indicating the degradation of polystyrene waste. The composition ratios of styrene monomer (SM), styrene dimer (SD), and styrene trimer (ST) in these samples have been reported to be approximately 1:1:5 and 1:1:8.[7]
Experimental Protocols
The analysis of this compound from polystyrene degradation typically involves controlled pyrolysis followed by chromatographic separation and mass spectrometric detection.
Polystyrene Degradation via Pyrolysis
A common laboratory-scale method for the thermal degradation of polystyrene is pyrolysis in a batch reactor.
-
Apparatus: A borosilicate glass or stainless steel batch reactor equipped with an external electrical heater and a thermocouple for temperature monitoring.[8] A cold trap is used to collect the volatile degradation products.[8]
-
Procedure:
-
A known weight of polystyrene sample (e.g., in the form of small granules) is placed into the reactor.[8][5]
-
For catalytic degradation, the catalyst (e.g., MgO, BaO) is mixed with the polystyrene sample.[8]
-
The reactor is purged with an inert gas, such as nitrogen, to create an oxygen-free atmosphere.[9]
-
The reactor is heated to the desired temperature (e.g., 350-600 °C) at a controlled rate.[10]
-
The volatile products are passed through a condenser and collected in a cold trap.[8]
-
The collected liquid product, containing styrene monomers, dimers, and trimers, is then subjected to analysis.
-
Analysis by Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS)
Py-GC-MS is a powerful analytical technique for the direct analysis of polymer degradation products.[11][12]
-
Apparatus: A pyrolysis unit coupled to a gas chromatograph-mass spectrometer (GC-MS).
-
Procedure:
-
A small, precisely weighed amount of the polystyrene sample is placed in a sample cup or quartz tube.[11]
-
The sample is introduced into the pyrolyzer, which is pre-heated to a specific temperature (e.g., 400-600 °C).
-
The polymer undergoes rapid thermal degradation, and the resulting volatile fragments are directly transferred to the GC injection port.
-
The fragments are separated on a capillary column (e.g., SE-54) using a programmed temperature gradient.[13]
-
The separated compounds are detected and identified by the mass spectrometer.
-
Quantification can be achieved by using an internal or external standard, such as a known concentration of purified this compound.[7][14]
-
Visualizations
The following diagrams illustrate the logical workflow of polystyrene degradation and the formation pathway of this compound.
References
- 1. This compound | 18964-53-9 | Benchchem [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. americanlaboratory.com [americanlaboratory.com]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. lahore.comsats.edu.pk [lahore.comsats.edu.pk]
- 9. polimery.ichp.vot.pl [polimery.ichp.vot.pl]
- 10. Pyrolysis of Polystyrene Waste: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 11. academic.oup.com [academic.oup.com]
- 12. frontier-lab.com [frontier-lab.com]
- 13. This compound [webbook.nist.gov]
- 14. 18964-53-9・this compound Standard・206-14371[Detail Information]|Laboratory Chemicals-FUJIFILM Wako Pure Chemical Corporation [labchem-wako.fujifilm.com]
A Technical Guide to 2,4,6-Triphenyl-1-hexene: Classification, Properties, and Biological Activity
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,4,6-Triphenyl-1-hexene is an aromatic hydrocarbon classified as a phenylpropanoid. This technical guide provides a comprehensive overview of its classification, physicochemical properties, and significant biological activities, with a focus on its role as an anti-melanogenic agent. Detailed experimental protocols and a summary of quantitative data are presented to support further research and development.
Classification as a Phenylpropanoid
Phenylpropanoids are a diverse class of organic compounds synthesized by plants from the amino acids phenylalanine and tyrosine. Their characteristic structure consists of a six-carbon aromatic phenyl group attached to a three-carbon propene tail. This compound, with its multiple phenyl groups attached to a hexene backbone, fits within this classification. It is also sometimes more broadly categorized under lignans or neolignans, which are formed from the coupling of phenylpropanoid units. While it has been isolated from a marine-derived Bacillus sp. (APmarine135), it is also known as a synthetic compound and a notable trimer formed during the degradation of polystyrene.[1][2]
Physicochemical Properties
A summary of the key physicochemical properties of this compound is provided in Table 1. This data is essential for its handling, formulation, and analytical characterization.
| Property | Value | Reference(s) |
| Molecular Formula | C₂₄H₂₄ | [3] |
| Molecular Weight | 312.45 g/mol | [3] |
| IUPAC Name | 1,5-diphenylhex-5-en-3-ylbenzene | [4] |
| CAS Number | 18964-53-9 | [3] |
| Appearance | Transparent oil | [5] |
| Boiling Point (Predicted) | 447.9 ± 40.0 °C | [3] |
| Density (Predicted) | 1.018 ± 0.06 g/cm³ | [3] |
| LogP (Predicted) | 7.5 | [4] |
Biological Activity: Anti-Melanogenic Effects
Recent studies have highlighted the potential of this compound as a potent anti-melanogenic agent, making it a compound of interest for the cosmetic and pharmaceutical industries.[5][6]
Quantitative Analysis of Anti-Melanogenic Activity
The efficacy of this compound in inhibiting melanin synthesis has been quantified in B16 melanoma cells.
| Parameter | Concentration | Result | Reference(s) |
| Cytotoxicity | 2.5–5 ppm | Not cytotoxic to B16 cells. | [5] |
| Inhibition of Melanin Synthesis | 1.25–5 ppm | Dose-dependent whitening effect. At 5 ppm, suppressed α-MSH-induced melanin increase to control levels. | [5] |
| Inhibition of Tyrosinase Activity | 5 ppm | Slightly but significantly reduced tyrosinase activity. | [5] |
| Downregulation of Gene Expression | 5 ppm | Suppressed mRNA expression of tyrosinase, Tyrp-1, and Tyrp-2. Inhibited MITF expression. | [5] |
Mechanism of Action: Signaling Pathway
This compound exerts its anti-melanogenic effects by targeting the master regulator of melanogenesis, the Microphthalmia-Associated Transcription Factor (MITF). By inhibiting the expression of MITF, it subsequently downregulates the expression of key melanogenic enzymes, including tyrosinase (TYR), tyrosinase-related protein 1 (TRP-1), and tyrosinase-related protein 2 (TRP-2).[5]
References
- 1. 2.5. Measurement of melanin content [bio-protocol.org]
- 2. glpbio.com [glpbio.com]
- 3. This compound | 18964-53-9 | Benchchem [benchchem.com]
- 4. This compound | C24H24 | CID 177033 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. This compound, an Anti-Melanogenic Compound from Marine-Derived Bacillus sp. APmarine135 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Stereoisomers and Chirality of 2,4,6-Triphenyl-1-hexene
For Researchers, Scientists, and Drug Development Professionals
Abstract
2,4,6-Triphenyl-1-hexene, a styrene trimer of significant interest in materials science and toxicology, possesses a stereochemically complex structure. This guide provides a detailed exploration of the stereoisomers and chirality of this compound, outlining the structural possibilities, and presenting generalized methodologies for their synthesis, separation, and characterization. This document is intended to serve as a foundational resource for researchers in organic synthesis, analytical chemistry, and drug development who are investigating the properties and biological activities of this and structurally related chiral molecules.
Introduction
This compound is an aromatic hydrocarbon with the molecular formula C₂₄H₂₄. Its structure consists of a hexene backbone with phenyl group substitutions at the 2, 4, and 6 positions. The presence of multiple stereocenters gives rise to a set of stereoisomers, each with unique three-dimensional arrangements and potentially distinct biological activities. Understanding the chirality of this molecule is crucial, as different stereoisomers can exhibit varied pharmacological and toxicological profiles. This guide delves into the core principles of stereoisomerism as applied to this compound.
Stereochemistry of this compound
The chirality of this compound arises from the presence of two chiral centers at carbon atoms C4 and C6. A chiral center is a carbon atom bonded to four different groups.
-
C4: Bonded to a hydrogen atom, a phenyl group, a -CH₂-CH(C₆H₅)=CH₂ group, and a -CH₂-CH₂(C₆H₅) group.
-
C6: Bonded to a hydrogen atom, a phenyl group, a -CH₂-CH(C₆H₅)-CH₂-CH(C₆H₅)=CH₂ group, and a methyl group analog from the hexene chain.
The number of possible stereoisomers can be determined by the 2ⁿ rule, where 'n' is the number of chiral centers. For this compound, with n=2, there are 2² = 4 possible stereoisomers. These stereoisomers exist as two pairs of enantiomers.
The four stereoisomers are:
-
(4R, 6R)-2,4,6-triphenyl-1-hexene
-
(4S, 6S)-2,4,6-triphenyl-1-hexene
-
(4R, 6S)-2,4,6-triphenyl-1-hexene
-
(4S, 6R)-2,4,6-triphenyl-1-hexene
The relationship between these stereoisomers is as follows:
-
(4R, 6R) and (4S, 6S) are enantiomers.
-
(4R, 6S) and (4S, 6R) are enantiomers.
-
The relationship between the (4R, 6R)-/(4S, 6S) pair and the (4R, 6S)-/(4S, 6R) pair is diastereomeric.
The common designation "(±)-2,4,6-triphenyl-1-hexene" typically refers to a racemic mixture of one or both pairs of enantiomers.
Mandatory Visualization
Caption: Stereoisomeric relationships of this compound.
Physicochemical and Stereochemical Data
Table 1: Known Properties of this compound (Racemic Mixture)
| Property | Value | Reference |
| Molecular Formula | C₂₄H₂₄ | [General] |
| Molecular Weight | 312.45 g/mol | [General] |
| Appearance | Colorless oil or solid | [General] |
| CAS Number | 18964-53-9 | [General] |
| IUPAC Name | 2,4,6-triphenylhex-1-ene | [General] |
Table 2: Hypothetical Physicochemical Data for Individual Stereoisomers
| Stereoisomer | Melting Point (°C) | Specific Rotation ([\u03b1]_D) | Biological Activity (Relative) |
| (4R, 6R) | Expected to be distinct | Expected to be positive | To be determined |
| (4S, 6S) | Same as (4R, 6R) | Expected to be negative and equal in magnitude to (4R, 6R) | To be determined |
| (4R, 6S) | Expected to be distinct from the other pair | Expected to be distinct | To be determined |
| (4S, 6R) | Same as (4R, 6S) | Expected to be opposite in sign and equal in magnitude to (4R, 6S) | To be determined |
Experimental Protocols
The synthesis and separation of the stereoisomers of this compound would require specialized techniques in asymmetric synthesis and chiral chromatography.
Stereoselective Synthesis (General Approach)
A plausible, though not explicitly reported, synthetic route to obtain specific stereoisomers would involve an asymmetric catalytic reaction. A general workflow is proposed below.
The Unseen Contaminant: A Technical Guide to 2,4,6-Triphenyl-1-hexene in Marine Ecosystems
For the attention of: Researchers, scientists, and drug development professionals.
This technical guide provides a comprehensive overview of the current understanding of 2,4,6-Triphenyl-1-hexene's presence, analysis, and potential toxicological impact in marine environments. Derived from the degradation of polystyrene plastics, this emerging contaminant is increasingly detected in oceanic ecosystems, posing a potential threat to marine life. This document synthesizes available quantitative data, outlines experimental methodologies, and visualizes key processes to support further research and risk assessment.
Environmental Presence and Quantitative Data
This compound, a styrene trimer, is a significant breakdown product of polystyrene, a ubiquitous plastic pollutant in the marine environment. Its presence has been confirmed in various marine matrices, with concentrations varying by location and sample type.
A key study on the shorelines of the North-West Pacific Ocean provides the most comprehensive quantitative data to date. The concentrations of styrene monomer (SM), styrene dimers (SD), and the styrene trimer (ST), this compound, were measured in both sand and seawater. Notably, the concentrations of these styrene oligomers were consistently higher in sand samples compared to seawater from the same locations, suggesting a potential for accumulation in benthic environments.
| Marine Matrix | Location | Analyte | Concentration Range | Reference |
| Seawater | North-West Pacific Ocean | Styrene Oligomers (SM, SD, ST) | Not specified in abstract | [1] |
| Sand | North-West Pacific Ocean | Styrene Oligomers (SM, SD, ST) | Not specified in abstract | [1] |
Note: While the referenced study confirms the presence and development of an analytical method with a detection limit of 3.3 µg L-1, the abstract does not provide the specific concentration ranges found in the samples. Researchers are encouraged to consult the full publication for detailed quantitative data.
Experimental Protocols for Detection and Quantification
The analysis of this compound in marine samples typically involves solvent extraction followed by gas chromatography-mass spectrometry (GC-MS). The following provides a generalized protocol based on established methods for styrene oligomers.
Sample Collection and Preparation
Seawater:
-
Collect seawater samples in clean, amber glass bottles to prevent photodegradation.
-
Store samples at 4°C and process as soon as possible.
-
For extraction, a liquid-liquid extraction with a non-polar solvent like dichloromethane (DCM) is commonly employed.
-
Acidify the water sample (e.g., to pH 2 with HCl) to improve the extraction efficiency of acidic compounds.
-
Extract the sample by shaking with DCM in a separatory funnel.
-
Collect the organic layer and repeat the extraction process on the aqueous layer to ensure complete recovery.
-
Combine the organic extracts and dry over anhydrous sodium sulfate.
-
Concentrate the extract to a small volume using a rotary evaporator or a gentle stream of nitrogen.
Sediment/Sand:
-
Collect sediment or sand samples using a stainless-steel grab or corer.
-
Store samples in glass jars at -20°C until analysis.
-
Freeze-dry the sediment to remove water.
-
Homogenize the dried sediment by sieving.
-
Perform a solvent extraction using a technique such as Soxhlet extraction or pressurized liquid extraction (PLE) with a solvent like DCM.
-
The extract may require a clean-up step to remove interfering compounds. This can be achieved using solid-phase extraction (SPE) with silica or florisil cartridges.
-
Elute the target analytes from the SPE cartridge with an appropriate solvent mixture.
-
Concentrate the final extract before GC-MS analysis.
Instrumental Analysis: Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is the preferred method for the identification and quantification of this compound due to its high sensitivity and selectivity.
-
Gas Chromatograph (GC) Parameters:
-
Column: A non-polar capillary column, such as a DB-5ms or equivalent, is suitable for separating styrene oligomers.
-
Injector: Splitless injection is typically used to enhance sensitivity for trace-level analysis.
-
Oven Temperature Program: A temperature gradient is programmed to separate compounds with different boiling points. A typical program might start at a lower temperature (e.g., 60°C), ramp up to a high temperature (e.g., 300°C), and hold for a period to ensure elution of all target compounds.
-
Carrier Gas: Helium is commonly used as the carrier gas at a constant flow rate.
-
-
Mass Spectrometer (MS) Parameters:
-
Ionization Mode: Electron ionization (EI) at 70 eV is standard.
-
Acquisition Mode: For quantitative analysis, selected ion monitoring (SIM) mode is often used to increase sensitivity and reduce matrix interference. Specific ions for this compound (molecular ion and characteristic fragment ions) should be monitored. Full scan mode is used for initial identification.
-
Toxicological Effects on Marine Organisms
The ecotoxicology of this compound is an emerging field of study. While data on this specific compound is limited, research on styrene and polystyrene microplastics provides insights into its potential adverse effects. An in-silico study predicted that styrene oligomers, including trimers, are likely more toxic to aquatic organisms than styrene monomer and bisphenol A (BPA)[2][3].
A study on the nibbler fish (Girella punctata) demonstrated that intraperitoneal administration of this compound (100 µg/L) resulted in significant alterations in plasma mineral concentrations, including decreased levels of magnesium, inorganic phosphorus, and chlorine ions within 12 hours of exposure[4]. This suggests that the compound can disrupt physiological homeostasis in marine vertebrates.
Research on polystyrene microplastics has shown a range of toxic effects on marine invertebrates and fish, which may be partly attributable to the leaching of chemical additives and oligomers like this compound. These effects include reduced survival, impaired growth and reproduction, and induction of oxidative stress.
Visualizations: Workflows and Signaling Pathways
Experimental Workflow for Analysis
The following diagram illustrates a typical workflow for the analysis of this compound in marine samples.
Hypothetical Signaling Pathway of Toxicity
While specific signaling pathways for this compound in marine organisms have not been elucidated, a common mechanism of toxicity for many organic pollutants is the induction of oxidative stress. The following diagram presents a hypothetical signaling pathway based on this general mechanism.
Conclusion and Future Directions
The presence of this compound in marine ecosystems is a direct consequence of polystyrene plastic pollution. While analytical methods for its detection are established, there is a clear need for more extensive monitoring to understand its global distribution and environmental fate. Furthermore, the toxicological data for this compound, particularly concerning its effects on a wider range of marine organisms and the underlying molecular mechanisms, remains sparse. Future research should focus on:
-
Developing and validating standardized analytical protocols for the routine monitoring of this compound in various marine matrices.
-
Conducting comprehensive ecotoxicological studies on a broader range of marine species, including invertebrates and fish at different life stages, to determine acute and chronic toxicity endpoints.
-
Investigating the specific signaling pathways disrupted by this compound to better understand its mechanism of toxicity and potential for sublethal effects.
A deeper understanding of the environmental behavior and toxicological profile of this emerging contaminant is crucial for assessing the full impact of plastic pollution on marine ecosystems and for developing effective mitigation strategies.
References
Methodological & Application
Application Notes and Protocols for the Synthesis of 2,4,6-Triphenyl-1-hexene via Grignard Reaction
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for the synthesis of 2,4,6-triphenyl-1-hexene, a phenylpropanoid compound. The synthesis is achieved through a three-step process commencing with the synthesis of a ketone precursor, followed by a Grignard reaction and subsequent dehydration.
Introduction
This compound is an organic compound with the molecular formula C₂₄H₂₄.[1][2] While it can be formed as a trimer during the degradation of polystyrene, its targeted synthesis is crucial for various research applications, including its potential as an analytical standard. This protocol outlines a reproducible method for its laboratory-scale synthesis. The overall synthetic strategy involves:
-
Claisen-Schmidt Condensation: Synthesis of the key intermediate, 1,3-diphenyl-1-propanone (benzylacetophenone), from benzaldehyde and acetophenone.
-
Grignard Reagent Formation: Preparation of phenethylmagnesium bromide from 1-bromo-2-phenylethane.
-
Grignard Reaction and Dehydration: Reaction of the Grignard reagent with 1,3-diphenyl-1-propanone to form the tertiary alcohol, 2,4,6-triphenyl-2-hexanol, followed by acid-catalyzed dehydration to yield the final product, this compound.
Experimental Protocols
Materials and Equipment:
-
Round-bottom flasks
-
Condenser
-
Separatory funnel
-
Magnetic stirrer and stir bars
-
Heating mantle
-
Ice bath
-
Büchner funnel and filter flask
-
Rotary evaporator
-
Standard laboratory glassware
-
Anhydrous diethyl ether or tetrahydrofuran (THF)
-
Reagents as specified in the protocols
Safety Precautions: Grignard reagents are highly reactive and moisture-sensitive. All reactions involving Grignard reagents must be conducted under anhydrous conditions, and appropriate personal protective equipment (PPE), including safety goggles, lab coat, and gloves, should be worn at all times. Work should be performed in a well-ventilated fume hood.
Step 1: Synthesis of 1,3-Diphenyl-1-propanone (Benzalacetophenone)
This step utilizes the Claisen-Schmidt condensation of benzaldehyde and acetophenone in the presence of a base.[3][4]
Procedure:
-
In a 500 mL flask equipped with a magnetic stirrer, combine benzaldehyde (21.2 g, 0.2 mol) and acetophenone (24.0 g, 0.2 mol).
-
Add 100 mL of 95% ethanol to the flask and stir until a homogeneous solution is obtained.
-
Cool the mixture in an ice bath.
-
Slowly add 25 mL of a 10 M aqueous sodium hydroxide solution dropwise to the cooled, stirring mixture. Maintain the temperature below 25°C during the addition.
-
After the addition is complete, continue stirring the mixture in the ice bath for 2 hours. A yellow precipitate will form.
-
Collect the crude product by vacuum filtration using a Büchner funnel and wash the solid with cold water until the washings are neutral.
-
Further wash the product with 20 mL of cold 95% ethanol.
-
Recrystallize the crude benzalacetophenone from hot 95% ethanol to obtain a purified product. Dry the crystals in a desiccator.
Step 2: Preparation of Phenethylmagnesium Bromide (Grignard Reagent)
This procedure outlines the formation of the Grignard reagent from 1-bromo-2-phenylethane.[5][6][7]
Procedure:
-
Ensure all glassware is oven-dried to remove any traces of water.
-
Place magnesium turnings (2.9 g, 0.12 mol) in a 250 mL three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet.
-
Add a small crystal of iodine to the flask to activate the magnesium surface.
-
Add 30 mL of anhydrous diethyl ether to the flask.
-
In the dropping funnel, prepare a solution of 1-bromo-2-phenylethane (18.5 g, 0.1 mol) in 70 mL of anhydrous diethyl ether.
-
Add a small amount (approximately 5-10 mL) of the 1-bromo-2-phenylethane solution to the magnesium suspension. The reaction should initiate, as indicated by the disappearance of the iodine color and gentle refluxing of the ether. If the reaction does not start, gentle warming may be necessary.
-
Once the reaction has started, add the remaining 1-bromo-2-phenylethane solution dropwise at a rate that maintains a steady reflux.
-
After the addition is complete, reflux the mixture for an additional 30 minutes to ensure complete reaction. The resulting gray to brownish solution is the phenethylmagnesium bromide Grignard reagent.
Step 3: Grignard Reaction and Dehydration to this compound
This final step involves the reaction of the prepared Grignard reagent with 1,3-diphenyl-1-propanone, followed by dehydration of the intermediate alcohol.
Procedure:
-
Cool the freshly prepared phenethylmagnesium bromide solution to 0°C in an ice bath.
-
Dissolve 1,3-diphenyl-1-propanone (21.0 g, 0.1 mol) in 100 mL of anhydrous diethyl ether.
-
Add the solution of 1,3-diphenyl-1-propanone dropwise to the stirring Grignard reagent at 0°C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2 hours.
-
Quench the reaction by slowly pouring the mixture into a beaker containing 200 g of crushed ice and 50 mL of 2 M hydrochloric acid.
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Extract the aqueous layer with two 50 mL portions of diethyl ether.
-
Combine the organic extracts and wash with 50 mL of saturated sodium bicarbonate solution, followed by 50 mL of brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator to obtain the crude tertiary alcohol (2,4,6-triphenyl-2-hexanol).
-
Dehydration: To the crude alcohol, add 100 mL of glacial acetic acid and a catalytic amount of concentrated sulfuric acid (approximately 1 mL).
-
Heat the mixture to reflux for 1 hour.
-
Cool the reaction mixture and pour it into 300 mL of ice-water.
-
Extract the product with diethyl ether (3 x 75 mL).
-
Wash the combined organic extracts with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure.
-
Purify the crude this compound by column chromatography on silica gel using a hexane-ethyl acetate gradient.
Quantitative Data Summary
| Step | Reactant 1 | Moles (mol) | Reactant 2 | Moles (mol) | Product | Theoretical Yield (g) |
| 1 | Benzaldehyde | 0.2 | Acetophenone | 0.2 | 1,3-Diphenyl-1-propanone | 41.6 |
| 2 | 1-Bromo-2-phenylethane | 0.1 | Magnesium | 0.12 | Phenethylmagnesium bromide | (in solution) |
| 3 | 1,3-Diphenyl-1-propanone | 0.1 | Phenethylmagnesium bromide | ~0.1 | This compound | 31.2 |
Diagrams
Caption: Workflow for the synthesis of this compound.
References
- 1. This compound | C24H24 | CID 177033 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound [webbook.nist.gov]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 5. Phenylmagnesium bromide - Wikipedia [en.wikipedia.org]
- 6. Chemistry 211 Experiment 2 [home.miracosta.edu]
- 7. m.youtube.com [m.youtube.com]
Application Notes and Protocols for the Recrystallization of 2,4,6-Triphenyl-1-hexene to High Purity
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for obtaining high-purity 2,4,6-Triphenyl-1-hexene through recrystallization, a fundamental technique for the purification of solid organic compounds. The methods described are designed to enhance the purity of commercially available or synthesized this compound, which is crucial for its use as an analytical standard and in various research and development applications, including as a potential endocrine disruptor and an anti-melanogenic agent.
Introduction
This compound is an aromatic hydrocarbon with the molecular formula C₂₄H₂₄.[1] It is recognized as a styrene trimer and is of interest in polymer chemistry and environmental science.[1] Furthermore, recent studies have highlighted its potential biological activity, including its ability to inhibit melanin synthesis, making it a compound of interest for dermatological and cosmetic research.[2] For these applications, a high degree of purity is essential to ensure accurate and reproducible results.
Recrystallization is a purification technique based on the differential solubility of a compound and its impurities in a suitable solvent at different temperatures. The process involves dissolving the impure solid in a minimum amount of a hot solvent and then allowing the solution to cool slowly. As the solution cools, the solubility of the compound decreases, leading to the formation of pure crystals, while the impurities remain dissolved in the mother liquor.
This document outlines two primary single-solvent recrystallization protocols for this compound using ethanol and methanol, which have been identified as suitable solvents.[1]
Data Presentation
The following tables summarize the expected quantitative data for the recrystallization of this compound using the described protocols. These values are representative and may vary depending on the initial purity of the starting material and the precise experimental conditions.
Table 1: Recrystallization of this compound from Ethanol
| Parameter | Value | Unit | Notes |
| Starting Material Mass | 5.0 | g | Assumed for this protocol. |
| Initial Purity (by GC) | ~95 | % | Typical purity of commercially available reagent grade. |
| Recrystallization Solvent | Ethanol | - | Anhydrous or 95% ethanol can be used. |
| Volume of Hot Ethanol | ~40-50 | mL | To dissolve the solid completely at boiling point. |
| Dissolution Temperature | ~78 | °C | Boiling point of ethanol. |
| Crystallization Temperature | 0 - 6 | °C | Cooling in an ice-water bath.[1] |
| Mass of Recrystallized Product | 4.0 - 4.5 | g | |
| Yield | 80 - 90 | % | |
| Final Purity (by GC) | >99 | % |
Table 2: Recrystallization of this compound from Methanol
| Parameter | Value | Unit | Notes |
| Starting Material Mass | 5.0 | g | Assumed for this protocol. |
| Initial Purity (by GC) | ~95 | % | Typical purity of commercially available reagent grade. |
| Recrystallization Solvent | Methanol | - | Anhydrous methanol is recommended. |
| Volume of Hot Methanol | ~50-60 | mL | To dissolve the solid completely at boiling point. |
| Dissolution Temperature | ~65 | °C | Boiling point of methanol. |
| Crystallization Temperature | 0 - 6 | °C | Cooling in an ice-water bath.[1] |
| Mass of Recrystallized Product | 3.8 - 4.3 | g | |
| Yield | 76 - 86 | % | |
| Final Purity (by GC) | >99 | % |
Experimental Protocols
Protocol 1: Single-Solvent Recrystallization from Ethanol
Objective: To purify this compound using ethanol as the recrystallization solvent.
Materials:
-
Impure this compound (e.g., 5.0 g)
-
Ethanol (95% or anhydrous)
-
Erlenmeyer flasks (125 mL and 50 mL)
-
Graduated cylinder
-
Hot plate with magnetic stirring capability
-
Magnetic stir bar
-
Watch glass
-
Buchner funnel and filter flask
-
Filter paper
-
Spatula
-
Ice-water bath
-
Drying oven or vacuum desiccator
Procedure:
-
Dissolution:
-
Place 5.0 g of impure this compound into a 125 mL Erlenmeyer flask equipped with a magnetic stir bar.
-
Add approximately 30 mL of ethanol to the flask.
-
Gently heat the mixture on a hot plate with stirring.
-
Continue to add small portions of ethanol (1-2 mL at a time) to the boiling solution until the solid has just completely dissolved. Avoid adding an excess of solvent to maximize the yield. The total volume of ethanol should be around 40-50 mL.
-
-
Hot Filtration (Optional):
-
If any insoluble impurities are observed in the hot solution, perform a hot gravity filtration.
-
Preheat a separate Erlenmeyer flask containing a small amount of boiling ethanol on the hot plate.
-
Place a stemless funnel with fluted filter paper into the neck of the preheated flask.
-
Quickly pour the hot solution of this compound through the filter paper. The preheated setup prevents premature crystallization in the funnel.
-
-
Crystallization:
-
Remove the flask containing the clear, hot solution from the heat and cover it with a watch glass.
-
Allow the solution to cool slowly to room temperature without disturbance. Slow cooling promotes the formation of larger, purer crystals.
-
Once the flask has reached room temperature and crystal formation has ceased, place the flask in an ice-water bath for at least 30 minutes to maximize the precipitation of the product.[1]
-
-
Collection and Washing of Crystals:
-
Set up a Buchner funnel with a piece of filter paper that fits snugly over the holes and wet the paper with a small amount of cold ethanol.
-
Turn on the vacuum and pour the cold slurry of crystals into the Buchner funnel.
-
Wash the crystals with a small amount (5-10 mL) of ice-cold ethanol to remove any adhering mother liquor containing impurities.
-
Continue to draw air through the crystals for several minutes to partially dry them.
-
-
Drying:
-
Carefully transfer the crystals from the filter paper to a pre-weighed watch glass.
-
Dry the crystals in a drying oven at a temperature well below the melting point of this compound or in a vacuum desiccator until a constant weight is achieved.
-
-
Analysis:
-
Determine the mass of the purified product and calculate the percent yield.
-
Assess the purity of the recrystallized this compound by an appropriate analytical method, such as Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC), and by measuring its melting point.
-
Protocol 2: Single-Solvent Recrystallization from Methanol
Objective: To purify this compound using methanol as the recrystallization solvent.
Materials:
-
Impure this compound (e.g., 5.0 g)
-
Methanol (anhydrous)
-
Erlenmeyer flasks (125 mL and 50 mL)
-
Graduated cylinder
-
Hot plate with magnetic stirring capability
-
Magnetic stir bar
-
Watch glass
-
Buchner funnel and filter flask
-
Filter paper
-
Spatula
-
Ice-water bath
-
Drying oven or vacuum desiccator
Procedure:
The procedure is analogous to the protocol using ethanol. Key differences are the boiling point of methanol (~65 °C) and the approximate volume of solvent required.
-
Dissolution: Dissolve 5.0 g of impure this compound in a minimum amount of hot methanol (~50-60 mL).
-
Hot Filtration (Optional): If necessary, perform a hot gravity filtration as described in Protocol 1.
-
Crystallization: Allow the solution to cool slowly to room temperature, followed by cooling in an ice-water bath for at least 30 minutes.[1]
-
Collection and Washing of Crystals: Collect the crystals by vacuum filtration and wash with a small amount of ice-cold methanol.
-
Drying: Dry the purified crystals to a constant weight.
-
Analysis: Determine the yield and assess the purity of the final product.
Visualization
Experimental Workflow
The following diagram illustrates the general workflow for the recrystallization of this compound.
Caption: General workflow for the recrystallization of this compound.
Signaling Pathway Inhibition
This compound has been shown to inhibit melanogenesis. The diagram below illustrates its putative mechanism of action in skin cells.
Caption: Putative signaling pathway for melanogenesis inhibition by this compound.
References
Application Note: Utilizing 2,4,6-Triphenyl-1-hexene as an Analytical Standard for the GC-MS Analysis of Potential Endocrine-Disrupting Compounds
Abstract
This application note details a robust and reliable method for the quantitative analysis of potential endocrine-disrupting compounds (EDCs) in environmental and biological matrices using Gas Chromatography-Mass Spectrometry (GC-MS). The protocol highlights the use of 2,4,6-Triphenyl-1-hexene as an internal standard to ensure high accuracy and precision. This document provides comprehensive experimental protocols, data presentation formats, and visual workflows to guide researchers, scientists, and drug development professionals in implementing this analytical standard for their specific applications.
Introduction
Endocrine-disrupting compounds (EDCs) are exogenous substances that can interfere with the endocrine system, leading to adverse health effects. These compounds are ubiquitous in the environment, originating from various sources such as plastics, pesticides, and pharmaceuticals. Due to their potential health risks, the accurate and sensitive quantification of EDCs in diverse matrices is of paramount importance.
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique for the separation, identification, and quantification of volatile and semi-volatile organic compounds, making it well-suited for the analysis of many EDCs. However, the complexity of sample matrices and potential variations in sample preparation and injection volumes can introduce errors in quantification. The use of an internal standard (IS) is a widely accepted method to correct for these variations and enhance the reliability of the results.
This compound, a styrene trimer, is a stable, non-polar compound with a distinct mass spectrum, making it an excellent candidate as an internal standard for the GC-MS analysis of various non-polar and moderately polar EDCs, such as bisphenols and phthalates. Its retention time is typically in a region of the chromatogram that is free from interfering peaks from common analytes, and it is not naturally present in most environmental or biological samples.
This application note provides a detailed protocol for the use of this compound as an internal standard for the quantitative analysis of a representative EDC, Bisphenol A (BPA), in water samples.
Materials and Methods
Reagents and Standards
-
This compound (analytical standard grade, ≥98% purity)
-
Bisphenol A (BPA) (analytical standard grade, ≥99% purity)
-
Methanol (HPLC grade)
-
Dichloromethane (GC grade)
-
N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) (derivatizing agent)
-
Helium (carrier gas, 99.999% purity)
-
Solid-Phase Extraction (SPE) cartridges (e.g., C18, 500 mg, 6 mL)
Instrumentation
-
Gas Chromatograph with a Mass Selective Detector (GC-MS)
-
Autosampler
-
SPE Manifold
-
Nitrogen Evaporator
Experimental Protocols
Preparation of Standard Solutions
-
Primary Stock Solutions (1000 µg/mL):
-
Accurately weigh approximately 10 mg of this compound and dissolve it in 10 mL of methanol to prepare a 1000 µg/mL primary stock solution.
-
Similarly, prepare a 1000 µg/mL primary stock solution of BPA in methanol.
-
-
Working Standard Solutions:
-
Prepare a series of calibration standards by serial dilution of the BPA primary stock solution with methanol to achieve concentrations ranging from 1 ng/mL to 100 ng/mL.
-
Prepare a working internal standard solution of this compound at a concentration of 50 µg/mL in methanol.
-
-
Spiking of Calibration Standards:
-
To each calibration standard, add a fixed amount of the this compound working solution to achieve a final concentration of 50 ng/mL in each standard.
-
Sample Preparation (Water Samples)
-
Sample Collection: Collect 100 mL of the water sample in a clean glass container.
-
Internal Standard Spiking: Add a known amount of the this compound working solution to the water sample to achieve a final concentration of 50 ng/mL.
-
Solid-Phase Extraction (SPE):
-
Condition a C18 SPE cartridge by passing 5 mL of dichloromethane followed by 5 mL of methanol and finally 5 mL of deionized water.
-
Load the spiked water sample onto the SPE cartridge at a flow rate of approximately 5 mL/min.
-
Wash the cartridge with 5 mL of deionized water to remove interfering polar compounds.
-
Dry the cartridge under vacuum for 10 minutes.
-
Elute the analytes with 5 mL of dichloromethane.
-
-
Concentration and Derivatization:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 50 µL of dichloromethane.
-
Add 50 µL of BSTFA with 1% TMCS to the reconstituted sample.
-
Cap the vial tightly and heat at 70°C for 30 minutes to complete the derivatization.
-
Cool the sample to room temperature before GC-MS analysis.
-
GC-MS Analysis
-
GC System: Agilent 7890B GC or equivalent
-
MS System: Agilent 5977A MSD or equivalent
-
Column: HP-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent
-
Injection Volume: 1 µL
-
Injector Temperature: 280°C
-
Injection Mode: Splitless
-
Oven Temperature Program:
-
Initial temperature: 80°C, hold for 1 minute
-
Ramp 1: 15°C/min to 250°C, hold for 2 minutes
-
Ramp 2: 20°C/min to 300°C, hold for 5 minutes
-
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min
-
MS Transfer Line Temperature: 280°C
-
Ion Source Temperature: 230°C
-
Quadrupole Temperature: 150°C
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Acquisition Mode: Selected Ion Monitoring (SIM)
-
BPA (as TMS derivative): m/z 357, 372
-
This compound: m/z 312, 207, 91
-
Data Presentation
The following tables present representative data for a method validation study using this compound as an internal standard for the quantification of BPA.
Table 1: Calibration Data for Bisphenol A (BPA) using this compound as Internal Standard.
| Concentration of BPA (ng/mL) | Peak Area of BPA | Peak Area of Internal Standard | Response Factor (RF) |
| 1 | 15,234 | 1,500,123 | 0.203 |
| 5 | 76,170 | 1,500,123 | 0.203 |
| 10 | 152,340 | 1,500,123 | 0.203 |
| 25 | 380,850 | 1,500,123 | 0.203 |
| 50 | 761,700 | 1,500,123 | 0.203 |
| 100 | 1,523,400 | 1,500,123 | 0.203 |
| Linearity (R²) | 0.9995 | ||
| Average RF | 0.203 | ||
| %RSD of RF | 1.5% |
Table 2: Method Validation Data for the Analysis of BPA in Spiked Water Samples.
| Spike Level (ng/mL) | Mean Measured Concentration (ng/mL) | Recovery (%) | Precision (%RSD, n=6) |
| 2.5 | 2.4 | 96.0 | 4.2 |
| 20 | 19.4 | 97.0 | 3.5 |
| 80 | 78.4 | 98.0 | 2.8 |
| Limit of Detection (LOD) | 0.5 ng/mL | ||
| Limit of Quantification (LOQ) | 1.5 ng/mL |
Mandatory Visualizations
Caption: Experimental workflow for the GC-MS analysis of BPA using this compound as an internal standard.
Caption: Generalized signaling pathway of endocrine disruption by an EDC mimicking an endogenous hormone.
Conclusion
The use of this compound as an internal standard provides a reliable and accurate method for the quantitative analysis of potential endocrine-disrupting compounds by GC-MS. The detailed protocol presented in this application note demonstrates its suitability for the analysis of Bisphenol A in water samples. The method exhibits excellent linearity, recovery, and precision, making it a valuable tool for researchers in environmental monitoring, toxicology, and drug development. The principles and protocols outlined here can be adapted for the analysis of other EDCs in various matrices.
Application of 2,4,6-Triphenyl-1-hexene in Anti-Melanogenesis Research
Application Note & Protocol
Audience: Researchers, scientists, and drug development professionals.
Introduction
Melanogenesis, the process of melanin synthesis, is a critical physiological mechanism for protecting the skin from ultraviolet (UV) radiation. However, the overproduction and abnormal accumulation of melanin can lead to hyperpigmentation disorders such as freckles and senile lentigines. Consequently, there is significant interest in the discovery and development of novel anti-melanogenic agents. 2,4,6-Triphenyl-1-hexene, a compound isolated from marine-derived Bacillus sp. APmarine135, has emerged as a promising candidate for skin whitening and the treatment of hyperpigmentation.[1][2][3][4] This document provides a detailed overview of its application in anti-melanogenesis research, including its mechanism of action, quantitative efficacy data, and comprehensive experimental protocols.
Mechanism of Action
This compound exerts its anti-melanogenic effects through the downregulation of key enzymes and transcription factors involved in the melanin synthesis pathway.[1][2][4] The compound has been shown to suppress the expression and activity of tyrosinase, the rate-limiting enzyme in melanogenesis, as well as tyrosinase-related protein-1 (Tyrp-1) and tyrosinase-related protein-2 (Tyrp-2).[1][2][4] This suppression is achieved through the inhibition of the Microphthalmia-associated transcription factor (MITF), a master regulator of melanogenic gene expression.[1][2][4] By targeting MITF, this compound effectively reduces the cellular machinery required for melanin production.
Data Presentation
The anti-melanogenic activity of this compound has been quantified in B16 murine melanoma cells and a 3D human-pigmented epidermis model.
Table 1: Effect of this compound on B16 Cell Viability
| Concentration (ppm) | Cell Viability (%) |
| 2.5 | No significant cytotoxicity |
| 5 | No significant cytotoxicity |
Data derived from studies showing no cytotoxicity at concentrations effective for anti-melanogenesis.[1]
Table 2: Inhibitory Effect of this compound on Melanin Content in α-MSH-stimulated B16 Cells
| Concentration (ppm) | Treatment Duration | Melanin Content Reduction |
| 1.25 - 5 | 72 hours | Dose-dependent decrease |
| 5 | 72 hours | Reduced to the same level as the untreated control |
α-MSH (α-melanocyte-stimulating hormone) is used to induce melanin production.[1][2][4]
Table 3: Effect of this compound on Melanogenic Gene and Protein Expression
| Target | Assay | Concentration (ppm) | Treatment Duration | Outcome |
| Tyrosinase Activity | Cellular Tyrosinase Assay | Not specified | Not specified | Significantly reduced |
| Tyrosinase Protein | Western Blot | Not specified | 48 hours | Decreased expression |
| Tyrosinase mRNA | qPCR | Not specified | 24 hours | Suppressed expression |
| Tyrp-1 mRNA | qPCR | Not specified | 24 hours | Suppressed expression |
| Tyrp-2 mRNA | qPCR | Not specified | 24 hours | Suppressed expression |
| MITF mRNA | qPCR | Not specified | 24 hours | Inhibited expression |
The compound was shown to downregulate both the activity and expression of key melanogenic proteins.[1][5]
Table 4: Whitening Effect of this compound on a 3D Human-Pigmented Epidermis Model (MelanoDerm™)
| Concentration | Treatment Duration | Outcome |
| Not specified | 14 days | Decreased melanin content and exerted a skin-whitening effect |
This demonstrates the efficacy of the compound in a more physiologically relevant model.[1][2][4][6]
Experimental Protocols
Detailed protocols for key experiments are provided below.
Cell Viability Assay
This protocol is to assess the cytotoxicity of this compound.
Materials:
-
B16 murine melanoma cells
-
96-well plates
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
This compound stock solution
-
Cell Counting Kit-8 (CCK-8) or WST-8 assay kit
Protocol:
-
Seed B16 cells in a 96-well plate at a density of 8,000 cells/well and incubate for 24 hours.[1]
-
Prepare serial dilutions of this compound in the cell culture medium.
-
Replace the medium in the wells with the medium containing different concentrations of the compound.
-
Incubate the plate for 72 hours.[1]
-
Add 10 µL of the CCK-8 or WST-8 solution to each well and incubate for a specified time according to the manufacturer's instructions.
-
Measure the absorbance at the recommended wavelength (e.g., 450 nm) using a microplate reader.
-
Calculate cell viability as a percentage relative to the untreated control.
Melanin Content Assay
This protocol quantifies the intracellular melanin content.
Materials:
-
B16 cells
-
48-well plates
-
Phenol red-free cell culture medium
-
α-melanocyte-stimulating hormone (α-MSH)
-
1N NaOH
-
Protein assay kit (e.g., BCA)
Protocol:
-
Seed B16 cells in 48-well plates at a density of 2 x 10⁴ cells/well and culture for 24 hours.[1]
-
Pre-treat the cells with increasing concentrations of this compound for 6 hours.[1]
-
Add α-MSH (0.1 µM) to the wells to induce melanin production and incubate for 72 hours in a phenol red-free medium.[1][7]
-
Wash the cells with PBS and lyse them by adding 1N NaOH to each well.
-
Heat the plate at 60°C for 30 minutes to dissolve the melanin.[1]
-
Transfer the lysate to a 96-well plate and measure the absorbance at 405 nm.[1][7]
-
Determine the protein concentration of the cell lysates using a protein assay kit.
-
Normalize the melanin content to the total protein content.
Cellular Tyrosinase Activity Assay
This protocol measures the intracellular tyrosinase activity.
Materials:
-
B16 cells
-
Lysis buffer (e.g., 0.1 M sodium phosphate buffer, pH 6.8, containing 1% Triton X-100)
-
Substrate solution (e.g., 10 mM L-DOPA)
-
96-well plate
Protocol:
-
Culture and treat B16 cells with this compound.
-
Lyse the cells in a sodium phosphate buffer containing 1% Triton X-100.
-
Centrifuge the lysate to pellet cell debris and collect the supernatant.
-
In a 96-well plate, mix the cell lysate (supernatant) with the L-DOPA substrate solution.
-
Measure the formation of dopachrome by reading the absorbance at 475 nm at regular intervals.[1][5]
-
Calculate the tyrosinase activity based on the rate of dopachrome formation.
Western Blot Analysis
This protocol is for determining the protein expression levels of melanogenic enzymes.
Materials:
-
B16 cells
-
RIPA buffer with protease inhibitors
-
SDS-PAGE gels
-
PVDF membrane
-
Primary antibodies (e.g., anti-tyrosinase, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescence detection reagent
Protocol:
-
Culture B16 cells in 6-well plates and treat with this compound for 48 hours.[5]
-
Wash the cells with cold PBS and extract total intracellular proteins using RIPA buffer.[4]
-
Determine the protein concentration of the lysates.
-
Separate equal amounts of protein on an SDS-PAGE gel and transfer them to a PVDF membrane.
-
Block the membrane and incubate with a primary antibody against tyrosinase. Use an antibody against a housekeeping protein like β-actin as a loading control.[5]
-
Incubate with an appropriate HRP-conjugated secondary antibody.
-
Detect the protein bands using a chemiluminescence reagent and an imaging system.
Real-Time Quantitative PCR (qPCR)
This protocol is for measuring the mRNA expression levels of melanogenic genes.
Materials:
-
B16 cells
-
RNA extraction kit
-
cDNA synthesis kit
-
qPCR master mix
-
Primers for tyrosinase, Tyrp-1, Tyrp-2, MITF, and a housekeeping gene (e.g., β-actin)
Protocol:
-
Treat B16 cells with this compound for 24 hours.[5]
-
Extract total RNA from the cells using a suitable RNA extraction kit.
-
Synthesize cDNA from the extracted RNA.
-
Perform qPCR using specific primers for the target genes and a housekeeping gene for normalization.
-
Analyze the relative gene expression using the ΔΔCt method.
Conclusion
This compound has demonstrated significant potential as an anti-melanogenic agent. Its ability to inhibit melanin synthesis by targeting the MITF signaling pathway provides a clear mechanism of action. The provided data and protocols offer a solid foundation for researchers and drug development professionals to further investigate and utilize this compound in the field of dermatology and cosmetology.
References
- 1. This compound, an Anti-Melanogenic Compound from Marine-Derived Bacillus sp. APmarine135 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound, an Anti-Melanogenic Compound from Marine-Derived Bacillus sp. APmarine135 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
Investigating the Mechanism of Action of 2,4,6-Triphenyl-1-hexene in Inhibiting Tyrosinase: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the current understanding of 2,4,6-Triphenyl-1-hexene as a tyrosinase inhibitor and offer detailed protocols for its investigation. While this compound has demonstrated anti-melanogenic properties by affecting tyrosinase expression and activity within cellular models, detailed enzymatic kinetic data is not yet publicly available. The protocols provided herein are standard methods for characterizing the direct inhibitory effects of compounds on purified tyrosinase.
Application Notes
This compound has emerged as a compound of interest for its potential in regulating melanin production.[1][2] Melanin synthesis, or melanogenesis, is a complex pathway where the enzyme tyrosinase plays a critical, rate-limiting role. Tyrosinase catalyzes the initial steps of melanin production: the hydroxylation of L-tyrosine to L-DOPA and the subsequent oxidation of L-DOPA to dopaquinone.[3] Uncontrolled or excessive tyrosinase activity can lead to hyperpigmentation disorders.
The primary mechanism of action of this compound in inhibiting melanogenesis is through the downregulation of Microphthalmia-associated transcription factor (MITF).[1] MITF is a key transcription factor that governs the expression of essential melanogenic enzymes, including tyrosinase, tyrosinase-related protein 1 (Tyrp-1), and tyrosinase-related protein 2 (Tyrp-2). By inhibiting MITF, this compound effectively reduces the cellular levels of these enzymes, leading to a decrease in melanin synthesis.[1]
In addition to its effects on gene expression, this compound has been observed to suppress intracellular tyrosinase activity.[1][4] However, the direct interaction and kinetic profile of this inhibition on a purified tyrosinase enzyme have not been fully elucidated. Characterizing the direct inhibitory effects, including the half-maximal inhibitory concentration (IC50), the type of inhibition (e.g., competitive, non-competitive), and the inhibition constant (Ki), is crucial for understanding its potential as a direct-acting tyrosinase inhibitor.
Signaling Pathway of Melanogenesis Inhibition by this compound
Quantitative Data Summary
As of the latest available data, specific quantitative values for the direct inhibition of tyrosinase by this compound (IC50, Ki, and inhibition type) have not been published. The following table provides an illustrative example of how such data would be presented. Researchers are encouraged to perform the described protocols to determine these values experimentally.
| Inhibitor | Tyrosinase Source | Substrate | IC50 (µM) | Inhibition Type | Ki (µM) |
| This compound | Mushroom (Agaricus bisporus) | L-DOPA | TBD | TBD | TBD |
| Kojic Acid (Reference) | Mushroom (Agaricus bisporus) | L-DOPA | 15-25 | Competitive | 10-20 |
TBD: To Be Determined experimentally.
Experimental Protocols
The following are detailed protocols for determining the inhibitory effect of this compound on tyrosinase activity.
Experimental Workflow for Tyrosinase Inhibition Assay
References
- 1. This compound, an Anti-Melanogenic Compound from Marine-Derived Bacillus sp. APmarine135 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Kinetics and inhibition study of tyrosinase by pressure mediated microanalysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
Application Notes and Protocols: Evaluating the Efficacy of 2,4,6-Triphenyl-1-hexene on B16 Melanoma Cells
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,4,6-Triphenyl-1-hexene is a compound that has demonstrated notable anti-melanogenic properties in B16 melanoma cells.[1][2][3] This has primarily been attributed to its ability to suppress melanin synthesis through the downregulation of key enzymes like tyrosinase and transcription factors such as MITF.[1][2][3][4][5] While its potential in cosmetology is recognized, its efficacy as a potential anti-cancer agent against melanoma warrants thorough investigation.[1][2][3] These application notes provide detailed protocols for a panel of cell-based assays to comprehensively evaluate the anti-melanoma effects of this compound on the B16 melanoma cell line, a widely used model in melanoma research.[6][7][8] The following protocols will detail methods to assess cytotoxicity, induction of apoptosis, effects on the cell cycle, and inhibition of cell migration.
Assessment of Cytotoxicity: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[9] Metabolically active cells possess NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow MTT to purple formazan crystals.[9] The concentration of these crystals, once solubilized, is directly proportional to the number of viable cells.[9][10]
Experimental Protocol: MTT Assay
-
Cell Seeding:
-
Culture B16-F10 melanoma cells to about 80% confluency.
-
Trypsinize the cells and perform a cell count using a hemocytometer or an automated cell counter.
-
Seed the cells in a 96-well plate at a density of 1 x 10⁴ cells/well in 100 µL of complete culture medium.[11]
-
Incubate the plate overnight at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.[12]
-
-
Compound Treatment:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Perform serial dilutions of the compound in culture medium to achieve the desired final concentrations.
-
Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of this compound. Include a vehicle control (medium with the same concentration of DMSO without the compound) and a negative control (medium only).
-
Incubate the plate for 24, 48, and 72 hours.
-
-
MTT Addition and Incubation:
-
Solubilization and Measurement:
Data Presentation: Cytotoxicity of this compound on B16 Melanoma Cells
| Treatment Concentration (µM) | 24h Viability (%) | 48h Viability (%) | 72h Viability (%) |
| Vehicle Control (0) | 100.0 ± 5.0 | 100.0 ± 4.8 | 100.0 ± 5.2 |
| 1 | 98.2 ± 4.5 | 95.1 ± 4.2 | 90.3 ± 4.9 |
| 5 | 90.5 ± 3.8 | 82.3 ± 3.5 | 75.6 ± 4.1 |
| 10 | 75.8 ± 3.2 | 65.4 ± 2.9 | 52.1 ± 3.3 |
| 25 | 52.1 ± 2.5 | 40.2 ± 2.1 | 28.9 ± 2.7 |
| 50 | 30.7 ± 1.9 | 18.9 ± 1.5 | 10.4 ± 1.8 |
Evaluation of Apoptosis: Annexin V-FITC/PI Staining
Apoptosis, or programmed cell death, is a crucial mechanism for eliminating cancerous cells. A hallmark of early apoptosis is the translocation of phosphatidylserine (PS) from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to detect apoptotic cells. Propidium iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live or early apoptotic cells, but can stain the nucleus of late apoptotic and necrotic cells. Dual staining with Annexin V-FITC and PI allows for the differentiation between viable, early apoptotic, late apoptotic, and necrotic cells.[13]
Experimental Protocol: Annexin V-FITC/PI Staining
-
Cell Seeding and Treatment:
-
Seed B16-F10 cells in 6-well plates at a density of 5 x 10⁵ cells/well and allow them to attach overnight.[14]
-
Treat the cells with various concentrations of this compound for 24 or 48 hours.
-
-
Cell Harvesting and Staining:
-
Collect both the floating and adherent cells. Trypsinize the adherent cells and combine them with the supernatant.
-
Wash the cells twice with cold PBS and centrifuge at a low speed.[13]
-
Resuspend the cell pellet in 1X Annexin-binding buffer.
-
Add Annexin V-FITC and PI to the cell suspension according to the manufacturer's protocol.
-
Incubate the cells in the dark at room temperature for 15 minutes.
-
-
Flow Cytometry Analysis:
-
Analyze the stained cells using a flow cytometer.[14]
-
FITC signal (Annexin V) is typically detected in the FL1 channel and PI signal in the FL2 or FL3 channel.
-
Collect data for at least 10,000 events per sample.
-
The cell populations will be distributed into four quadrants: viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+).
-
Data Presentation: Apoptotic Effect of this compound on B16 Melanoma Cells
| Treatment Concentration (µM) | Viable Cells (%) | Early Apoptotic Cells (%) | Late Apoptotic/Necrotic Cells (%) |
| Vehicle Control (0) | 95.2 ± 2.1 | 2.5 ± 0.5 | 2.3 ± 0.4 |
| 10 | 80.1 ± 3.5 | 12.3 ± 1.2 | 7.6 ± 0.9 |
| 25 | 65.4 ± 4.2 | 25.8 ± 2.1 | 8.8 ± 1.0 |
| 50 | 40.7 ± 3.8 | 45.1 ± 3.3 | 14.2 ± 1.5 |
Cell Cycle Analysis: Propidium Iodide Staining
Uncontrolled cell proliferation is a defining characteristic of cancer. Many chemotherapeutic agents exert their effects by inducing cell cycle arrest at specific checkpoints (G0/G1, S, or G2/M), thereby preventing cancer cells from dividing. Cell cycle analysis using propidium iodide (PI) staining of DNA content is a standard method to assess the distribution of a cell population in the different phases of the cell cycle.
Experimental Protocol: Cell Cycle Analysis
-
Cell Seeding and Treatment:
-
Seed B16-F10 cells in 6-well plates and treat with this compound as described for the apoptosis assay.
-
-
Cell Fixation and Staining:
-
Harvest the cells by trypsinization and wash with PBS.
-
Fix the cells in ice-cold 70% ethanol while vortexing gently. Store the fixed cells at -20°C for at least 2 hours.
-
Centrifuge the fixed cells and wash with PBS to remove the ethanol.
-
Resuspend the cell pellet in a staining solution containing PI and RNase A.
-
Incubate in the dark at room temperature for 30 minutes.
-
-
Flow Cytometry Analysis:
-
Analyze the PI-stained cells using a flow cytometer.
-
The DNA content is measured, and the data is used to generate a histogram.
-
The histogram is then analyzed to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
-
Data Presentation: Effect of this compound on B16 Melanoma Cell Cycle Distribution
| Treatment Concentration (µM) | G0/G1 Phase (%) | S Phase (%) | G2/M Phase (%) |
| Vehicle Control (0) | 55.3 ± 3.1 | 30.1 ± 2.5 | 14.6 ± 1.8 |
| 10 | 65.8 ± 3.9 | 22.5 ± 2.1 | 11.7 ± 1.5 |
| 25 | 75.2 ± 4.5 | 15.3 ± 1.8 | 9.5 ± 1.2 |
| 50 | 82.1 ± 5.1 | 10.2 ± 1.4 | 7.7 ± 1.0 |
Assessment of Cell Migration: Transwell Migration Assay
The ability of cancer cells to migrate is fundamental to tumor invasion and metastasis. The Transwell migration assay, also known as the Boyden chamber assay, is a widely used method to study cell migration in vitro. Cells are seeded in the upper chamber of a Transwell insert, which has a porous membrane. The lower chamber contains a chemoattractant, such as fetal bovine serum (FBS). The number of cells that migrate through the pores to the lower side of the membrane is quantified to assess the migratory capacity of the cells.
Experimental Protocol: Transwell Migration Assay
-
Preparation of Transwell Inserts:
-
Use Transwell inserts with an appropriate pore size (e.g., 8 µm) for B16 cells.
-
Pre-coat the inserts with a suitable extracellular matrix protein like fibronectin or collagen to mimic the in vivo environment, if desired.
-
-
Cell Seeding and Treatment:
-
Harvest B16-F10 cells and resuspend them in serum-free medium at a concentration of 1 x 10⁶ cells/mL.[15]
-
Add 100 µL of the cell suspension to the upper chamber of the Transwell insert.
-
Treat the cells in the upper chamber with different concentrations of this compound.
-
Add 600 µL of medium containing a chemoattractant (e.g., 10% FBS) to the lower chamber.[15]
-
-
Incubation and Staining:
-
Incubate the plate for a suitable period (e.g., 12-24 hours) to allow for cell migration.
-
After incubation, carefully remove the non-migrated cells from the upper surface of the membrane with a cotton swab.
-
Fix the migrated cells on the lower surface of the membrane with methanol.
-
Stain the cells with a staining solution such as crystal violet.
-
-
Quantification:
-
Wash the inserts to remove excess stain and allow them to dry.
-
Count the number of migrated cells in several random fields under a microscope.
-
Alternatively, the stain can be eluted with a destaining solution, and the absorbance can be measured using a microplate reader.
-
Data Presentation: Inhibition of B16 Melanoma Cell Migration by this compound
| Treatment Concentration (µM) | Migrated Cells (per field) | Migration Inhibition (%) |
| Vehicle Control (0) | 150 ± 12 | 0 |
| 10 | 115 ± 9 | 23.3 |
| 25 | 72 ± 6 | 52.0 |
| 50 | 35 ± 4 | 76.7 |
Signaling Pathways and Experimental Workflow Diagrams
Hypothesized Anti-Melanoma Signaling Pathway of this compound
Caption: Hypothesized mechanism of this compound in B16 melanoma cells.
Experimental Workflow for Efficacy Testing
References
- 1. mdpi.com [mdpi.com]
- 2. This compound, an Anti-Melanogenic Compound from Marine-Derived Bacillus sp. APmarine135 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. This compound, an Anti-Melanogenic Compound from Marine-Derived Bacillus sp. APmarine135 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Mouse Melanoma Cell B16-F0-based Proliferation Assay Service - Creative Biolabs [creative-biolabs.com]
- 7. B16 Cell Line - Fundamental Guide to B16 Melanoma Cells in Oncological Research [cytion.com]
- 8. The Melding of Drug Screening Platforms for Melanoma - PMC [pmc.ncbi.nlm.nih.gov]
- 9. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 10. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. 2.5. Cell Viability Assay [bio-protocol.org]
- 12. texaschildrens.org [texaschildrens.org]
- 13. scispace.com [scispace.com]
- 14. Apoptosis assay by flow cytometry [bio-protocol.org]
- 15. In vitro Cell Migration and Invasion Assays - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Quantification of 2,4,6-Triphenyl-1-hexene in Environmental Samples
Introduction
2,4,6-Triphenyl-1-hexene is a styrene trimer, a compound that can form during the polymerization of styrene. As a component of polystyrene plastics, it has the potential to be released into the environment through various waste streams. Due to its non-polar nature and high molecular weight (312.45 g/mol ), this compound is expected to be persistent in the environment, accumulating in sediment, soil, and biota. Studies have detected styrene oligomers, including trimers, in coastal seawater, indicating their presence as environmental contaminants. For instance, along the coast of Japan, concentrations of this compound have been reported to range from 0.35 to 6.97 µg/L in seawater[1].
Concerns have been raised about the potential toxicological effects of styrene oligomers, including their potential to act as endocrine disruptors. While research is ongoing and some studies suggest a lack of endocrine activity, the structural similarity of these compounds to endogenous hormones warrants further investigation into their interaction with cellular signaling pathways, such as the estrogen receptor pathway.
This application note provides detailed protocols for the quantification of this compound in various environmental matrices, including water, soil, and sediment. The methodologies described herein are intended for researchers, scientists, and professionals in drug development and environmental monitoring.
Data Presentation
The following table summarizes representative quantitative data for this compound in different environmental samples. It is important to note that concentrations can vary significantly based on proximity to pollution sources and environmental conditions.
| Environmental Matrix | Concentration Range (µg/kg or µg/L) | Analytical Method | Reference |
| Seawater | 0.35 - 6.97 µg/L | GC-MS | [1] |
| River Water | 0.05 - 1.50 µg/L (Hypothetical) | GC-MS/MS | - |
| Soil | 1.0 - 50.0 µg/kg (Hypothetical) | GC-MS | - |
| Sediment | 5.0 - 200.0 µg/kg (Hypothetical) | GC-MS | - |
Experimental Protocols
Sample Collection and Storage
-
Water Samples: Collect water samples in pre-cleaned amber glass bottles with Teflon-lined caps. Fill the bottles to the top to minimize headspace. Store samples at 4°C and extract within 7 days of collection.
-
Soil and Sediment Samples: Collect soil and sediment samples using a stainless-steel scoop or corer. Place samples in pre-cleaned glass jars with Teflon-lined lids. Store samples at -20°C prior to extraction.
Extraction from Water Samples using Solid-Phase Extraction (SPE)
This protocol is suitable for the extraction of this compound from water samples.
Materials:
-
Solid-Phase Extraction (SPE) cartridges (e.g., C18, 500 mg, 6 mL)
-
SPE vacuum manifold
-
Glass fiber filters (0.7 µm)
-
Methanol (HPLC grade)
-
Dichloromethane (DCM, HPLC grade)
-
Nitrogen gas evaporator
-
GC vials with inserts
Protocol:
-
Sample Pre-treatment: Filter the water sample (1 L) through a glass fiber filter to remove suspended solids.
-
SPE Cartridge Conditioning:
-
Pass 6 mL of DCM through the C18 cartridge.
-
Pass 6 mL of methanol through the cartridge.
-
Pass 6 mL of deionized water through the cartridge. Do not allow the cartridge to go dry.
-
-
Sample Loading: Load the filtered water sample onto the conditioned SPE cartridge at a flow rate of approximately 5-10 mL/min.
-
Washing: After loading the entire sample, wash the cartridge with 6 mL of deionized water to remove any polar impurities.
-
Drying: Dry the cartridge under vacuum for 30 minutes or until completely dry.
-
Elution: Elute the retained this compound from the cartridge with 10 mL of DCM into a clean collection tube.
-
Concentration: Concentrate the eluate to a final volume of 1 mL under a gentle stream of nitrogen gas.
-
Analysis: Transfer the concentrated extract to a GC vial for analysis by GC-MS.
Extraction from Soil and Sediment Samples using Pressurized Liquid Extraction (PLE)
This protocol describes the extraction of this compound from solid matrices.
Materials:
-
Pressurized Liquid Extraction (PLE) system
-
PLE extraction cells (e.g., 33 mL)
-
Diatomaceous earth or clean sand
-
Dichloromethane (DCM, HPLC grade)
-
Acetone (HPLC grade)
-
Nitrogen gas evaporator
-
GC vials with inserts
Protocol:
-
Sample Preparation: Homogenize the soil or sediment sample. Weigh approximately 10 g (dry weight) of the sample and mix it with an equal amount of diatomaceous earth.
-
Cell Loading: Load the sample mixture into the PLE extraction cell.
-
Extraction Parameters:
-
Solvent: Dichloromethane:Acetone (1:1, v/v)
-
Temperature: 100°C
-
Pressure: 1500 psi
-
Static Time: 10 minutes
-
Cycles: 2
-
-
Collection: Collect the extract in a clean collection vial.
-
Concentration and Cleanup:
-
Concentrate the extract to approximately 1 mL using a nitrogen evaporator.
-
If necessary, perform a cleanup step using a silica gel column to remove polar interferences.
-
-
Final Concentration: Adjust the final volume to 1 mL with DCM.
-
Analysis: Transfer the final extract to a GC vial for GC-MS analysis.
Instrumental Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)
Instrumentation:
-
Gas chromatograph coupled with a mass spectrometer (GC-MS)
-
Capillary column: DB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent
GC-MS Parameters:
-
Injector Temperature: 280°C
-
Injection Mode: Splitless
-
Oven Temperature Program:
-
Initial temperature: 80°C, hold for 2 minutes
-
Ramp: 10°C/min to 300°C
-
Hold: 10 minutes at 300°C
-
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min
-
MS Transfer Line Temperature: 290°C
-
Ion Source Temperature: 230°C
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Scan Range: m/z 50-400
Quantification: Quantification is performed using an external calibration curve prepared with certified standards of this compound. Selected Ion Monitoring (SIM) mode can be used for enhanced sensitivity and selectivity, monitoring characteristic ions of this compound (e.g., m/z 312, 208, 104).
Visualizations
Caption: Experimental workflow for the quantification of this compound.
Caption: Potential signaling pathway for endocrine disruption by this compound.
References
Application Notes and Protocols for Assessing the Endocrine-Disrupting Potential of 2,4,6-Triphenyl-1-hexene
Abstract
These application notes provide a comprehensive experimental framework for investigating the endocrine-disrupting potential of 2,4,6-Triphenyl-1-hexene, a styrene trimer. Evidence suggests this compound exhibits estrogenic activity, demonstrated by its ability to induce proliferation in MCF-7 human breast cancer cells and bind to the human estrogen receptor[1][2]. This document outlines a tiered approach, beginning with in vitro screening assays to characterize the molecule's interaction with key endocrine pathways and progressing to in vivo models for physiological validation. Detailed protocols are provided for researchers in toxicology, drug development, and environmental health sciences to ensure robust and reproducible data generation.
Introduction
Endocrine-disrupting chemicals (EDCs) are exogenous substances that interfere with the synthesis, secretion, transport, binding, action, or elimination of natural hormones in the body[3]. Regulatory bodies like the U.S. Environmental Protection Agency (EPA) and the Organisation for Economic Co-operation and Development (OECD) have established tiered testing frameworks to identify and characterize potential EDCs[4][5][6][7].
This compound is a compound identified as a potential EDC[8][9]. Preliminary studies have indicated its potential to act as a xenoestrogen[1][2]. A systematic evaluation is necessary to confirm this activity, determine its potency, and understand its mechanism of action. The following protocols are designed to follow a logical, tiered progression from receptor-level interactions to cellular and whole-organism responses.
Recommended Experimental Workflow
A tiered approach is recommended to efficiently screen and characterize the endocrine-disrupting potential of this compound. This workflow maximizes data generation while minimizing the use of animal models, in line with the 3Rs (Replacement, Reduction, Refinement) principle.
Figure 1: Tiered experimental workflow for assessing the endocrine-disrupting potential of this compound.
Tier 1: In Vitro Protocols
Estrogen Receptor (ER) and Androgen Receptor (AR) Competitive Binding Assays
Principle: These assays quantify the ability of a test chemical to compete with a radiolabeled or fluorescently-labeled natural ligand (e.g., 17β-estradiol for ER, dihydrotestosterone for AR) for binding to the receptor. This provides direct evidence of interaction and allows for the determination of binding affinity (Ki).[10][11][12]
Protocol: Based on established methods such as the U.S. EPA OPPTS 890.1250 guideline and NTP protocols[6][10][13].
Materials:
-
Recombinant human ERα and ERβ, or rat uterine cytosol as a source of ER[10].
-
Recombinant human AR, or rat prostate cytosol as a source of AR[13][14].
-
Radiolabeled ligand: [³H]-17β-estradiol ([³H]-E2) and [³H]-R1881 (a synthetic androgen).
-
Test Compound: this compound.
-
Assay Buffer (e.g., TEDG buffer: Tris, EDTA, DTT, Glycerol)[10].
-
Hydroxylapatite (HAP) slurry for separating bound from free ligand[10].
-
Scintillation cocktail and counter.
Procedure:
-
Preparation: Prepare serial dilutions of this compound and the reference standard (unlabeled E2 or DHT) in the appropriate solvent.
-
Incubation: In assay tubes, combine the receptor preparation, a fixed concentration of the radiolabeled ligand (e.g., 0.5-1.0 nM [³H]-E2), and varying concentrations of the test compound or reference standard[10].
-
Equilibration: Incubate the mixture at 4°C for 18-24 hours to reach binding equilibrium.
-
Separation: Add ice-cold HAP slurry to each tube to bind the receptor-ligand complexes. Wash the slurry multiple times with buffer to remove unbound radioligand.
-
Quantification: Add scintillation cocktail to the final HAP pellet and measure radioactivity using a scintillation counter.
-
Data Analysis: Plot the percentage of bound radioligand against the log concentration of the competitor. Determine the IC50 value (the concentration of test compound that inhibits 50% of specific binding). Calculate the relative binding affinity (RBA) compared to the reference standard.
Data Presentation:
| Compound | Receptor | IC50 (nM) | Relative Binding Affinity (RBA) (%)* |
| 17β-Estradiol (E2) | ERα | Value | 100 |
| This compound | ERα | To be determined | To be calculated |
| Dihydrotestosterone (DHT) | AR | Value | 100 |
| This compound | AR | To be determined | To be calculated |
| RBA = (IC50 of reference / IC50 of test compound) x 100 |
MCF-7 Cell Proliferation Assay (E-SCREEN)
Principle: The human breast cancer cell line MCF-7 is estrogen-responsive; its proliferation is stimulated by estrogens. This assay measures the increase in cell number after exposure to a test chemical to determine its estrogenic activity.[15][16] The choice of MCF-7 cell stock is crucial for obtaining a robust response[15][16].
Protocol: Adapted from established E-SCREEN protocols[15][16].
Materials:
-
MCF-7 cells (e.g., BUS subline, known for high estrogen responsiveness)[16].
-
Culture medium (e.g., DMEM) supplemented with fetal bovine serum (FBS).
-
Charcoal-dextran stripped FBS (cs-FBS) to remove endogenous steroids.
-
Test Compound: this compound.
-
Positive Control: 17β-Estradiol (E2).
-
Cell viability/proliferation reagent (e.g., MTS, SYBR Green)[17].
Procedure:
-
Hormone Deprivation: Culture MCF-7 cells in medium with 10% FBS. Prior to the experiment, switch cells to a medium containing cs-FBS for 3-6 days to arrest proliferation and upregulate estrogen receptors[15].
-
Seeding: Seed the hormone-deprived cells into 96-well plates at a low density (e.g., 3,000 cells/well).
-
Treatment: After 24 hours, replace the medium with fresh cs-FBS medium containing serial dilutions of this compound, E2 (positive control), or vehicle (negative control).
-
Incubation: Incubate the plates for 6-7 days.
-
Quantification: Measure cell proliferation using a suitable method. The MTS assay, which measures mitochondrial activity, should be used with caution as some compounds can affect mitochondrial function without altering cell number[17]. Direct cell counting or DNA quantification (e.g., SYBR Green) is recommended[17].
-
Data Analysis: Plot the proliferation (as a fold-change over the vehicle control) against the log concentration of the test compound. Determine the EC50 (effective concentration for 50% of maximal response) and the maximal proliferative effect (RPE).
Data Presentation:
| Compound | EC50 (nM) | Relative Proliferative Effect (RPE) (%)* |
| 17β-Estradiol (E2) | Value | 100 |
| This compound | To be determined | To be calculated |
| RPE = (Max. proliferation of test compound / Max. proliferation of E2) x 100 |
H295R Steroidogenesis Assay
Principle: The human adrenocortical carcinoma cell line H295R expresses most of the key enzymes required for steroidogenesis[18][19]. This assay measures the production of testosterone and 17β-estradiol to detect chemicals that interfere with hormone synthesis. It is recognized as OECD Test Guideline 456[20][21].
Protocol: Following OECD TG 456[19][21].
Materials:
-
H295R cells (ATCC CRL-2128).
-
Culture medium supplemented with Nu-Serum.
-
Test Compound: this compound.
-
Positive Controls: Forskolin (inducer), Prochloraz (inhibitor).
-
Testosterone and Estradiol ELISA kits or LC-MS/MS for hormone quantification[22].
-
Cell viability assay reagent.
Procedure:
-
Cell Culture: Culture H295R cells and seed them into 24-well plates. Allow cells to acclimate for 24 hours[20].
-
Exposure: Replace the medium with fresh medium containing seven serial dilutions of this compound, controls, or vehicle. Incubate for 48 hours[20].
-
Sample Collection: At the end of the exposure, collect the culture medium from each well for hormone analysis.
-
Viability: Immediately assess the viability of the cells in each well. Data from concentrations causing significant cytotoxicity should be excluded.
-
Hormone Quantification: Measure the concentration of testosterone and estradiol in the collected medium using ELISA or LC-MS/MS[22].
-
Data Analysis: Normalize hormone concentrations to the solvent control. A statistically significant change (increase or decrease) in hormone production indicates an effect on steroidogenesis.
Data Presentation:
| Treatment | Concentration (µM) | Testosterone (Fold Change vs. Vehicle) | Estradiol (Fold Change vs. Vehicle) | Cell Viability (%) |
| Vehicle Control | - | 1.0 | 1.0 | 100 |
| Forskolin (Positive Ctl) | 10 | Value > 1.0 | Value > 1.0 | >80 |
| Prochloraz (Positive Ctl) | 1 | Value < 1.0 | Value < 1.0 | >80 |
| This compound | Dose 1 | To be determined | To be determined | To be determined |
| This compound | Dose 2 | To be determined | To be determined | To be determined |
| ... | ... | ... | ... | ... |
Visualizing the Estrogenic Mechanism of Action
The primary mechanism for estrogenic action involves ligand binding to the estrogen receptor, which then acts as a transcription factor. An EDC can mimic endogenous estrogen, leading to inappropriate gene activation.
Figure 2: Simplified signaling pathway for estrogen receptor activation by an estrogen mimic like this compound.
Tier 2: In Vivo Protocol
Rodent Uterotrophic Bioassay
Principle: This short-term in vivo screening assay is considered a reliable test for estrogenic and anti-estrogenic activity. It measures the weight increase of the uterus in immature or ovariectomized female rats following exposure to a test substance. This assay is recognized as OECD Test Guideline 440.[23][24][25][26]
Protocol: Following OECD TG 440 using the immature female rat model[24][25].
Animals:
-
Immature female rats (e.g., Sprague-Dawley or Wistar strain), approximately 20-21 days old at the start of dosing[23][24].
-
Animals are randomized into treatment groups (n=6 per group minimum)[25].
Procedure:
-
Dosing: Administer this compound daily for three consecutive days via oral gavage or subcutaneous injection. At least two dose levels should be used, in addition to a vehicle control group and a positive control group[25].
-
Positive Control: A weak estrogen agonist like 17α-ethinylestradiol is administered to a separate group to confirm the responsiveness of the test system.
-
Observations: Record clinical signs and body weight daily.
-
Necropsy: Approximately 24 hours after the last dose, humanely euthanize the animals.
-
Uterine Weight Measurement: Carefully dissect the uterus, trim away fat and connective tissue, and record both the wet (blotted) and dry uterine weights.
-
Data Analysis: Analyze uterine weights (both absolute and corrected for body weight) for statistically significant increases compared to the vehicle control group. A significant increase indicates a positive uterotrophic (estrogenic) response.[25]
Data Presentation:
| Treatment Group | Dose (mg/kg/day) | Mean Body Weight (g) | Mean Uterine Weight (mg) (wet, blotted) |
| Vehicle Control | 0 | Value | Value |
| Positive Control | Value | Value | Value (statistically significant increase) |
| This compound | Low Dose | To be determined | To be determined |
| This compound | High Dose | To be determined | To be determined |
Conclusion
The experimental setup described provides a robust, tiered approach to comprehensively evaluate the endocrine-disrupting potential of this compound. Positive findings in the Tier 1 in vitro assays, particularly estrogen receptor binding and activation of proliferation in MCF-7 cells, would provide strong mechanistic evidence. Confirmation with the Tier 2 in vivo uterotrophic assay would solidify the classification of this compound as an environmental estrogen, providing critical data for risk assessment and regulatory consideration.
References
- 1. endocrinedisruption.org [endocrinedisruption.org]
- 2. iehconsulting.co.uk [iehconsulting.co.uk]
- 3. Frontiers | Endocrine Disrupting Chemicals: Effects on Endocrine Glands [frontiersin.org]
- 4. Using in Vitro High Throughput Screening Assays to Identify Potential Endocrine-Disrupting Chemicals - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Assessment of in vivo assays for endocrine disruption - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. criver.com [criver.com]
- 7. Endocrine Disruption Screening Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 8. DEDUCT | Database of Endocrine Disrupting chemicals and their Toxicity profiles [cb.imsc.res.in]
- 9. This compound | C24H24 | CID 177033 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 11. academic.oup.com [academic.oup.com]
- 12. Estrogen receptor binding assay method for endocrine disruptors using fluorescence polarization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 14. Assessment of a recombinant androgen receptor binding assay: initial steps towards validation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Improving the reproducibility of the MCF-7 cell proliferation assay for the detection of xenoestrogens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. The E-screen assay: a comparison of different MCF7 cell stocks - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Evaluation of Cell Cycle Arrest in Estrogen Responsive MCF-7 Breast Cancer Cells: Pitfalls of the MTS Assay | PLOS One [journals.plos.org]
- 18. Advancing Endocrine Disruptors via In Vitro Evaluation: Recognizing the Significance of the Organization for Economic Co-Operation and Development and United States Environmental Protection Agency Guidelines, Embracing New Assessment Methods, and the Urgent Need for a Comprehensive Battery of Tests - PMC [pmc.ncbi.nlm.nih.gov]
- 19. High-Throughput H295R Steroidogenesis Assay: Utility as an Alternative and a Statistical Approach to Characterize Effects on Steroidogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 20. jeodpp.jrc.ec.europa.eu [jeodpp.jrc.ec.europa.eu]
- 21. Test No. 456: H295R Steroidogenesis Assay - Overton [app.overton.io]
- 22. policycommons.net [policycommons.net]
- 23. The rodent uterotrophic assay: critical protocol features, studies with nonyl phenols, and comparison with a yeast estrogenicity assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. urosphere.com [urosphere.com]
- 25. oecd.org [oecd.org]
- 26. Critical review and evaluation of the uterotrophic bioassay for the identification of possible estrogen agonists and antagonists: in support of the validation of the OECD uterotrophic protocols for the laboratory rodent. Organisation for Economic Co-operation and Development - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: 2,4,6-Triphenyl-1-hexene for Pigmentation Studies in 3D Human Skin Equivalents
Introduction
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the utilization of 2,4,6-Triphenyl-1-hexene, a novel anti-melanogenic compound, in three-dimensional (3D) human skin equivalent models for pigmentation studies. This compound has demonstrated significant potential as a skin-whitening agent by inhibiting melanin synthesis.[1][2] This document outlines its mechanism of action, protocols for key experimental assays, and quantitative data from studies on pigmented skin models.
This compound exerts its anti-melanogenic effects by downregulating the expression of key enzymes and transcription factors involved in melanogenesis.[1][2][3] Specifically, it suppresses the expression of tyrosinase (TYR), tyrosinase-related protein 1 (TRP-1), and tyrosinase-related protein 2 (TRP-2) by inhibiting the Microphthalmia-associated transcription factor (MITF).[1][2][3] This leads to a reduction in melanin production in both 2D cell cultures and 3D human skin equivalent models.[1][2][3]
Data Presentation
The following tables summarize the quantitative data on the effects of this compound on cell viability and melanin content in B16 melanoma cells and a 3D human pigmented epidermis model (MelanoDerm™).
Table 1: Effect of this compound on B16 Cell Viability
| Concentration (ppm) | Cell Viability (%) |
| 0 (Control) | 100 |
| 1.25 | ~100 |
| 2.5 | ~100 |
| 5 | ~100 |
Data adapted from studies on B16 melanoma cells treated for 72 hours.[4]
Table 2: Effect of this compound on Melanin Content in α-MSH-stimulated B16 Cells
| Treatment | Melanin Content (%) |
| Control | 100 |
| α-MSH (0.1 μM) | Increased |
| α-MSH + 1.25 ppm this compound | Reduced |
| α-MSH + 2.5 ppm this compound | Significantly Reduced |
| α-MSH + 5 ppm this compound | Reduced to control levels |
Data represents the percentage of melanin content relative to the α-MSH treated group after 72 hours of treatment.[1][2][4]
Table 3: Effect of this compound on Epidermal Pigmentation in MelanoDerm™ 3D Skin Model
| Treatment | Change in L-value (Day 14) |
| Control | Baseline |
| This compound (low concentration) | Increased (lighter) |
| This compound (high concentration) | Significantly Increased (significantly lighter) |
L-value is a measure of lightness, where a higher value indicates lighter skin. Tissues were treated for 14 days.[1][5]
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the mechanism of action of this compound and the general experimental workflow for its evaluation in 3D skin models.
Caption: Signaling pathway of this compound in inhibiting melanogenesis.
Caption: General experimental workflow for evaluating this compound.
Experimental Protocols
The following are detailed protocols for key experiments to assess the anti-melanogenic effects of this compound in 3D human skin equivalent models.
Protocol 1: Treatment of MelanoDerm™ 3D Human Skin Equivalent Model
This protocol describes the application of this compound to a 3D pigmented human epidermis model.
Materials:
-
MelanoDerm™ tissues (e.g., MEL-300-B)
-
Maintenance medium (e.g., EPI-100-NMM-113)
-
This compound stock solution (in a suitable solvent like DMSO)
-
Sterile 6-well plates
-
Sterile PBS
Procedure:
-
Upon receipt, place the MelanoDerm™ tissues in 6-well plates containing pre-warmed maintenance medium.
-
Prepare working solutions of this compound by diluting the stock solution in the maintenance medium to the desired final concentrations (e.g., 1.25, 2.5, and 5 ppm). Ensure the final solvent concentration is non-toxic to the cells (typically ≤ 0.1%).
-
Replace the medium in the wells with the medium containing the different concentrations of this compound or vehicle control.
-
Culture the tissues for the desired experimental period (e.g., 14 days), changing the medium every 2-3 days.
-
At the end of the treatment period, proceed with visual assessment, L-value measurement, and other assays.
Protocol 2: Cell Viability Assay (MTT)
This protocol measures the cytotoxicity of this compound on the 3D skin models.
Materials:
-
Treated MelanoDerm™ tissues
-
MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide; 0.5 mg/mL in sterile PBS)
-
Isopropanol (acidified)
-
96-well plate
Procedure:
-
At the end of the treatment period, transfer one tissue per condition to a new well containing the MTT solution.
-
Incubate for 3 hours at 37°C in a CO2 incubator.
-
After incubation, remove the tissues from the MTT solution and place them in a tube containing isopropanol.
-
Extract the formazan product by incubating at room temperature for at least 2 hours with gentle shaking.
-
Transfer the colored supernatant to a 96-well plate.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
Protocol 3: Melanin Content Assay
This protocol quantifies the melanin content in the 3D skin models.
Materials:
-
Treated MelanoDerm™ tissues
-
1 N NaOH
-
96-well plate
Procedure:
-
At the end of the treatment period, harvest the tissues (3 tissues per condition are recommended).
-
Place the tissues in a microcentrifuge tube containing 1 N NaOH.
-
Heat the tubes at 60°C for 30 minutes to dissolve the melanin.
-
Transfer the lysate to a 96-well plate.
-
Measure the absorbance at 405 nm using a microplate reader.
-
Normalize the melanin content to the total protein content of the tissue lysate if desired.
Protocol 4: Tyrosinase Activity Assay
This protocol measures the activity of the tyrosinase enzyme in the 3D skin model lysates.
Materials:
-
Treated MelanoDerm™ tissue lysates
-
L-DOPA solution (2 mg/mL in phosphate buffer)
-
Phosphate buffer (0.1 M, pH 6.8)
-
96-well plate
Procedure:
-
Prepare cell lysates from the treated tissues.
-
In a 96-well plate, add the cell lysate to each well.
-
Add the L-DOPA solution to initiate the reaction.
-
Incubate at 37°C for 1 hour.
-
Measure the absorbance at 475 nm to quantify the amount of dopachrome formed.
-
Calculate the tyrosinase activity relative to the vehicle-treated control.
Protocol 5: Gene Expression Analysis (Quantitative Real-Time PCR)
This protocol analyzes the mRNA expression levels of melanogenesis-related genes.
Materials:
-
Treated MelanoDerm™ tissues
-
RNA extraction kit
-
cDNA synthesis kit
-
qPCR master mix
-
Primers for MITF, Tyrosinase, Tyrp-1, Tyrp-2, and a housekeeping gene (e.g., GAPDH)
Procedure:
-
Extract total RNA from the treated tissues using a suitable RNA extraction kit.
-
Synthesize cDNA from the extracted RNA.
-
Perform qPCR using the synthesized cDNA, specific primers, and a qPCR master mix.
-
Analyze the relative gene expression using the ΔΔCt method, normalizing to the housekeeping gene.
Protocol 6: Protein Expression Analysis (Western Blot)
This protocol determines the protein levels of melanogenesis-related markers.
Materials:
-
Treated MelanoDerm™ tissue lysates
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels
-
PVDF membrane
-
Primary antibodies (anti-MITF, anti-Tyrosinase, anti-Tyrp-1, anti-Tyrp-2, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Procedure:
-
Determine the protein concentration of the tissue lysates.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane and incubate with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Quantify the band intensities and normalize to the loading control (β-actin).
Conclusion
This compound presents a promising avenue for the development of novel skin-lightening agents. The protocols and data presented in these application notes provide a robust framework for researchers to investigate its efficacy and mechanism of action in physiologically relevant 3D human skin equivalent models. These studies are crucial for the preclinical evaluation of this compound for cosmetic and pharmaceutical applications.
References
- 1. med.upenn.edu [med.upenn.edu]
- 2. researchgate.net [researchgate.net]
- 3. Utility of MTT assay in three-dimensional cultured human skin model as an alternative for draize skin irritation test: approach using diffusion law of irritant in skin and toxicokinetics-toxicodynamics correlation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. x-cellr8.com [x-cellr8.com]
Application Notes and Protocols for the Characterization of 2,4,6-Triphenyl-1-hexene
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,4,6-Triphenyl-1-hexene is an aromatic hydrocarbon with the molecular formula C₂₄H₂₄ and a molecular weight of approximately 312.45 g/mol .[1] This compound is recognized as a significant styrene trimer that forms during the degradation of polystyrene, making it relevant in environmental science and polymer chemistry.[1] It is also utilized as an analytical standard for detecting potential endocrine-disrupting substances.[1][2] Recent research has highlighted its biological activity, specifically its anti-melanogenic properties, by inhibiting the microphthalmia-associated transcription factor (MITF) and subsequently downregulating key enzymes in melanin synthesis.[3]
This document provides detailed analytical techniques and protocols for the comprehensive characterization of this compound.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below.
| Property | Value | Reference |
| Molecular Formula | C₂₄H₂₄ | [1][2][4][5][6] |
| Molecular Weight | 312.45 g/mol | [1][7] |
| IUPAC Name | (3,5-diphenylhex-5-en-1-yl)benzene | [1] |
| CAS Number | 18964-53-9 | [1][2] |
| Appearance | Transparent oil | [3] |
Analytical Workflow
The general workflow for the analytical characterization of this compound involves sample preparation followed by analysis using various chromatographic and spectroscopic techniques to determine its purity, structure, and concentration.
Chromatographic Techniques
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a fundamental technique for the identification and purity verification of this compound, especially in complex matrices.[1] It is also used as a standard for analyzing potential endocrine-disrupting substances.[1][7]
Experimental Protocol:
-
Standard Preparation: Prepare a stock solution of this compound in a suitable volatile organic solvent (e.g., hexane or dichloromethane). Create a series of dilutions to generate a calibration curve for quantification.
-
Sample Preparation: Dissolve the sample in the same solvent used for the standard.
-
GC-MS System: A typical system would consist of a gas chromatograph coupled to a mass spectrometer.
-
Injection: Inject 1 µL of the sample into the GC inlet.
-
Chromatographic Separation:
-
Mass Spectrometry:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: Scan from m/z 50 to 550.
-
-
Data Analysis: Identify this compound by its retention index and by matching its mass spectrum with a reference spectrum.
Quantitative Data:
| Parameter | Value | Column Type | Reference |
| Kovats Retention Index (I) | 2428.8 | SE-54 (Capillary) | [4] |
| Kovats Retention Index (I) | 2440 | OV-101 (Capillary) | [4][5] |
High-Performance Liquid Chromatography (HPLC)
HPLC with UV detection is a valuable technique for the purification and analysis of this compound, particularly from biological or synthesis reaction matrices.[3]
Experimental Protocol:
-
Mobile Phase Preparation: Prepare the mobile phase, which could be a mixture of acetonitrile and water, and degas it.
-
Standard Preparation: Dissolve a known amount of this compound in the mobile phase to prepare a stock solution. Prepare a series of dilutions for calibration.
-
Sample Preparation: Dissolve the sample in the mobile phase and filter through a 0.45 µm filter to remove particulate matter.
-
HPLC System:
-
Column: A reverse-phase C18 column, such as a Waters Acquity UPLC BEH C18 (100 mm × 2.1 mm; 1.7 µm particle size), is suitable.[8]
-
Detector: UV detector set to an appropriate wavelength for detecting the phenyl groups (typically around 254 nm).
-
Flow Rate: A typical flow rate would be in the range of 0.2-1.0 mL/min.
-
Injection Volume: 10-20 µL.
-
-
Analysis: Run the samples and standards. Identify the peak corresponding to this compound by comparing its retention time with that of the standard. Quantify using the calibration curve.
Spectroscopic Techniques
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is essential for the unambiguous structural elucidation of this compound. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of the hydrogen and carbon atoms in the molecule.
Experimental Protocol:
-
Sample Preparation: Dissolve approximately 5-10 mg of the sample in a deuterated solvent (e.g., CDCl₃) in an NMR tube.
-
Instrument: Use a standard NMR spectrometer (e.g., 300-600 MHz).
-
Data Acquisition:
-
Acquire a ¹H NMR spectrum.
-
Acquire a ¹³C NMR spectrum.
-
For more detailed structural assignment, 2D NMR experiments like COSY and HSQC can be performed.
-
-
Data Analysis: Process the spectra (Fourier transform, phase correction, and baseline correction). Integrate the peaks in the ¹H NMR and assign the chemical shifts in both spectra.
Quantitative Data:
The molecular formula was determined to be C₂₄H₂₄ based on HREIMS spectral data.[3]
¹H NMR Spectral Data [3]
| Chemical Shift (δ ppm) | Multiplicity / Coupling Constant (J in Hz) | Assignment |
| 7.02–7.36 | m | 15H (Aromatic protons) |
| 5.18 | d, J = 1.6 | 1H (Olefinic H-1) |
| 4.92 | dd, J = 3.2, 1.6 | 1H (Olefinic H-1) |
| 2.86 | ddd, J = 13.8, 7.9, 1.1 | 1H (Methylene H-3) |
¹³C NMR Spectral Data [3]
| Chemical Shift (δ ppm) | Assignment |
| 146.9, 145.2, 142.6 | 3 x Quaternary C |
| 128.5, 128.4, 127.9, 127.5, 126.6, 126.3, 125.8 | Aromatic C |
| 141.3 | Olefinic C-2 |
| 114.7 | Olefinic C-1 |
| 43.8 | Methine C-4 |
| 43.6, 37.5, 33.9 | Methylene C-3, C-5, C-6 |
High-Resolution Electron Ionization Mass Spectrometry (HREIMS)
HREIMS is used to determine the exact molecular formula of the compound.
Experimental Protocol:
-
Sample Introduction: Introduce a small amount of the purified compound into the mass spectrometer, typically via a direct insertion probe or after GC separation.
-
Ionization: Use electron ionization (EI) to generate the molecular ion.
-
Mass Analysis: Analyze the ions using a high-resolution mass analyzer (e.g., a time-of-flight or magnetic sector instrument).
-
Data Analysis: Determine the exact mass of the molecular ion peak [M]⁺.
Quantitative Data:
| Parameter | Measured Value | Reference |
| Molecular Ion [M]⁺ | m/z 312.1878 | [3] |
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in the molecule. For this compound, key absorptions will correspond to the aromatic rings and the alkene double bond.
Experimental Protocol:
-
Sample Preparation: The sample, being an oil, can be analyzed as a thin film between two salt (NaCl or KBr) plates.
-
Instrument: Use a Fourier Transform Infrared (FTIR) spectrometer.
-
Data Acquisition: Scan the sample over the mid-IR range (typically 4000-400 cm⁻¹).
-
Data Analysis: Identify the characteristic absorption bands for the functional groups.
Expected Characteristic IR Absorptions
| Functional Group | Expected Absorption Range (cm⁻¹) | Description |
| =C-H (Vinyl) | 3100-3000 | C-H stretching of the alkene |
| C-H (Aromatic) | 3100-3000 | C-H stretching on the phenyl rings |
| C-H (Alkyl) | 3000-2850 | C-H stretching of the hexene backbone |
| C=C (Alkene) | 1680-1630 | Carbon-carbon double bond stretching[9] |
| C=C (Aromatic) | ~1600, ~1450 | Carbon-carbon stretching in the phenyl rings |
Application in Biological Systems: Anti-Melanogenesis Pathway
This compound has been shown to inhibit melanogenesis by suppressing the expression of microphthalmia-associated transcription factor (MITF), a key regulator of melanin synthesis.[3] This leads to the downregulation of melanogenic enzymes tyrosinase (TYR), tyrosinase-related protein 1 (TRP-1), and tyrosinase-related protein 2 (TRP-2).[3]
References
- 1. This compound | 18964-53-9 | Benchchem [benchchem.com]
- 2. This compound | C24H24 | CID 177033 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound, an Anti-Melanogenic Compound from Marine-Derived Bacillus sp. APmarine135 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound [webbook.nist.gov]
- 5. This compound [webbook.nist.gov]
- 6. This compound [webbook.nist.gov]
- 7. 18964-53-9・this compound Standard・206-14371[Detail Information]|Laboratory Chemicals-FUJIFILM Wako Pure Chemical Corporation [labchem-wako.fujifilm.com]
- 8. Human Metabolome Database: Showing metabocard for (±)-2,4,6-Triphenyl-1-hexene (HMDB0039361) [hmdb.ca]
- 9. scribd.com [scribd.com]
Application Note: Measuring Tyrosinase Expression with Western Blot Analysis After 2,4,6-Triphenyl-1-hexene Treatment
An application note on the Western blot analysis of tyrosinase expression following treatment with 2,4,6-Triphenyl-1-hexene, designed for researchers and professionals in drug development.
Audience: Researchers, scientists, and drug development professionals.
Introduction
Melanogenesis, the process of melanin synthesis, is a key area of research in dermatology and cosmetics. The enzyme tyrosinase is a critical, rate-limiting enzyme in this pathway, catalyzing the initial steps of converting tyrosine to melanin.[1][2] The overproduction of melanin can lead to hyperpigmentation disorders.[2] Consequently, inhibitors of tyrosinase and its expression are of significant interest. Recent studies have identified this compound as a potent anti-melanogenic compound.[3][4] This molecule has been shown to suppress melanin synthesis by downregulating the expression of tyrosinase.[3][5] The mechanism involves the inhibition of the Microphthalmia-associated transcription factor (MITF), a key regulator of melanogenic genes, including tyrosinase.[3][4]
This application note provides a detailed protocol for using Western blot analysis to quantify the change in tyrosinase protein expression in B16 melanoma cells after treatment with this compound.
Principle of the Method
Western blotting is a widely used technique to detect and quantify a specific protein from a complex mixture of proteins extracted from cells or tissues.[6] The process involves separating proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE), transferring the separated proteins to a solid membrane (e.g., PVDF or nitrocellulose), and then probing the membrane with a primary antibody specific to the target protein (tyrosinase).[7][8] A secondary antibody conjugated to an enzyme, such as horseradish peroxidase (HRP), is then used to detect the primary antibody.[9][10] The addition of a chemiluminescent substrate results in light emission, which can be captured by X-ray film or a digital imaging system.[10][11] The intensity of the signal is proportional to the amount of the target protein, allowing for its quantification.[12]
Visualized Experimental Workflow
The entire experimental process, from cell preparation to data analysis, is outlined below.
Caption: Experimental workflow for Western blot analysis.
Detailed Experimental Protocols
Protocol 1: Cell Culture and Treatment
-
Cell Line: B16F10 mouse melanoma cells are commonly used for melanogenesis studies.
-
Culture Conditions: Culture the cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin. Maintain the cells in a humidified incubator at 37°C with 5% CO₂.
-
Seeding: Seed the B16F10 cells in 6-well plates at a density of 2 x 10⁵ cells per well and allow them to adhere for 24 hours.
-
Treatment:
-
Prepare a stock solution of this compound in dimethyl sulfoxide (DMSO).
-
Treat the cells with varying concentrations of this compound (e.g., 0, 1, 2.5, 5 ppm) for 48-72 hours.[3] For studies involving stimulation, co-treat with a melanogenesis inducer like α-Melanocyte-Stimulating Hormone (α-MSH).[3]
-
Ensure the final concentration of DMSO in the culture medium is less than 0.1% to avoid solvent-induced toxicity.
-
Include an untreated control and a vehicle control (DMSO only).
-
Protocol 2: Protein Extraction (Cell Lysis)
-
Washing: After treatment, place the 6-well plates on ice and wash the cells twice with ice-cold Phosphate-Buffered Saline (PBS).[13][14]
-
Lysis:
-
Incubation: Transfer the cell suspension (lysate) to pre-cooled microcentrifuge tubes. Incubate the lysates on ice for 30 minutes with periodic vortexing.[13][14]
-
Centrifugation: Centrifuge the lysates at 14,000 x g for 20 minutes at 4°C to pellet the cell debris.[13][14]
-
Collection: Carefully transfer the supernatant, which contains the soluble proteins, to new, pre-cooled microcentrifuge tubes. Store the protein lysates at -80°C until use.
Protocol 3: Protein Quantification (BCA Assay)
The Bicinchoninic Acid (BCA) assay is a sensitive method for quantifying total protein concentration.[16]
-
Standard Preparation: Prepare a series of protein standards using Bovine Serum Albumin (BSA) with concentrations ranging from 0 to 2000 µg/mL.[17][18]
-
Working Reagent: Prepare the BCA working reagent by mixing BCA Reagent A and Reagent B at a 50:1 ratio.[17][19]
-
Assay Procedure (Microplate):
-
Measurement: Cool the plate to room temperature and measure the absorbance at 562 nm using a microplate reader.[16][19]
-
Calculation: Generate a standard curve by plotting the absorbance values of the BSA standards against their known concentrations. Use the standard curve to determine the protein concentration of the unknown samples.[19]
Protocol 4: SDS-PAGE and Western Blotting
-
Sample Preparation:
-
Gel Electrophoresis (SDS-PAGE):
-
Protein Transfer:
-
Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) membrane.[21] This can be done using a wet or semi-dry transfer system.
-
Perform the transfer at 100 V for 1-2 hours in a cold room or on ice.
-
-
Blocking:
-
Antibody Incubation:
-
Incubate the membrane with a primary antibody specific for tyrosinase (e.g., rabbit anti-tyrosinase) diluted in blocking buffer. The optimal dilution should be determined empirically but is often between 1:1000 and 1:5000.[22] Incubate overnight at 4°C with gentle agitation.[6][7]
-
Wash the membrane three times for 10 minutes each with TBST.[6][7]
-
Incubate the membrane with an HRP-conjugated secondary antibody (e.g., goat anti-rabbit HRP) diluted in blocking buffer for 1 hour at room temperature.[6][21]
-
Wash the membrane again three times for 10 minutes each with TBST.[6]
-
-
Detection:
-
Prepare the enhanced chemiluminescence (ECL) substrate by mixing the reagents according to the manufacturer's instructions.[7]
-
Incubate the membrane with the ECL substrate for 1-5 minutes.[7]
-
Capture the chemiluminescent signal using a CCD camera-based digital imaging system or by exposing the membrane to X-ray film.[9][11] Multiple exposures may be necessary to achieve optimal signal-to-noise.[11]
-
-
Stripping and Reprobing (Loading Control):
-
To ensure equal protein loading, the membrane can be stripped of the primary and secondary antibodies and reprobed for a housekeeping protein like β-actin or GAPDH.
-
Proposed Signaling Pathway
This compound exerts its anti-melanogenic effects by targeting the MITF transcription factor, which subsequently reduces the expression of tyrosinase.
Caption: Inhibition of the MITF/Tyrosinase pathway.
Data Presentation and Analysis
The captured Western blot images should be analyzed using densitometry software (e.g., ImageJ). The intensity of the tyrosinase band for each sample should be normalized to the intensity of the corresponding loading control band (β-actin). The results can be presented as a percentage or fold change relative to the untreated control.
Table 1: Quantitative Analysis of Tyrosinase Expression
| Treatment Group | Concentration (ppm) | Normalized Tyrosinase Expression (Arbitrary Units) | Fold Change vs. Control |
| Untreated Control | 0 | 1.00 ± 0.08 | 1.00 |
| Vehicle Control (DMSO) | 0 | 0.98 ± 0.07 | 0.98 |
| This compound | 1.0 | 0.75 ± 0.06 | 0.75 |
| This compound | 2.5 | 0.48 ± 0.05 | 0.48 |
| This compound | 5.0 | 0.21 ± 0.04 | 0.21 |
Data are represented as mean ± standard deviation from three independent experiments. This table presents hypothetical data for illustrative purposes.
This application note provides a comprehensive protocol for the analysis of tyrosinase expression using Western blotting after treatment with this compound. The described methods allow for the reliable quantification of changes in protein levels, providing crucial data for the evaluation of this compound as a potential agent for treating hyperpigmentation.
References
- 1. Upregulation of Melanogenesis and Tyrosinase Activity: Potential Agents for Vitiligo - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Tyrosinase - Wikipedia [en.wikipedia.org]
- 3. This compound, an Anti-Melanogenic Compound from Marine-Derived Bacillus sp. APmarine135 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. addgene.org [addgene.org]
- 7. bostonbioproducts.com [bostonbioproducts.com]
- 8. biorbyt.com [biorbyt.com]
- 9. azurebiosystems.com [azurebiosystems.com]
- 10. sinobiological.com [sinobiological.com]
- 11. Chemiluminescent Western Blotting | Thermo Fisher Scientific - US [thermofisher.com]
- 12. Chemiluminescent Western blotting [jacksonimmuno.com]
- 13. Sample preparation for western blot | Abcam [abcam.com]
- 14. Cell Lysis and Protein Extraction for Western Blotting [sigmaaldrich.com]
- 15. Western Blot Sample Preparation Protocol: Lysis, Inhibitors & Prep for Gel Loading | Bio-Techne [bio-techne.com]
- 16. Protocol for Bicinchoninic Acid (BCA) Protein Assay - Creative Proteomics [creative-proteomics.com]
- 17. abcam.cn [abcam.cn]
- 18. Cell lysis and western blot analysis [bio-protocol.org]
- 19. qb3.berkeley.edu [qb3.berkeley.edu]
- 20. cdn.gbiosciences.com [cdn.gbiosciences.com]
- 21. resources.novusbio.com [resources.novusbio.com]
- 22. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Identifying and removing impurities from 2,4,6-Triphenyl-1-hexene synthesis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2,4,6-Triphenyl-1-hexene.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes to this compound?
A1: The two most probable synthetic routes are the Wittig reaction and a Grignard reaction followed by dehydration.
-
Wittig Reaction: This involves the reaction of a phosphonium ylide with a ketone. For this compound, a likely pathway is the reaction of benzyltriphenylphosphonium chloride with 1,3-diphenyl-1-butanone.
-
Grignard Reaction: This route would involve the reaction of a Grignard reagent, such as (2-phenylethyl)magnesium bromide, with a suitable ketone like acetophenone, followed by dehydration of the resulting tertiary alcohol.
Q2: What is the major byproduct in the Wittig synthesis of this compound?
A2: The most significant and often challenging impurity to remove from a Wittig reaction is triphenylphosphine oxide (TPPO).[1] This byproduct is formed from the phosphonium ylide during the olefination.
Q3: I am seeing a significant amount of a nonpolar impurity with a similar polarity to my product. What could it be?
A3: If you are using a Grignard-based synthesis, a common nonpolar impurity is a biphenyl compound, formed from the coupling of the Grignard reagent with unreacted aryl halide.[2] In the case of using (2-phenylethyl)magnesium bromide, this would result in the formation of 1,4-diphenylbutane.
Q4: My reaction yield is very low. What are the potential causes?
A4: Low yields can stem from several factors depending on the synthetic route:
-
Wittig Reaction: Sterically hindered ketones can lead to slow reactions and poor yields.[3] Additionally, the ylide can be unstable, and its decomposition before reacting with the ketone will lower the yield.
-
Grignard Reaction: The Grignard reagent is highly sensitive to moisture and acidic protons. Any water in the glassware or solvent will quench the reagent.[4] Furthermore, with sterically hindered ketones, the Grignard reagent can act as a base, leading to enolate formation of the starting ketone instead of nucleophilic addition.
Q5: How can I effectively remove triphenylphosphine oxide (TPPO) from my product?
A5: Several methods can be employed to remove TPPO:
-
Crystallization: TPPO is often more soluble in solvents like propanol than the desired alkene product, allowing for its removal through recrystallization.
-
Precipitation: TPPO can be precipitated from ethereal solvents or toluene by forming a complex with salts like CaBr₂ or MgCl₂. The insoluble complex can then be removed by filtration.
-
Chromatography: Column chromatography is a reliable method for separating TPPO from the product, although it may not be ideal for large-scale purifications.
Troubleshooting Guides
Wittig Reaction Troubleshooting
| Issue | Potential Cause | Recommended Solution |
| Low or No Product Formation | Incomplete ylide formation due to weak base or wet conditions. | Use a strong, fresh base (e.g., n-BuLi, NaH) and ensure all glassware and solvents are rigorously dried. |
| Steric hindrance of the ketone (1,3-diphenyl-1-butanone). | Increase reaction temperature and time. Consider using a more reactive phosphonate ylide in a Horner-Wadsworth-Emmons reaction.[3] | |
| Ylide decomposition. | Generate the ylide in situ in the presence of the ketone. | |
| Presence of Triphenylphosphine Oxide (TPPO) in Product | Inherent byproduct of the Wittig reaction. | Purify via column chromatography, recrystallization from a suitable solvent (e.g., ethanol/water), or precipitation with a metal salt like MgCl₂. |
| Unreacted Starting Material (Ketone) | Insufficient ylide was added or the ylide decomposed. | Use a slight excess of the phosphonium salt and base. Add the base to the phosphonium salt and allow the ylide to form before adding the ketone. |
Grignard Reaction Troubleshooting
| Issue | Potential Cause | Recommended Solution |
| Low or No Product Formation | Grignard reagent was not successfully formed or was quenched. | Ensure all glassware is oven-dried and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon). Use anhydrous solvents. A crystal of iodine can be added to initiate the reaction with magnesium.[5] |
| Enolization of the ketone starting material. | Use a less sterically hindered Grignard reagent if possible. Add the Grignard reagent slowly at a low temperature to favor nucleophilic addition over deprotonation. | |
| Presence of Biphenyl Impurity | Wurtz coupling of the Grignard reagent with unreacted alkyl/aryl halide. | Add the alkyl/aryl halide slowly to the magnesium turnings to maintain a low concentration of the halide. |
| Recovery of Starting Ketone | The Grignard reagent acted as a base, forming the enolate of the ketone. | Use a less sterically hindered ketone if the synthesis allows, or consider an alternative nucleophile. |
| Incomplete Dehydration of Alcohol Intermediate | Insufficient acid catalyst or reaction time/temperature for elimination. | Use a stronger acid catalyst (e.g., H₂SO₄) or increase the temperature and reaction time for the dehydration step. |
Experimental Protocols
Hypothetical Synthesis of this compound via Wittig Reaction
Step 1: Preparation of the Phosphonium Ylide
-
In a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a nitrogen inlet, add benzyltriphenylphosphonium chloride (1.1 eq).
-
Add anhydrous tetrahydrofuran (THF) via syringe.
-
Cool the suspension to 0 °C in an ice bath.
-
Slowly add n-butyllithium (1.1 eq) dropwise via syringe. The solution should turn a deep red/orange color, indicating ylide formation.
-
Allow the mixture to stir at 0 °C for 1 hour.
Step 2: Wittig Reaction
-
Dissolve 1,3-diphenyl-1-butanone (1.0 eq) in anhydrous THF in a separate flame-dried flask.
-
Slowly add the ketone solution to the ylide solution at 0 °C via a dropping funnel.
-
After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature.
-
Stir the reaction mixture overnight.
-
Monitor the reaction by Thin Layer Chromatography (TLC).
Step 3: Work-up and Purification
-
Quench the reaction by the slow addition of water.
-
Extract the aqueous layer with diethyl ether (3x).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate the solvent under reduced pressure.
-
The crude product will be a mixture of this compound and triphenylphosphine oxide.
-
Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient.
-
Alternatively, attempt recrystallization from a suitable solvent system like ethanol/water.
Data Presentation
Table 1: Typical Reaction Parameters and Expected Outcomes
| Parameter | Wittig Reaction | Grignard Reaction |
| Key Reagents | Benzyltriphenylphosphonium chloride, 1,3-diphenyl-1-butanone, n-BuLi | (2-phenylethyl)magnesium bromide, Acetophenone |
| Solvent | Anhydrous THF | Anhydrous Diethyl Ether or THF |
| Reaction Temperature | 0 °C to Room Temperature | 0 °C to Reflux |
| Typical Reaction Time | 12-24 hours | 2-4 hours (Grignard addition), 1-2 hours (dehydration) |
| Expected Yield (Crude) | 60-80% | 70-90% (alcohol), 80-95% (dehydration) |
| Purity Before Purification | 50-70% (major impurity is TPPO) | 70-85% (impurities depend on side reactions) |
Table 2: Comparison of Purification Methods for this compound
| Purification Method | Advantages | Disadvantages | Estimated Purity |
| Column Chromatography | High purity can be achieved; good for separating isomers and TPPO. | Can be time-consuming and require large volumes of solvent. | >98% |
| Recrystallization | Good for removing TPPO; can be efficient for large quantities. | May not effectively remove structurally similar impurities; yield loss. | 95-98% |
| Distillation | Not suitable due to the high boiling point and potential for thermal degradation of the product. | - | - |
| Precipitation of TPPO | A quick method to remove the bulk of TPPO before further purification. | May not remove all TPPO; adds extra reagents to the mixture. | Purity of the filtrate will be higher, but will likely require further purification. |
Visualizations
Caption: Workflow for the synthesis of this compound via the Wittig reaction.
Caption: Troubleshooting decision tree for identifying and addressing common synthesis issues.
References
Optimizing reaction conditions for the Grignard synthesis of 2,4,6-Triphenyl-1-hexene
Welcome to the technical support center for the synthesis of 2,4,6-Triphenyl-1-hexene. This resource provides detailed troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing their reaction conditions.
Proposed Synthetic Pathway
The recommended synthesis is a two-step process:
-
Grignard Reaction: The addition of phenylethylmagnesium bromide to 1,3-diphenylacetone to form the intermediate tertiary alcohol, 2,4,6-triphenyl-2-hexanol.
-
Dehydration: An acid-catalyzed E1 elimination of the tertiary alcohol to yield the final product, this compound.
Below is a visual representation of the experimental workflow.
Caption: Experimental workflow for the synthesis of this compound.
Troubleshooting Guide
This section addresses specific issues that may arise during the synthesis.
Grignard Reaction Stage
Q1: My Grignard reaction fails to initiate. What are the common causes and solutions?
A1: Failure to initiate is a frequent issue in Grignard syntheses. The primary cause is the presence of moisture or an oxide layer on the magnesium surface.
-
Troubleshooting Steps:
-
Ensure Anhydrous Conditions: All glassware must be rigorously dried, typically by flame-drying under vacuum or oven-drying overnight. Anhydrous solvents (diethyl ether or THF) are crucial.
-
Activate the Magnesium: The passivating magnesium oxide layer must be disrupted.
-
Mechanical Activation: Gently crush the magnesium turnings with a glass rod in the reaction flask (under an inert atmosphere).
-
Chemical Activation: Add a small crystal of iodine or a few drops of 1,2-dibromoethane. The disappearance of the iodine's color or the evolution of gas indicates activation.
-
-
Initiation Temperature: A gentle warming of a small portion of the reaction mixture may be necessary to start the reaction. Once initiated, the reaction is exothermic and may require cooling to maintain control.
-
Q2: The yield of my tertiary alcohol is low, and I've isolated a significant amount of biphenyl. How can I minimize this side product?
A2: Biphenyl is a common byproduct resulting from the coupling of the Grignard reagent with unreacted aryl halide.[1] Its formation is favored by higher temperatures and high concentrations of the aryl halide.[1]
-
Optimization Strategies:
-
Slow Addition: Add the solution of phenylethyl bromide to the magnesium suspension slowly to maintain a gentle reflux and avoid localized high concentrations of the halide.[1]
-
Temperature Control: Maintain a controlled reaction temperature, using an ice bath if necessary, once the reaction has been initiated.
-
Purification: Biphenyl can often be removed from the desired alcohol product by trituration with a non-polar solvent like petroleum ether or hexanes, in which the biphenyl is more soluble than the alcohol.[1][2]
-
Q3: My reaction mixture turned dark and cloudy, and upon workup, I recovered mostly my starting ketone. What happened?
A3: This suggests that side reactions, such as enolization and reduction, may be outcompeting the desired nucleophilic addition. These are more prevalent with sterically hindered ketones.[3]
-
Explanation and Solutions:
-
Enolization: The Grignard reagent can act as a base, deprotonating the α-carbon of the ketone to form an enolate. Upon acidic workup, this regenerates the starting ketone.
-
Reduction: If the Grignard reagent has β-hydrogens (which phenylethylmagnesium bromide does), it can reduce the ketone to a secondary alcohol via a six-membered transition state.
-
To favor addition:
-
Use a lower reaction temperature to decrease the rate of the side reactions.
-
Consider the use of additives like cerium(III) chloride (Luche reduction conditions), which can enhance the nucleophilicity of the organometallic reagent relative to its basicity.[4]
-
-
Dehydration Stage
Q4: The dehydration of my tertiary alcohol resulted in a mixture of alkene isomers. How can I improve the selectivity for the desired this compound?
A4: The acid-catalyzed dehydration of alcohols proceeds through a carbocation intermediate (E1 mechanism).[1][5][6] The formation of different isomers is possible if there are multiple β-hydrogens that can be eliminated.
-
Controlling Selectivity:
-
Zaitsev's Rule: Generally, the most substituted (and therefore most stable) alkene is the major product. In this specific case, elimination can lead to either this compound or 2,4,6-triphenyl-2-hexene. The relative stability of these isomers will influence the product ratio.
-
Choice of Dehydrating Agent: While strong mineral acids like sulfuric acid are common, they can sometimes lead to charring and side reactions. Milder conditions, such as using phosphoric acid or reagents like phosphorus oxychloride (POCl₃) in pyridine, may offer better control and selectivity.[6]
-
Reaction Temperature: The temperature for the dehydration of tertiary alcohols is typically mild (25–80 °C).[1][6] Using the lowest effective temperature can help minimize side reactions.
-
Q5: During the dehydration step, my reaction mixture turned very dark, and the yield of the alkene was poor. What could be the cause?
A5: Strong, hot acids like concentrated sulfuric acid can cause polymerization and charring of the alkene product.
-
Preventative Measures:
-
Use a Milder Acid: Phosphoric acid is often a better choice as it is less oxidizing than sulfuric acid.[4]
-
Temperature Control: Avoid excessive heating.
-
Distillation: If the product alkene is volatile enough, it can be distilled from the reaction mixture as it forms, which shifts the equilibrium and removes the product from the harsh acidic conditions.
-
Frequently Asked Questions (FAQs)
Q: What is the ideal solvent for the Grignard reaction? A: Anhydrous diethyl ether or tetrahydrofuran (THF) are the most common and effective solvents. They are crucial for stabilizing the Grignard reagent.
Q: How can I confirm the formation of my Grignard reagent before adding the ketone? A: Visual cues include the disappearance of the magnesium turnings and the formation of a cloudy, grayish solution. For a more quantitative assessment, a sample can be quenched with a known amount of iodine; the consumption of iodine indicates the presence of the Grignard reagent.
Q: Is an inert atmosphere necessary for the Grignard reaction? A: Yes, it is highly recommended. Grignard reagents react with oxygen and moisture. Conducting the reaction under a dry, inert atmosphere (e.g., nitrogen or argon) will significantly improve the yield and purity of the product.
Q: What are the expected spectroscopic signatures for this compound? A: In the ¹H NMR spectrum, you would expect to see signals corresponding to the vinyl protons of the terminal alkene, as well as the aliphatic and aromatic protons. The IR spectrum should show characteristic C=C stretching for the alkene and C-H stretching for the aromatic rings.
Q: Are there alternative methods for synthesizing this compound? A: Yes, other methods for alkene synthesis could be considered, such as the Wittig reaction or Heck coupling.
-
Wittig Reaction: This would involve the reaction of a phosphorus ylide with a suitable ketone.[7][8][9]
-
Heck Reaction: This palladium-catalyzed cross-coupling reaction could potentially form the desired alkene from an aryl or vinyl halide and an alkene.[10][11][12]
Quantitative Data and Protocols
Table 1: Typical Grignard Reaction Conditions
| Parameter | Condition | Rationale |
| Solvent | Anhydrous Diethyl Ether or THF | Stabilizes the Grignard reagent. |
| Temperature | 0 °C to reflux | Initiation may require gentle heating, but the reaction is exothermic and often needs cooling. |
| Reactant Ratio | 1.1 - 1.5 equivalents of Grignard reagent | A slight excess of the Grignard reagent is often used to ensure complete consumption of the ketone.[13] |
| Atmosphere | Inert (Nitrogen or Argon) | Prevents reaction with atmospheric oxygen and moisture. |
Table 2: Conditions for Dehydration of Tertiary Alcohols
| Dehydrating Agent | Temperature Range (°C) | Notes |
| Sulfuric Acid (H₂SO₄) | 25 - 80 | Effective but can cause charring.[1][6] |
| Phosphoric Acid (H₃PO₄) | 85 - 170 | Milder than H₂SO₄, less charring.[14] |
| Phosphorus Oxychloride (POCl₃) in Pyridine | 0 - 25 | Good for sensitive substrates, proceeds via an E2-like mechanism.[6] |
| Iodine (catalytic) | Heating | A mild Lewis acid catalyst. |
Detailed Experimental Protocols
Protocol 1: Grignard Synthesis of 2,4,6-Triphenyl-2-hexanol
-
Apparatus Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer, all under an inert atmosphere of nitrogen or argon.
-
Magnesium Activation: Place magnesium turnings in the flask and add a small crystal of iodine. Gently warm the flask until the purple vapor of iodine is visible and then dissipates. Allow the flask to cool.
-
Grignard Reagent Formation: Add anhydrous diethyl ether to the flask. Slowly add a solution of phenylethyl bromide in anhydrous diethyl ether from the dropping funnel. The reaction should initiate, evidenced by gentle refluxing. Maintain a steady reflux by controlling the addition rate. After the addition is complete, stir the mixture at room temperature for an additional 30-60 minutes.
-
Addition of Ketone: Cool the Grignard reagent solution in an ice bath. Slowly add a solution of 1,3-diphenylacetone in anhydrous diethyl ether from the dropping funnel.
-
Workup: After the addition is complete, slowly and carefully pour the reaction mixture into a beaker containing ice and a saturated aqueous solution of ammonium chloride or dilute hydrochloric acid.
-
Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with diethyl ether. Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Isolation: Remove the solvent under reduced pressure to obtain the crude 2,4,6-triphenyl-2-hexanol.
Protocol 2: Dehydration of 2,4,6-Triphenyl-2-hexanol
-
Reaction Setup: Place the crude 2,4,6-triphenyl-2-hexanol in a round-bottom flask with a magnetic stirrer.
-
Acid Addition: Add a catalytic amount of concentrated phosphoric acid.
-
Dehydration: Heat the mixture with stirring. The optimal temperature will need to be determined empirically but is typically in the range of 80-150 °C for tertiary alcohols.[1][6]
-
Workup: After the reaction is complete (monitored by TLC), cool the mixture to room temperature. Add diethyl ether and neutralize the acid by washing with a saturated sodium bicarbonate solution.
-
Purification: Wash the organic layer with water and then brine. Dry the organic layer over anhydrous sodium sulfate. After removing the solvent, purify the crude product by column chromatography on silica gel to isolate this compound.
Logical Troubleshooting Diagram
Caption: Troubleshooting logic for the Grignard synthesis of this compound.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. d-scholarship.pitt.edu [d-scholarship.pitt.edu]
- 4. chemguide.co.uk [chemguide.co.uk]
- 5. quora.com [quora.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. web.mnstate.edu [web.mnstate.edu]
- 8. Wittig reaction - Wikipedia [en.wikipedia.org]
- 9. 20.4. The Wittig reaction | Organic Chemistry II [courses.lumenlearning.com]
- 10. A green Heck reaction protocol towards trisubstituted alkenes, versatile pharmaceutical intermediates - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pure.rug.nl [pure.rug.nl]
- 12. Heck Reaction [organic-chemistry.org]
- 13. Video: Acid-Catalyzed Dehydration of Alcohols to Alkenes [jove.com]
- 14. gdckulgam.edu.in [gdckulgam.edu.in]
Improving the resolution of 2,4,6-Triphenyl-1-hexene in HPLC analysis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the High-Performance Liquid Chromatography (HPLC) analysis of 2,4,6-Triphenyl-1-hexene.
Frequently Asked Questions (FAQs)
Q1: What is the primary challenge in the HPLC analysis of this compound?
A1: A primary challenge is achieving adequate resolution of this compound from other components in the sample matrix. Due to its nonpolar and aromatic nature, peak tailing or co-elution with structurally similar impurities can occur. Furthermore, this compound possesses a chiral center, necessitating enantioselective chromatography for the separation of its enantiomers, which is critical in pharmaceutical development.
Q2: What type of HPLC column is most suitable for the analysis of this compound?
A2: For general analysis and purification, a reversed-phase C18 column is a common and effective choice.[1] Phenyl-based stationary phases can also offer alternative selectivity for aromatic compounds due to potential π-π interactions.[2][3] For the separation of enantiomers, a chiral stationary phase (CSP) is mandatory. Polysaccharide-based CSPs, such as those derived from cellulose or amylose, are often successful in resolving aromatic compounds.[4][5][6]
Q3: How can I improve the peak shape for this compound?
A3: Poor peak shape, such as tailing or fronting, can compromise resolution and integration. To improve peak shape, consider the following:
-
Mobile Phase Composition: Ensure the mobile phase is well-mixed and degassed. For reversed-phase chromatography, adjusting the organic modifier (e.g., acetonitrile or methanol) concentration can improve peak symmetry.
-
pH of the Mobile Phase: While this compound is not ionizable, the pH can affect the silica support of the column. Operating within the recommended pH range for the column (typically pH 2-8 for silica-based columns) is crucial to prevent stationary phase degradation.
-
Sample Solvent: Dissolving the sample in a solvent weaker than or the same as the mobile phase is recommended to prevent peak distortion.
-
Column Health: A contaminated guard column or a void at the head of the analytical column can lead to peak tailing. Regular maintenance and replacement are essential.
Q4: My resolution is poor. What are the first steps to troubleshoot this?
A4: To improve poor resolution, you can adjust several parameters:
-
Mobile Phase Strength: In reversed-phase HPLC, decreasing the percentage of the organic solvent in the mobile phase will increase retention time and can improve the separation of closely eluting peaks.
-
Gradient Elution: Employing a shallower gradient can enhance the resolution between analytes.
-
Flow Rate: Lowering the flow rate can increase the number of theoretical plates and improve resolution, though it will also increase the analysis time.
-
Column Temperature: Optimizing the column temperature can affect selectivity and efficiency.
Troubleshooting Guides
Issue 1: Peak Tailing
Symptoms: The peak for this compound has an asymmetrical shape with a "tail" extending from the back of the peak.
Possible Causes & Solutions:
| Cause | Solution |
| Secondary Interactions with Stationary Phase | While less common for non-polar compounds, interactions with active sites on the silica packing can occur. Ensure a high-quality, well-endcapped C18 column is used. |
| Column Overload | Injecting too concentrated a sample can lead to peak tailing. Dilute the sample and re-inject. |
| Extra-Column Volume | Excessive tubing length or diameter between the injector, column, and detector can cause band broadening. Use tubing with a small internal diameter and keep lengths to a minimum. |
| Contaminated Guard or Analytical Column | A buildup of contaminants on the column frit or packing material can distort peak shape. Replace the guard column and/or flush the analytical column with a strong solvent. |
Issue 2: Peak Fronting
Symptoms: The peak for this compound has an asymmetrical shape with a leading edge that is less steep than the trailing edge.
Possible Causes & Solutions:
| Cause | Solution |
| Sample Overload | This is a common cause of peak fronting. Reduce the concentration of the sample and/or the injection volume. |
| Sample Solvent Stronger than Mobile Phase | Dissolving the sample in a solvent that is stronger than the mobile phase can cause the analyte to move through the top of the column too quickly. Prepare the sample in the mobile phase or a weaker solvent. |
| Low Column Temperature | In some cases, increasing the column temperature can improve peak shape. |
Issue 3: Poor Resolution of Enantiomers (Chiral Separation)
Symptoms: A single peak is observed for this compound when two peaks corresponding to the enantiomers are expected.
Possible Causes & Solutions:
| Cause | Solution |
| Incorrect Chiral Stationary Phase (CSP) | The selected CSP may not be suitable for resolving the enantiomers of this compound. Screen different types of CSPs, with a focus on polysaccharide-based columns (e.g., cellulose or amylose derivatives). |
| Inappropriate Mobile Phase | The mobile phase composition is critical for chiral recognition. For normal-phase chiral chromatography, a mobile phase of hexane/isopropanol or hexane/ethanol is a good starting point. For reversed-phase, acetonitrile/water or methanol/water mixtures are common. |
| Mobile Phase Additives | Small amounts of additives like trifluoroacetic acid (TFA) for acidic compounds or diethylamine (DEA) for basic compounds can sometimes improve chiral resolution, though they are unlikely to be necessary for the neutral this compound. |
| Temperature | Temperature can significantly impact chiral separations. Experiment with different column temperatures (e.g., 10°C, 25°C, 40°C) to find the optimal condition. |
Experimental Protocols
Protocol 1: Reversed-Phase HPLC for General Analysis and Purification
This protocol is based on a published method for the preparative isolation of this compound.[1]
| Parameter | Specification |
| Column | Phenomenex Luna C18 (2) 100 Å, 250 mm x 21.2 mm |
| Mobile Phase A | Water |
| Mobile Phase B | Acetonitrile |
| Gradient Program | 0-5 min: 75% B; 5-25 min: 75% to 95% B; 25-30 min: 95% B |
| Flow Rate | 15 mL/min |
| Detection | UV (Wavelength not specified in the source, a wavelength of 254 nm is a common starting point for aromatic compounds) |
| Expected Retention Time | Approximately 20.0 min |
Protocol 2: Chiral HPLC Method Development Strategy
Step 1: Column Screening
Screen a selection of polysaccharide-based chiral stationary phases.
| Column Type | Example Commercial Names |
| Cellulose tris(3,5-dimethylphenylcarbamate) | Chiralcel OD-H, Lux Cellulose-1 |
| Amylose tris(3,5-dimethylphenylcarbamate) | Chiralpak AD-H, Lux Amylose-1 |
| Immobilized Polysaccharide Phases | Chiralpak IA, IB, IC |
Step 2: Mobile Phase Screening
For each column, screen different mobile phase modes.
| Mode | Typical Mobile Phase |
| Normal Phase | n-Hexane / Isopropanol (e.g., 90:10 v/v) |
| n-Hexane / Ethanol (e.g., 90:10 v/v) | |
| Reversed Phase | Acetonitrile / Water (e.g., 70:30 v/v) |
| Methanol / Water (e.g., 80:20 v/v) | |
| Polar Organic | 100% Methanol or 100% Acetonitrile |
Step 3: Optimization
Once partial separation is achieved, optimize the following parameters:
-
Mobile Phase Composition: Fine-tune the ratio of the solvents.
-
Flow Rate: Typically in the range of 0.5 - 1.5 mL/min for analytical columns.
-
Column Temperature: Evaluate temperatures between 10°C and 40°C.
Visualizations
Caption: A logical workflow for troubleshooting poor resolution in HPLC analysis.
Caption: A systematic approach for developing a chiral HPLC method.
References
Troubleshooting poor solubility of 2,4,6-Triphenyl-1-hexene in aqueous buffers
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering poor solubility of 2,4,6-Triphenyl-1-hexene in aqueous buffers during their experiments.
Frequently Asked Questions (FAQs)
Q1: Why is this compound poorly soluble in my aqueous buffer?
A1: this compound is a highly hydrophobic molecule due to its three phenyl groups and long hydrocarbon chain.[1][2] This nonpolar structure leads to very low solubility in polar solvents like water and aqueous buffers. The predicted water solubility is extremely low, in the range of 3.6 x 10⁻⁵ g/L.[2]
Q2: What are the initial steps to dissolve this compound?
A2: It is recommended to first prepare a concentrated stock solution in an organic solvent before diluting it into your aqueous experimental buffer. Dimethyl sulfoxide (DMSO) is a common choice for this purpose.[3]
Q3: What are the recommended methods to improve the aqueous solubility of this compound for my experiments?
A3: Several methods can be employed to enhance the aqueous solubility of this compound. These include the use of co-solvents, surfactants, and cyclodextrins. The choice of method will depend on the specific requirements of your experiment, such as the final desired concentration and the tolerance of your experimental system (e.g., cell culture) to the solubilizing agent.
Q4: Can I use the information from studies on the anti-melanogenic properties of this compound to help with my formulation?
A4: Yes, literature on its biological activities can provide clues. For instance, in a study demonstrating its anti-melanogenic effects, this compound was used at concentrations of 1.25-5 ppm in cell culture.[4] While the exact formulation is not detailed, it suggests that achieving biologically active concentrations in aqueous environments is feasible, likely through the use of a co-solvent like DMSO for initial dissolution.[4]
Troubleshooting Guides
Issue 1: Precipitation occurs when diluting the DMSO stock solution in my aqueous buffer.
This is a common issue when the concentration of the hydrophobic compound exceeds its solubility limit in the final aqueous solution.
Solution 1: Optimize DMSO Concentration
-
Rationale: While DMSO is an excellent solvent for this compound, its concentration in the final aqueous solution must be kept low to avoid toxicity, especially in cell-based assays. Most cell lines can tolerate DMSO concentrations up to 0.5%, with some tolerating up to 1%.[5][6][7][8][9]
-
Troubleshooting Steps:
-
Prepare a higher concentration stock solution in DMSO.
-
Perform a stepwise dilution into your pre-warmed aqueous buffer while vortexing to ensure rapid mixing.
-
Ensure the final DMSO concentration in your experiment does not exceed the tolerance level of your system.
-
Solution 2: Utilize Surfactants
-
Rationale: Surfactants form micelles in aqueous solutions above their critical micelle concentration (CMC), encapsulating the hydrophobic compound and increasing its apparent solubility.[10][11]
-
Recommended Surfactants:
Solution 3: Employ Cyclodextrins
-
Rationale: Cyclodextrins are cyclic oligosaccharides with a hydrophobic inner cavity and a hydrophilic exterior. They can encapsulate hydrophobic molecules, forming inclusion complexes that are more water-soluble.[14][15]
-
Recommended Cyclodextrin:
Issue 2: My final concentration of this compound is too low for my experiment.
If simple dilution from a DMSO stock does not achieve the desired concentration without precipitation, the following methods can be explored.
Quantitative Data Summary
| Solubilizing Agent | Type | Key Parameters | Recommended Starting Concentration |
| DMSO | Co-solvent | Final concentration in culture should be ≤ 0.5%[5][6][7][8][9] | Prepare a 1000x stock solution |
| Tween® 20 | Surfactant | CMC ≈ 0.06-0.07% (w/v)[10][11] | 0.1 - 0.5% (w/v) in final buffer |
| Pluronic® F-68 | Surfactant | Varies with temperature and medium | 0.02 - 0.1% (w/v) in final buffer |
| Methyl-β-cyclodextrin | Cyclodextrin | Solubility in water: ~50 mg/mL[19] | 1-10 mM in final buffer |
Experimental Protocols
Protocol 1: Preparation of a this compound Stock Solution in DMSO
-
Weigh out the desired amount of this compound powder.
-
Add the appropriate volume of pure, anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM).
-
Vortex or sonicate the solution until the compound is completely dissolved.
-
Store the stock solution at -20°C in small aliquots to avoid repeated freeze-thaw cycles.
Protocol 2: Solubilization using Tween® 20
-
Prepare a concentrated stock solution of this compound in DMSO (e.g., 10 mM).
-
Prepare a stock solution of Tween® 20 in your aqueous buffer (e.g., 10% w/v).
-
To your final volume of aqueous buffer, add the Tween® 20 stock solution to achieve a final concentration above its CMC (e.g., 0.1%).
-
While vortexing the buffer containing Tween® 20, slowly add the DMSO stock solution of this compound to reach the desired final concentration.
-
Ensure the final DMSO concentration remains below the tolerated limit for your experimental system.
Protocol 3: Solubilization using Pluronic® F-68
-
Prepare a concentrated stock solution of this compound in DMSO (e.g., 10 mM).
-
Prepare a stock solution of Pluronic® F-68 in your aqueous buffer (e.g., 10% w/v). Note: Gentle heating may be required to dissolve Pluronic® F-68.[20]
-
To your final volume of aqueous buffer, add the Pluronic® F-68 stock solution to achieve the desired final concentration (e.g., 0.05%).
-
While vortexing the buffer containing Pluronic® F-68, slowly add the DMSO stock solution of this compound.
Protocol 4: Solubilization using Methyl-β-cyclodextrin (MβCD)
-
Prepare a stock solution of MβCD in your aqueous buffer (e.g., 100 mM).
-
Prepare a concentrated stock solution of this compound in a suitable organic solvent like ethanol or acetone (e.g., 10 mM).
-
In a separate tube, add the desired volume of the this compound stock solution.
-
Evaporate the organic solvent under a gentle stream of nitrogen gas to form a thin film of the compound.
-
Add the MβCD solution to the tube containing the compound film.
-
Vortex or sonicate the mixture until the compound is fully dissolved in the MβCD solution. This is now your aqueous stock solution of the inclusion complex.
-
This aqueous stock can then be further diluted in your experimental buffer.
Visualizations
Caption: Experimental workflow for dissolving this compound.
Caption: Inhibition of melanogenesis by this compound.
References
- 1. This compound - Chemical & Physical Properties by Cheméo [chemeo.com]
- 2. Human Metabolome Database: Showing metabocard for (±)-2,4,6-Triphenyl-1-hexene (HMDB0039361) [hmdb.ca]
- 3. medchemexpress.cn [medchemexpress.cn]
- 4. This compound, an Anti-Melanogenic Compound from Marine-Derived Bacillus sp. APmarine135 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. lifetein.com [lifetein.com]
- 6. Reddit - The heart of the internet [reddit.com]
- 7. What s the maximum allowable limit of DMSO as a solvent in cell culture - Cell Biology [protocol-online.org]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. aurion.nl [aurion.nl]
- 11. emsdiasum.com [emsdiasum.com]
- 12. Pluronic F-68 and F-127 Based Nanomedicines for Advancing Combination Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Surfactant-Enriched Cross-Linked Scaffold as an Environmental and Manufacturing Feasible Approach to Boost Dissolution of Lipophilic Drugs [mdpi.com]
- 14. Inclusion complexes of squalene with beta-cyclodextrin and methyl-beta-cyclodextrin: preparation and characterization - PMC [pmc.ncbi.nlm.nih.gov]
- 15. "Inclusion complexes of squalene with beta-cyclodextrin and methyl-beta" by ANH VAN NGUYEN, VICTOR IVANOVIC DEINEKA et al. [journals.tubitak.gov.tr]
- 16. Methyl-beta-cyclodextrin, average Mw 1310 5 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 17. cdn.caymanchem.com [cdn.caymanchem.com]
- 18. alfachemic.com [alfachemic.com]
- 19. Methyl-b-cyclodextrin powder, BioReagent, cell culture mammalian 128446-36-6 [sigmaaldrich.com]
- 20. biotium.com [biotium.com]
Minimizing degradation of 2,4,6-Triphenyl-1-hexene during experimental procedures
This technical support center provides researchers, scientists, and drug development professionals with guidance on minimizing the degradation of 2,4,6-Triphenyl-1-hexene during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its stability a concern?
A1: this compound is a styrene trimer, often formed during the thermal degradation of polystyrene.[1] It is also investigated for its potential biological activities, such as its anti-melanogenic properties.[2] Its stability is a concern due to the presence of a reactive alkene double bond and phenyl groups, which make it susceptible to degradation under common experimental conditions, potentially leading to inaccurate results.[1]
Q2: What are the main degradation pathways for this compound?
A2: The primary degradation pathways involve the two main functional regions of the molecule: the alkene double bond and the phenyl groups.[1] The double bond is susceptible to oxidation and reduction, while the phenyl groups can undergo electrophilic aromatic substitution.[1] Degradation can be initiated or accelerated by factors such as heat, light, oxygen, and the presence of acids or bases.
Q3: How should I properly store this compound to minimize degradation?
A3: To ensure its stability, this compound should be stored in a cool, dark, and inert environment. Recommended storage temperatures are between 0-6°C, with some suppliers suggesting storage at -20°C for long-term preservation.[3][4] It should be stored in a tightly sealed container, preferably under an inert gas like argon or nitrogen, to protect it from air and moisture.
Troubleshooting Guides
Issue 1: Unexpected Peaks in Analytical Chromatogram (e.g., GC-MS, HPLC)
| Possible Cause | Troubleshooting Steps |
| Oxidative Degradation | 1. Check for Air Exposure: Ensure all handling of the compound and its solutions is performed under an inert atmosphere (e.g., in a glovebox or using a Schlenk line).2. Solvent Purity: Use freshly distilled or deoxygenated solvents for all experiments.3. Antioxidant Addition: Consider adding a small amount of a suitable antioxidant, such as BHT (Butylated hydroxytoluene), to solutions for storage or long experiments. |
| Thermal Degradation | 1. Temperature Control: Avoid exposing the compound to high temperatures. If heating is necessary, use the lowest effective temperature and minimize the duration.2. Analysis Conditions: Optimize GC-MS or other high-temperature analytical methods to use lower injector and oven temperatures if possible. |
| Acid/Base Catalyzed Degradation | 1. pH Neutrality: Ensure all solvents and reagents are neutral. If the experimental conditions require acidic or basic media, conduct the reaction at the lowest possible temperature and for the shortest time.2. Work-up Procedure: Neutralize any acidic or basic reaction mixtures as soon as possible during the work-up procedure. |
| Photodegradation | 1. Light Protection: Protect solutions and solid samples from light by using amber vials or wrapping containers with aluminum foil.2. Laboratory Lighting: Minimize exposure to direct laboratory light, especially UV light. |
Issue 2: Low Yield or Purity After Synthesis and Purification
| Possible Cause | Troubleshooting Steps |
| Degradation during Reaction | 1. Inert Atmosphere: Maintain a strict inert atmosphere throughout the synthesis.2. Temperature Control: Carefully control the reaction temperature, avoiding excessive heat. |
| Degradation during Work-up | 1. Minimize Air Exposure: Conduct extractions and other work-up steps as quickly as possible, minimizing exposure to air.2. Use Deoxygenated Water: If aqueous solutions are used in the work-up, ensure they are deoxygenated by sparging with an inert gas. |
| Degradation during Purification | 1. Recrystallization Solvent: Use deoxygenated solvents for recrystallization. Ethanol or methanol are suitable choices.[1]2. Column Chromatography: If using column chromatography, consider deactivating the stationary phase (e.g., silica gel) and using deoxygenated eluents. Perform the chromatography as quickly as possible. |
Experimental Protocols
Protocol 1: Handling and Storage of this compound
-
Inert Atmosphere: All handling of solid this compound should be performed in a glovebox or under a positive pressure of an inert gas (argon or nitrogen).
-
Solvent Preparation: For preparing solutions, use anhydrous, deoxygenated solvents. Solvents can be deoxygenated by sparging with an inert gas for at least 30 minutes or by the freeze-pump-thaw method.
-
Storage of Solids: Store the solid compound in a tightly sealed vial, wrapped in parafilm, inside a secondary container in a refrigerator (0-6°C) or freezer (-20°C) in the dark.[3][4]
-
Storage of Solutions: Store solutions in sealed vials with a Teflon-lined cap, under an inert atmosphere, and in the dark at low temperatures. For prolonged storage, consider adding a radical inhibitor like BHT at a low concentration (e.g., <0.1%).
Protocol 2: Recrystallization for Purification
-
Solvent Selection: Choose a suitable solvent for recrystallization, such as ethanol or methanol.[1]
-
Dissolution: In a flask equipped with a condenser and under a slow stream of inert gas, add the minimum amount of hot solvent to dissolve the crude this compound.
-
Cooling: Allow the solution to cool slowly to room temperature. Subsequently, cool the flask in an ice bath or a refrigerator (0-6°C) to maximize crystal formation.[1]
-
Filtration: Quickly filter the crystals using a Büchner funnel, washing them with a small amount of the cold recrystallization solvent.
-
Drying: Dry the purified crystals under a high vacuum to remove all traces of solvent.
Visualizations
Caption: Potential degradation pathways of this compound.
Caption: Recommended workflow for minimizing degradation.
Data Summary
| Factor | Effect on Stability | Potential Degradation Products | Preventative Measures |
| Oxygen (Air) | High | Ketones, aldehydes, diols | Handle under inert gas; use deoxygenated solvents; add antioxidants. |
| Heat | Moderate to High | Increased rate of oxidation and other reactions | Avoid high temperatures; store at 0-6°C or -20°C.[3][4] |
| Light (UV) | Moderate | Can initiate radical reactions and oxidation | Store in the dark; use amber glassware. |
| Acids | High | Can catalyze addition reactions and polymerization | Maintain neutral pH; neutralize acidic reagents promptly. |
| Bases | High | Can catalyze isomerization and other reactions | Maintain neutral pH; neutralize basic reagents promptly. |
References
- 1. This compound | 18964-53-9 | Benchchem [benchchem.com]
- 2. This compound, an Anti-Melanogenic Compound from Marine-Derived Bacillus sp. APmarine135 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 18964-53-9・this compound Standard・206-14371[Detail Information]|Laboratory Chemicals-FUJIFILM Wako Pure Chemical Corporation [labchem-wako.fujifilm.com]
- 4. This compound-D5 CAS#: 18964-53-9 [m.chemicalbook.com]
Technical Support Center: Enhancing the Stability of 2,4,6-Triphenyl-1-hexene Stock Solutions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in maintaining the stability of 2,4,6-Triphenyl-1-hexene stock solutions for experimental use.
Frequently Asked Questions (FAQs)
Q1: My this compound stock solution appears to have degraded. What are the likely causes?
A1: Degradation of this compound in solution is primarily caused by oxidation, facilitated by factors such as exposure to atmospheric oxygen, light, and elevated temperatures. The presence of impurities in the solvent or the compound itself can also catalyze degradation. The double bond in the hexene chain is particularly susceptible to oxidation.
Q2: What is the recommended solvent for preparing a stock solution of this compound?
A2: For biological assays, Dimethyl Sulfoxide (DMSO) is a commonly used solvent due to its high dissolving power for nonpolar compounds and compatibility with many cell culture media at low concentrations. For other applications, aprotic solvents like Tetrahydrofuran (THF) or Toluene can be used. However, the choice of solvent can impact stability, so it is crucial to use high-purity, anhydrous solvents.
Q3: How should I store my this compound stock solutions to maximize stability?
A3: To maximize stability, stock solutions should be stored under the following conditions:
-
Temperature: Store at -20°C or -80°C for long-term storage.
-
Light: Protect from light by using amber vials or by wrapping the container in aluminum foil.
-
Atmosphere: For highest stability, overlay the solution with an inert gas like argon or nitrogen before sealing the vial.
-
Aliquoting: Prepare single-use aliquots to avoid repeated freeze-thaw cycles and minimize exposure to air and moisture.
Q4: Can I use antioxidants to improve the stability of my this compound stock solution?
A4: Yes, adding antioxidants is a highly recommended practice to prevent oxidative degradation. Radical scavengers such as Butylated Hydroxytoluene (BHT) or α-tocopherol (Vitamin E) are effective for stabilizing unsaturated hydrocarbons. A final concentration of 0.01% to 0.1% (w/v) of the antioxidant is typically sufficient.
Q5: I am using the stock solution for cell-based assays. What precautions should I take?
A5: When using stock solutions for cell-based assays, it is crucial to minimize solvent-induced toxicity. The final concentration of DMSO in the cell culture medium should typically be kept below 0.5%, and ideally below 0.1%[1]. Always include a vehicle control (medium with the same final concentration of the solvent) in your experiments to account for any effects of the solvent itself.
Troubleshooting Guides
Problem: Precipitate forms when I dilute my DMSO stock solution in aqueous media.
-
Cause: this compound is a nonpolar compound with low aqueous solubility. When a concentrated DMSO stock is diluted in an aqueous buffer or cell culture medium, the compound can precipitate out.
-
Solution:
-
Stepwise Dilution: Perform serial dilutions in the aqueous medium rather than a single large dilution.
-
Vortexing/Sonication: Gently vortex or sonicate the diluted solution to aid dissolution.
-
Warming: Warming the aqueous medium to 37°C before adding the stock solution can improve solubility.
-
Co-solvents: For in vivo studies, the use of co-solvents like PEG400 or Tween 80 may be considered, but their compatibility with the specific assay must be validated.
-
Problem: I am observing inconsistent results between experiments using the same stock solution.
-
Cause: This could be due to the degradation of the stock solution over time, especially if it has been stored improperly or subjected to multiple freeze-thaw cycles. Inconsistent pipetting of the viscous DMSO stock can also lead to variability.
-
Solution:
-
Prepare Fresh Aliquots: Thaw a fresh aliquot of the stock solution for each experiment.
-
Proper Pipetting Technique: When pipetting DMSO, which is more viscous than water, ensure slow and careful aspiration and dispensing to maintain accuracy. Use positive displacement pipettes for highly accurate transfers.
-
Perform a Stability Check: If degradation is suspected, the concentration of the stock solution can be verified using an analytical technique like HPLC-UV or GC-MS.
-
Experimental Protocols
Protocol 1: Preparation of a Stabilized Stock Solution of this compound
Objective: To prepare a 10 mM stock solution of this compound in DMSO with an antioxidant for enhanced stability.
Materials:
-
This compound (MW: 312.45 g/mol )
-
Anhydrous, high-purity Dimethyl Sulfoxide (DMSO)
-
Butylated Hydroxytoluene (BHT)
-
Sterile, amber microcentrifuge tubes or glass vials
-
Analytical balance
-
Calibrated pipettes
Procedure:
-
Calculate the required mass: For 1 mL of a 10 mM stock solution, the required mass of this compound is: 10 mmol/L * 1 L/1000 mL * 1 mL * 312.45 g/mol = 0.0031245 g = 3.12 mg.
-
Weigh the compound: Accurately weigh 3.12 mg of this compound and transfer it to a sterile amber vial.
-
Prepare the antioxidant solution: Prepare a 1% (w/v) stock solution of BHT in DMSO (10 mg of BHT in 1 mL of DMSO).
-
Add the antioxidant: Add 10 µL of the 1% BHT solution to the vial containing the this compound. This will result in a final BHT concentration of 0.1%.
-
Add the solvent: Add 990 µL of anhydrous DMSO to the vial.
-
Dissolve the compound: Vortex the vial until the compound is completely dissolved. Gentle warming in a 37°C water bath can be used to aid dissolution.
-
Aliquot for storage: Dispense the stock solution into single-use, sterile amber microcentrifuge tubes.
-
Store properly: Store the aliquots at -20°C or -80°C, protected from light.
Protocol 2: Accelerated Stability Study of this compound Solution
Objective: To assess the stability of a this compound stock solution under stressed conditions.
Materials:
-
Prepared stock solution of this compound (from Protocol 1).
-
Incubators set at 4°C, 25°C (room temperature), and 40°C.
-
HPLC-UV or GC-MS system.
Procedure:
-
Initial Analysis (T=0): Analyze an aliquot of the freshly prepared stock solution by HPLC-UV or GC-MS to determine the initial concentration and purity. This will serve as the baseline.
-
Sample Storage: Place aliquots of the stock solution in the different temperature-controlled environments (4°C, 25°C, and 40°C), protected from light.
-
Time Points: At predetermined time points (e.g., 1, 2, 4, and 8 weeks), retrieve one aliquot from each storage condition.
-
Analysis: Analyze the retrieved aliquots using the same analytical method as in step 1.
-
Data Evaluation: Compare the concentration of this compound at each time point to the initial concentration. Calculate the percentage of degradation. Also, inspect the chromatograms for the appearance of new peaks, which would indicate degradation products.
Data Presentation
Table 1: Recommended Solvents and Storage Conditions
| Solvent | Purity | Storage Temperature | Atmosphere | Light Protection |
| DMSO | Anhydrous, ≥99.9% | -20°C or -80°C | Inert Gas (Argon/Nitrogen) | Amber Vial |
| THF | Anhydrous, Stabilized | -20°C | Inert Gas (Argon/Nitrogen) | Amber Vial |
| Toluene | Anhydrous, ≥99.8% | -20°C | Inert Gas (Argon/Nitrogen) | Amber Vial |
Table 2: Suggested Antioxidants for Stabilization
| Antioxidant | Typical Concentration | Mechanism of Action |
| Butylated Hydroxytoluene (BHT) | 0.01% - 0.1% (w/v) | Radical Scavenger |
| α-Tocopherol (Vitamin E) | 0.01% - 0.1% (w/v) | Radical Scavenger |
Mandatory Visualizations
Caption: Experimental workflow for preparing and assessing the stability of this compound stock solutions.
Caption: Factors influencing the degradation of this compound and mitigation strategies.
Caption: Simplified signaling pathway showing the inhibitory effect of this compound on melanogenesis.
References
Addressing cytotoxicity of 2,4,6-Triphenyl-1-hexene in cell culture experiments
This guide provides troubleshooting advice and answers to frequently asked questions for researchers using 2,4,6-Triphenyl-1-hexene in cell culture experiments.
Troubleshooting Guide
This section addresses specific issues that may arise during your experiments.
Question: I'm observing high levels of cell death even at low concentrations of this compound. What could be the cause?
Answer: Unexpected cytotoxicity can stem from several factors. Consider the following possibilities:
-
Cell Line Sensitivity: The reported non-toxic concentration range of 2.5-5 ppm was determined in B16 mouse melanoma cells.[1] Your specific cell line may be inherently more sensitive to the compound. It is crucial to perform a dose-response curve for each new cell line to determine its specific IC50 value.
-
Compound Purity and Solvent Effects: Verify the purity of your this compound stock. Impurities from synthesis or degradation could be cytotoxic. Additionally, the solvent used to dissolve the compound (e.g., DMSO) can be toxic to cells at higher concentrations. Ensure your final solvent concentration in the culture medium is low (typically <0.5%) and that you run a vehicle control (medium with solvent only) to rule out solvent toxicity.
-
Experimental Conditions: Factors like high cell density, extended incubation times, or suboptimal culture conditions can exacerbate cytotoxic effects.[2] Ensure your cells are healthy, in the logarithmic growth phase, and not overly confluent when the compound is added.
Question: My cell viability assay results are inconsistent between experiments. How can I improve reproducibility?
Answer: Inconsistent results are often due to variations in experimental setup. To improve reproducibility:
-
Standardize Cell Seeding: Ensure a consistent number of viable cells are seeded in each well.[2] Use a cell counter and a viability stain like trypan blue to accurately determine cell numbers before plating.
-
Homogenize Reagents: Ensure the this compound stock solution and assay reagents are thoroughly mixed before being added to the wells.
-
Control for Edge Effects: The outer wells of a microplate are prone to evaporation, which can concentrate the compound and affect cell growth. To mitigate this, avoid using the outermost wells for experimental samples and instead fill them with sterile PBS or media.
-
Consistent Incubation Times: Adhere strictly to the specified incubation times for both compound treatment and the assay itself.
Question: How can I differentiate between a cytotoxic and a cytostatic effect of this compound?
Answer: It is important to distinguish whether the compound is killing the cells (cytotoxicity) or simply inhibiting their proliferation (cytostatic effect).[3]
-
Viability vs. Cytotoxicity Assays: A viability assay (like MTT or WST-8) measures metabolic activity and will show a decrease for both cytotoxic and cytostatic effects.[4] To specifically measure cell death, use a cytotoxicity assay that detects membrane damage, such as the Lactate Dehydrogenase (LDH) release assay.[4][5]
-
Direct Cell Counting: Perform cell counts at the beginning and end of the treatment period. A cytostatic effect will result in little to no increase in cell number, while a cytotoxic effect will lead to a decrease in the number of viable cells compared to the initial count.
-
Apoptosis Assays: To investigate programmed cell death, use methods like Annexin V/PI staining followed by flow cytometry.
Frequently Asked Questions (FAQs)
Q1: What is the known mechanism of action for this compound?
A1: In B16 melanoma cells, this compound has been shown to have an anti-melanogenic effect.[1] It inhibits the expression of Microphthalmia-associated transcription factor (MITF), which is a key regulator of melanogenesis.[1][6] This inhibition leads to the downregulation of melanogenic enzymes such as tyrosinase, Tyrp-1, and Tyrp-2.[1][6]
Q2: At what concentrations is this compound considered non-toxic?
A2: Studies on B16 mouse melanoma cells have shown that this compound is not cytotoxic at concentrations between 2.5 and 5 ppm.[1] However, this can vary significantly between different cell types. It is essential to perform a dose-response study to determine the non-toxic concentration range for your specific cell line.
Q3: What is the recommended solvent for this compound?
A3: While the provided search results do not specify a solvent, compounds with similar aromatic and hydrocarbon structures are typically dissolved in organic solvents like dimethyl sulfoxide (DMSO) for in vitro studies. Always prepare a high-concentration stock solution and dilute it in the culture medium to the final desired concentration, ensuring the final solvent concentration is minimal.
Q4: What types of control experiments should I include?
A4: For any experiment involving this compound, you should include the following controls:
-
Untreated Control: Cells cultured in medium without the compound or solvent. This represents 100% viability.
-
Vehicle Control: Cells cultured in medium containing the same final concentration of the solvent (e.g., DMSO) used to dissolve the compound. This controls for any effects of the solvent itself.
-
Positive Control: Cells treated with a compound known to induce cytotoxicity in your cell line (e.g., staurosporine for apoptosis, or a high concentration of Triton X-100 for necrosis/membrane disruption). This ensures the assay is working correctly.
Quantitative Data Summary
This table summarizes the available quantitative data for this compound. Researchers should generate their own data for specific cell lines and experimental conditions.
| Parameter | Cell Line | Concentration | Observation | Source |
| Cytotoxicity | B16 Mouse Melanoma | 2.5 - 5 ppm | No significant cytotoxicity observed. | [1] |
| Anti-melanogenic Effect | B16 Mouse Melanoma | 1.25 - 5 ppm | Dose-dependent whitening effect. | [1] |
Experimental Protocols
Protocol 1: Determining Compound Cytotoxicity using MTT Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability.[3]
Materials:
-
Cells of interest
-
This compound
-
Complete culture medium
-
96-well clear flat-bottom plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS solution)
-
Microplate reader (570 nm wavelength)
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate for 24 hours at 37°C, 5% CO2 to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the diluted compound solutions. Include untreated and vehicle controls.
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C, 5% CO2.
-
MTT Addition: After incubation, add 10 µL of MTT solution (5 mg/mL) to each well.
-
Formazan Crystal Formation: Incubate the plate for 2-4 hours at 37°C, 5% CO2, allowing viable cells to metabolize MTT into purple formazan crystals.
-
Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals. Gently pipette to ensure complete dissolution.
-
Absorbance Reading: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage relative to the untreated control after subtracting the background absorbance of a blank well (medium and MTT only).
Visualizations
Signaling Pathway
Caption: Anti-melanogenic signaling pathway of this compound.
Experimental Workflow
Caption: Workflow for assessing and troubleshooting cytotoxicity.
References
- 1. This compound, an Anti-Melanogenic Compound from Marine-Derived Bacillus sp. APmarine135 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cytotoxicity Assay Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]
- 3. Overview of Cell Viability & Proliferation Assays | Danaher Life Sciences [lifesciences.danaher.com]
- 4. Cell viability assays | Abcam [abcam.com]
- 5. Cytotoxicity Assays | Thermo Fisher Scientific - US [thermofisher.com]
- 6. researchgate.net [researchgate.net]
Refinement of purification protocols to achieve analytical grade 2,4,6-Triphenyl-1-hexene
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to the purification of 2,4,6-Triphenyl-1-hexene to analytical grade purity (>95%). This resource offers detailed experimental protocols, troubleshooting guides, and frequently asked questions (FAQs) to address common challenges encountered during the synthesis and purification process.
Frequently Asked Questions (FAQs)
Q1: What is a common synthetic route for this compound?
A common and effective method for the laboratory synthesis of this compound is the Wittig reaction. This reaction involves the coupling of a phosphorus ylide with a ketone or aldehyde. For the synthesis of this compound, a suitable ketone is 1,3-diphenylpropan-2-one, which reacts with the ylide generated from benzyltriphenylphosphonium chloride.[1][2][3][4][5][6][7][8][9][10]
Q2: What are the major impurities I can expect from a Wittig synthesis of this compound?
The most significant byproduct of the Wittig reaction is triphenylphosphine oxide (TPPO).[2] TPPO can be challenging to separate from the nonpolar product due to its solubility in many organic solvents. Other potential impurities include unreacted starting materials (1,3-diphenylpropan-2-one and benzyltriphenylphosphonium chloride) and side products from potential enolization of the ketone under basic conditions.[11]
Q3: What does "analytical grade" purity mean for this compound?
Analytical grade typically implies a purity of 95% or higher, with detailed characterization to confirm the identity and quantify impurities.[12] For this compound, this purity is often verified using techniques like High-Performance Liquid Chromatography (HPLC) or Gas Chromatography-Mass Spectrometry (GC-MS).[12]
Q4: Can I use recrystallization as the sole purification method?
While recrystallization from solvents like ethanol or 1-propanol can be effective in removing the more polar triphenylphosphine oxide, it may not be sufficient to remove nonpolar impurities or unreacted starting materials to achieve >95% purity.[2] It is often used as a final purification step after chromatographic separation.
Q5: How can I visualize this compound on a TLC plate?
This compound is a UV-active compound due to its phenyl groups. Therefore, it can be visualized on a TLC plate using a UV lamp (typically at 254 nm).[9]
Experimental Protocols
Synthesis of this compound via Wittig Reaction
This protocol is a representative procedure based on established Wittig reaction principles.[1][3][4][5][6][7][8][9][10]
Materials:
-
Benzyltriphenylphosphonium chloride
-
1,3-Diphenylpropan-2-one
-
Strong base (e.g., n-butyllithium (n-BuLi) or sodium hydroxide (NaOH))
-
Anhydrous solvent (e.g., Tetrahydrofuran (THF) or Dichloromethane (DCM))
-
Standard laboratory glassware for inert atmosphere reactions
Procedure:
-
Ylide Formation: In a flame-dried, two-necked round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend benzyltriphenylphosphonium chloride in anhydrous THF.
-
Cool the suspension to 0 °C in an ice bath.
-
Slowly add a strong base (e.g., n-BuLi) dropwise to the suspension with vigorous stirring. The formation of the ylide is often indicated by a color change (typically to a deep red or orange).
-
Allow the mixture to stir at 0 °C for 30 minutes and then warm to room temperature for 1 hour.
-
Wittig Reaction: Dissolve 1,3-diphenylpropan-2-one in a minimal amount of anhydrous THF and add it dropwise to the ylide solution at room temperature.
-
Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: Quench the reaction by slowly adding water.
-
Extract the aqueous layer with an organic solvent (e.g., diethyl ether or ethyl acetate).[13]
-
Combine the organic layers, wash with brine, and dry over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄).
-
Filter and concentrate the organic phase under reduced pressure to obtain the crude product.
Purification Protocols
Column Chromatography
Principle: Column chromatography separates compounds based on their differential adsorption to a stationary phase. For the nonpolar this compound, a normal-phase setup with silica gel is effective. The less polar product will elute before the more polar triphenylphosphine oxide.
Methodology:
-
Slurry Preparation: Prepare a slurry of silica gel in a nonpolar solvent (e.g., hexane).
-
Column Packing: Pour the slurry into a chromatography column and allow it to pack under gravity or with gentle pressure.
-
Sample Loading: Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane or a small amount of the eluent) and load it onto the top of the silica gel bed.
-
Elution: Begin elution with a nonpolar solvent system, such as hexane or a hexane/ethyl acetate mixture with a low percentage of ethyl acetate (e.g., 98:2). The polarity of the eluent can be gradually increased to elute more polar compounds if necessary.
-
Fraction Collection: Collect fractions and analyze them by TLC to identify those containing the pure product.
-
Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure.
Recrystallization
Principle: Recrystallization purifies a solid by dissolving it in a hot solvent and then allowing it to crystallize upon cooling. Impurities remain dissolved in the mother liquor.
Methodology:
-
Solvent Selection: Choose a solvent in which this compound is soluble when hot but sparingly soluble when cold. Ethanol or 1-propanol are suitable choices for separating the nonpolar product from the more polar triphenylphosphine oxide.[2]
-
Dissolution: In an Erlenmeyer flask, dissolve the partially purified product from column chromatography in the minimum amount of hot solvent.
-
Cooling: Allow the solution to cool slowly to room temperature, then cool further in an ice bath to maximize crystal formation.
-
Crystal Collection: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold solvent to remove any adhering impurities.
-
Drying: Dry the purified crystals in a vacuum oven.
Troubleshooting Guide
| Issue | Possible Cause(s) | Solution(s) |
| Low or no product formation | Incomplete ylide formation due to moisture or weak base. | Ensure all glassware is flame-dried and the reaction is run under an inert atmosphere. Use a sufficiently strong base like n-BuLi. |
| Steric hindrance of the ketone. | The reaction with ketones can be slower than with aldehydes.[4][7][10] Increase reaction time or consider a more reactive ylide if possible. | |
| Enolization of the ketone under basic conditions.[11] | Use a non-nucleophilic, strong base and add the ketone slowly to the ylide solution. | |
| Product is contaminated with triphenylphosphine oxide (TPPO) | Co-elution during column chromatography. | Use a less polar eluent system (e.g., pure hexane or a very low percentage of ethyl acetate in hexane). TPPO is poorly soluble in hexane. |
| Incomplete removal during recrystallization. | Perform a second recrystallization. Alternatively, dissolve the crude product in a minimal amount of a solvent in which the product is soluble but TPPO is not (e.g., cold diethyl ether or hexane) and filter off the TPPO. | |
| Oiling out during recrystallization | The melting point of the compound is lower than the boiling point of the solvent. | Add a small amount of a co-solvent in which the compound is less soluble to lower the saturation temperature. Ensure slow cooling. |
| High impurity content. | Perform a preliminary purification by column chromatography before recrystallization. | |
| Difficulty separating product from unreacted starting material | Similar polarities of the product and starting ketone. | Optimize the column chromatography solvent system. A shallow gradient of a slightly more polar solvent may be required. |
Analytical Data
Table 1: Expected Analytical Data for Analytical Grade this compound
| Analytical Technique | Expected Results |
| ¹H NMR (CDCl₃) | Aromatic protons (~7.0-7.4 ppm), olefinic protons, and aliphatic protons. |
| ¹³C NMR (CDCl₃) | Signals corresponding to aromatic, olefinic, and aliphatic carbons. |
| Mass Spectrometry (EI) | Molecular ion peak (m/z) at approximately 312.45, corresponding to the molecular formula C₂₄H₂₄.[12] |
| HPLC (Reverse Phase) | A single major peak with >95% purity when monitored with a UV detector. |
| GC-MS | A single major peak with a characteristic mass spectrum. |
Visualizations
Caption: Experimental workflow for the synthesis and purification of this compound.
References
- 1. web.mnstate.edu [web.mnstate.edu]
- 2. web.mnstate.edu [web.mnstate.edu]
- 3. d.web.umkc.edu [d.web.umkc.edu]
- 4. 20.4. The Wittig reaction | Organic Chemistry II [courses.lumenlearning.com]
- 5. www1.udel.edu [www1.udel.edu]
- 6. Wittig Reaction [organic-chemistry.org]
- 7. Wittig reaction - Wikipedia [en.wikipedia.org]
- 8. community.wvu.edu [community.wvu.edu]
- 9. community.wvu.edu [community.wvu.edu]
- 10. Wittig Reaction - Common Conditions [commonorganicchemistry.com]
- 11. chem.ualberta.ca [chem.ualberta.ca]
- 12. This compound | 18964-53-9 | Benchchem [benchchem.com]
- 13. people.chem.umass.edu [people.chem.umass.edu]
Validation & Comparative
Navigating the Analytical Maze: A Comparative Guide to Quantifying 2,4,6-Triphenyl-1-hexene
For researchers, scientists, and drug development professionals, the accurate quantification of 2,4,6-Triphenyl-1-hexene, a styrene trimer and potential endocrine disruptor, is of paramount importance. This guide provides a comparative overview of suitable analytical methodologies, complete with detailed experimental protocols and performance data to aid in the selection of the most appropriate technique for your research needs.
This compound is primarily known as a degradation product of polystyrene and is often used as an analytical standard for the analysis of potential endocrine-disrupting substances.[1] Its quantification is crucial in various fields, from environmental monitoring to food safety and toxicological studies. The two most prominent analytical techniques for this purpose are Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC).
Method Performance at a Glance: A Comparative Table
To facilitate a direct comparison, the following table summarizes the key performance parameters of hypothetical, yet representative, validated GC-MS and HPLC methods for the quantification of this compound. It is imperative to note that any analytical method should be validated in the specific laboratory environment to ensure accuracy and reliability.
| Parameter | Gas Chromatography-Mass Spectrometry (GC-MS) | High-Performance Liquid Chromatography (HPLC) |
| **Linearity (R²) ** | > 0.995 | > 0.998 |
| Concentration Range | 0.1 - 10 µg/mL | 0.5 - 20 µg/mL |
| Accuracy (% Recovery) | 95 - 105% | 98 - 102% |
| Precision (% RSD) | < 10% | < 5% |
| Limit of Detection (LOD) | 0.05 µg/mL | 0.1 µg/mL |
| Limit of Quantification (LOQ) | 0.1 µg/mL | 0.5 µg/mL |
| Run Time | ~20 minutes | ~15 minutes |
| Selectivity | High (Mass Analyzer) | Moderate to High (Detector Dependent) |
| Sample Volatility | Required | Not Required |
In-Depth Look: Experimental Protocols
Below are detailed methodologies for the two primary analytical techniques for quantifying this compound.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for the separation and identification of volatile and semi-volatile compounds. It is a frequently cited method for the analysis of styrene oligomers, including this compound.[1][2]
Instrumentation:
-
Gas Chromatograph coupled to a Mass Spectrometer (e.g., Single Quadrupole or Triple Quadrupole).
-
Capillary Column: e.g., HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness).
Chromatographic Conditions:
-
Injector Temperature: 280°C
-
Injection Mode: Splitless
-
Injection Volume: 1 µL
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 100°C, hold for 1 minute.
-
Ramp to 250°C at 15°C/min, hold for 5 minutes.
-
Ramp to 300°C at 10°C/min, hold for 5 minutes.
-
-
MS Transfer Line Temperature: 290°C
-
Ion Source Temperature: 230°C
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Acquisition Mode: Selected Ion Monitoring (SIM) for enhanced sensitivity, monitoring characteristic ions of this compound (e.g., m/z 312, 207, 105).
Sample Preparation:
-
Prepare a stock solution of this compound standard in a suitable solvent (e.g., hexane or dichloromethane).
-
Create a series of calibration standards by serial dilution of the stock solution.
-
For unknown samples, perform a suitable extraction (e.g., liquid-liquid extraction or solid-phase extraction) to isolate the analyte from the sample matrix.
-
The final extract should be in the same solvent as the calibration standards.
High-Performance Liquid Chromatography (HPLC)
While less common for routine quantification of this specific compound, HPLC with UV detection is a viable alternative, particularly for samples where the analyte is present at higher concentrations or for isolation purposes.
Instrumentation:
-
High-Performance Liquid Chromatograph with a UV-Vis or Diode Array Detector.
-
Reversed-Phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).
Chromatographic Conditions:
-
Mobile Phase: Isocratic elution with a mixture of acetonitrile and water (e.g., 85:15 v/v).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Injection Volume: 10 µL.
-
Detection Wavelength: 220 nm.
Sample Preparation:
-
Prepare a stock solution of this compound standard in the mobile phase.
-
Prepare calibration standards by diluting the stock solution with the mobile phase.
-
Sample extracts should be filtered through a 0.45 µm syringe filter before injection to prevent column clogging.
Visualizing the Process: Diagrams
To better illustrate the concepts discussed, the following diagrams have been generated using the DOT language.
Caption: General experimental workflow for the quantification of this compound.
Caption: Logical relationship showing the formation of this compound from polystyrene.
References
A Comparative Analysis of the Anti-Melanogenic Properties of 2,4,6-Triphenyl-1-hexene and Kojic Acid
In the quest for novel and effective agents for the management of hyperpigmentation, both synthetic compounds and natural products are under intense investigation. This guide provides a detailed comparison of the anti-melanogenic activities of a novel compound, 2,4,6-Triphenyl-1-hexene, and a well-established agent, kojic acid. This analysis is intended for researchers, scientists, and professionals in the field of drug development and cosmetics.
Executive Summary
This compound, a compound identified from marine-derived Bacillus sp., has demonstrated significant anti-melanogenic effects.[1][2][3] Its primary mechanism of action involves the downregulation of key melanogenic proteins, including tyrosinase, TRP-1, and TRP-2, through the inhibition of the Microphthalmia-associated transcription factor (MITF).[1][3] In contrast, kojic acid, a fungal metabolite, is a well-known direct inhibitor of the tyrosinase enzyme, the rate-limiting enzyme in melanin synthesis.[4][5] While both compounds effectively reduce melanin production, their distinct mechanisms of action present different profiles for potential applications.
Quantitative Data Comparison
The following tables summarize the available quantitative data on the anti-melanogenic activities of this compound and kojic acid. It is important to note that the data for this compound is derived from a single key study, while the data for kojic acid represents a range of values reported across various studies. This difference in data sources should be considered when making direct comparisons.
Table 1: Effect on Melanin Content in B16F10 Melanoma Cells
| Compound | Concentration | Melanin Content (% of α-MSH treated control) | Reference |
| This compound | 1.25 ppm | ~80% | [1] |
| This compound | 2.5 ppm | ~60% | [1] |
| This compound | 5 ppm | ~40% (Suppressed to the level of the untreated control) | [1][2] |
| Kojic Acid | 175 µM | 94 ± 5% | [6] |
| Kojic Acid | 700 µM | 69 ± 7% | [6] |
Table 2: Tyrosinase Inhibition
| Compound | Assay Type | IC50 Value | Reference |
| This compound | Cellular Tyrosinase Activity | Significant reduction at 5 ppm, but not a strong direct inhibitor | [1] |
| Kojic Acid | Mushroom Tyrosinase | 5.34±0.58 µM - 18.25 µM (Varies across studies) | [7] |
| Kojic Acid | Human Tyrosinase | > 500 µmol/L (Weak inhibitor) | [8] |
Mechanism of Action
The anti-melanogenic mechanisms of this compound and kojic acid are fundamentally different.
This compound: This compound acts upstream in the melanogenesis pathway. It inhibits the expression of MITF, the master regulator of melanogenic gene expression.[1][3] This leads to a subsequent decrease in the transcription and protein levels of tyrosinase, TRP-1, and TRP-2, ultimately resulting in reduced melanin synthesis.[1][9]
Kojic Acid: Kojic acid functions as a direct inhibitor of the tyrosinase enzyme.[4][5] It chelates the copper ions in the active site of the enzyme, rendering it inactive.[10] This direct enzymatic inhibition blocks the conversion of L-tyrosine to L-DOPA and subsequent steps in the melanin production cascade.
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
Melanin Content Assay in B16F10 Cells
-
Cell Culture: B16F10 melanoma cells are cultured in a suitable medium (e.g., DMEM) supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO2.
-
Treatment: Cells are seeded in 6-well plates. After 24 hours, the medium is replaced with fresh medium containing various concentrations of the test compounds (this compound or kojic acid) and an inducer of melanogenesis, such as α-melanocyte-stimulating hormone (α-MSH).
-
Incubation: The cells are incubated for 72 hours.
-
Cell Lysis: After incubation, the cells are washed with PBS and lysed using a solution of 1 N NaOH containing 10% DMSO.
-
Melanin Quantification: The cell lysates are heated at 80°C for 1 hour to solubilize the melanin. The absorbance of the supernatant is then measured at 405 nm using a microplate reader.
-
Normalization: The melanin content is normalized to the total protein content of the cells, which is determined using a standard protein assay (e.g., BCA assay).
Mushroom Tyrosinase Inhibition Assay
-
Reaction Mixture: A reaction mixture is prepared in a 96-well plate containing a phosphate buffer (pH 6.8), mushroom tyrosinase enzyme, and various concentrations of the test inhibitor (e.g., kojic acid).
-
Pre-incubation: The mixture is pre-incubated at room temperature for a defined period (e.g., 10 minutes).
-
Reaction Initiation: The enzymatic reaction is initiated by adding the substrate, L-tyrosine or L-DOPA.
-
Absorbance Measurement: The formation of dopachrome is monitored by measuring the absorbance at a specific wavelength (e.g., 475 nm or 490 nm) at regular intervals.
-
Calculation of Inhibition: The percentage of tyrosinase inhibition is calculated using the formula: % Inhibition = [(A_control - A_sample) / A_control] x 100 where A_control is the absorbance of the reaction without the inhibitor and A_sample is the absorbance with the inhibitor.
-
IC50 Determination: The IC50 value, the concentration of the inhibitor that causes 50% inhibition of the enzyme activity, is determined by plotting the percentage of inhibition against the inhibitor concentration.
Visualizations
Signaling Pathway of this compound in Melanogenesis
References
- 1. This compound, an Anti-Melanogenic Compound from Marine-Derived Bacillus sp. APmarine135 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound, an Anti-Melanogenic Compound from Marine-Derived Bacillus sp. APmarine135 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. mdpi.com [mdpi.com]
- 6. Kojic Acid Showed Consistent Inhibitory Activity on Tyrosinase from Mushroom and in Cultured B16F10 Cells Compared with Arbutins - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. A comprehensive review on tyrosinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
A Comparative Analysis of the Biological Effects of 2,4,6-Triphenyl-1-hexene and Other Styrene Oligomers
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the biological effects of 2,4,6-Triphenyl-1-hexene and other styrene oligomers, which are prevalent in polystyrene products. This analysis is supported by experimental data to inform research and development in toxicology and pharmacology.
Executive Summary
Styrene oligomers, including the trimer this compound, have been investigated for various biological activities. Notably, this compound has demonstrated potent anti-melanogenic properties, suggesting its potential in cosmetic and therapeutic applications for hyperpigmentation disorders. Conversely, the endocrine-disrupting potential of various styrene dimers and trimers remains a subject of scientific discussion, with conflicting results across different studies and assays. This guide synthesizes the available data on their anti-melanogenic, endocrine-disrupting, and other biological effects to provide a clear comparative overview.
Anti-Melanogenic Effects
Recent studies have highlighted the significant anti-melanogenic activity of this compound. In contrast, there is a lack of substantial evidence for similar effects from other styrene oligomers.
Key Findings:
-
This compound has been shown to suppress melanin synthesis in B16 melanoma cells.[1][2][3]
-
It inhibits the activity and expression of tyrosinase, a key enzyme in melanogenesis.[1][2][3][4]
-
The mechanism of action involves the downregulation of microphthalmia-associated transcription factor (MITF), a master regulator of melanocyte development and pigmentation.[1][2]
-
Treatment with 5 ppm of this compound for 72 hours suppressed the α-melanocyte-stimulating hormone (α-MSH)-induced intracellular melanin increase to the same level as the untreated control group.[2][3]
Comparative Data on Anti-Melanogenic Effects
| Compound | Assay | Cell Line | Concentration | Effect | Reference |
| This compound | Melanin Content Assay | B16 | 1.25-5 ppm | Dose-dependent whitening effect | [5] |
| This compound | Tyrosinase Activity Assay | B16 | 5 ppm | Significant suppression of tyrosinase activity and expression | [1][5] |
| Other Styrene Oligomers | - | - | - | No significant data available on anti-melanogenic effects | - |
Endocrine-Disrupting Effects
The potential for styrene oligomers to act as endocrine disruptors has been a key area of toxicological research. The findings, however, are not uniform and appear to be highly dependent on the specific oligomer and the experimental model used.
Estrogenic Activity
Some studies have reported weak estrogenic activity for certain styrene dimers and trimers, including this compound, particularly in cell proliferation assays using the MCF-7 human breast cancer cell line.[5][6][7] However, other studies utilizing receptor binding assays and in vivo models have not found significant estrogenic effects for a range of styrene oligomers.[8][9][10]
Comparative Data on Estrogenic Effects
| Compound/s | Assay | Key Findings | Reference |
| Styrene trimers (ST-1, ST-3, ST-4, ST-5) | MCF-7 Cell Proliferation Assay | Highest proliferative activities among tested compounds. | [5][6] |
| Styrene dimers (SD-3, SD-4) | MCF-7 Cell Proliferation Assay | Significantly increased cell yields. | [5][6] |
| This compound (ST-1) | MCF-7 Cell Proliferation Assay | Showed proliferative activity. | [5][6] |
| Styrene monomer, dimers (NSD-01, 08, 09), and trimers (NST -01, -03, -12) | Estrogen Receptor (ER) Binding Assay | No binding activity at concentrations of 10⁻¹⁰-10⁻⁵ mol/l. | [8][9] |
| Styrene monomer, dimers, and trimers | Uterotrophic Assay (in vivo) | Did not induce a significant increase in uterine weight. | [8] |
Androgenic and Thyroid Activity
Studies investigating the effects of styrene oligomers on androgen and thyroid hormone receptors have generally reported a lack of significant activity.
Comparative Data on Androgenic and Thyroid Effects
| Compound/s | Assay | Key Findings | Reference |
| Styrene monomer, dimers (NSD-01, 08, 09), and trimers (NST -01, -03, -12) | Androgen Receptor (AR) Binding Assay | No binding activity at concentrations of 10⁻¹⁰-10⁻⁵ mol/l. | [8][9] |
| Styrene monomer, dimers, and trimers | Hershberger Assay (in vivo) | Did not induce a decrease in the weights of seminal vesicles, ventral prostate, or specific muscles. | [8] |
| Styrene monomer, dimers, and trimers | Thyroid Hormone Receptor (TR) Binding Assay | No binding activity at a concentration of 10⁻⁵ mol/l. | [8][9] |
Other Biological Effects
Beyond anti-melanogenic and endocrine-disrupting activities, some studies have explored other potential biological impacts of styrene oligomers.
-
Effects on Aquatic Organisms: A study on the nibbler fish (Girella punctata) demonstrated that intraperitoneal administration of this compound (100 µg/l) resulted in significantly increased plasma magnesium and inorganic phosphorus levels after 12 hours.[11] Another study predicted that styrene oligomers are likely to be more toxic to aquatic and terrestrial organisms than bisphenol A (BPA) and styrene monomer.[12]
-
Cytotoxicity: The cytotoxicity of styrene monomer has been established, with a reported 50% lethal concentration (LC50) of 1.5 μg/mL in certain cell-based assays.[13][14] Data on the specific cytotoxicity of a broader range of styrene oligomers is less defined.
Experimental Protocols
Melanin Content Assay in B16 Cells
This protocol is adapted from established methods to quantify melanin content in cultured B16 melanoma cells.[15][16][17][18][19]
-
Cell Seeding: Plate B16F10 cells (3 × 10⁴ cells/well) in a 24-well plate and incubate overnight.
-
Treatment: Treat the cells with the test compounds (e.g., this compound) at various concentrations for 48-72 hours. A positive control (e.g., α-MSH) can be used to stimulate melanogenesis.
-
Cell Lysis: Wash the cells with phosphate-buffered saline (PBS) and lyse them with 1 N NaOH containing 10% DMSO at 80°C for 1 hour.
-
Measurement: Measure the absorbance of the lysate at 405 nm or 492 nm using a microplate reader.
-
Calculation: Express the melanin content as a percentage of the control group.
Tyrosinase Activity Assay
This assay measures the enzymatic activity of tyrosinase, a key enzyme in melanin synthesis.[20][21][22][23][24]
-
Reaction Mixture: In a 96-well plate, mix the test compound with mushroom tyrosinase in a phosphate buffer (pH 6.8).
-
Pre-incubation: Incubate the mixture at room temperature for 10 minutes.
-
Initiation: Add L-DOPA to initiate the reaction and incubate at 37°C for 20 minutes.
-
Measurement: Measure the absorbance at 475 nm to determine the amount of dopachrome formed.
-
Inhibition Calculation: Calculate the percentage of tyrosinase inhibition relative to a control without the test compound.
Estrogenic Activity Luciferase Reporter Gene Assay
This assay is used to screen for compounds with estrogenic activity by measuring the activation of the estrogen receptor.[25][26][27][28][29]
-
Cell Transfection: Transiently transfect a suitable cell line (e.g., HeLa or T47D) with an estrogen-responsive element (ERE)-luciferase reporter plasmid and an estrogen receptor expression plasmid.
-
Treatment: Expose the transfected cells to the test compounds for 24 hours.
-
Cell Lysis: Lyse the cells to release the luciferase enzyme.
-
Luminescence Measurement: Add a luciferase substrate and measure the resulting luminescence using a luminometer.
-
Data Analysis: Normalize the luciferase activity to the total protein content and compare the activity in treated cells to that in control cells.
Visualizations
Signaling Pathway of this compound in Melanogenesis Inhibition
Caption: Inhibition of melanogenesis by this compound.
Experimental Workflow for Assessing Estrogenic Activity
Caption: Workflow for evaluating the estrogenic potential of styrene oligomers.
References
- 1. This compound, an Anti-Melanogenic Compound from Marine-Derived Bacillus sp. APmarine135 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. This compound, an Anti-Melanogenic Compound from Marine-Derived Bacillus sp. APmarine135 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Certain styrene oligomers have proliferative activity on MCF-7 human breast tumor cells and binding affinity for human estrogen receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Certain styrene oligomers have proliferative activity on MCF-7 human breast tumor cells and binding affinity for human estrogen receptor. | Semantic Scholar [semanticscholar.org]
- 7. Certain styrene oligomers have proliferative activity on MCF-7 human breast tumor cells and binding affinity for human estrogen receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Endocrine-disrupting effects of styrene oligomers that migrated from polystyrene containers into food - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. tandfonline.com [tandfonline.com]
- 11. researchgate.net [researchgate.net]
- 12. Aquatic toxicity and fate of styrene oligomers in the environment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Role of Residual Monomers in the Manifestation of (Cyto)toxicity by Polystyrene Microplastic Model Particles - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
- 15. 4.5. Determination of the Cellular Melanin Contents [bio-protocol.org]
- 16. med.upenn.edu [med.upenn.edu]
- 17. Induction of Melanogenesis by Fosfomycin in B16F10 Cells Through the Upregulation of P-JNK and P-p38 Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 18. ptfarm.pl [ptfarm.pl]
- 19. researchgate.net [researchgate.net]
- 20. Tyrosinase inhibition assay [bio-protocol.org]
- 21. pepolska.pl [pepolska.pl]
- 22. cohesionbio.com [cohesionbio.com]
- 23. 4.5. Tyrosinase Activity Assay [bio-protocol.org]
- 24. web.stanford.edu [web.stanford.edu]
- 25. Transfection and luciferase reporter assay [bio-protocol.org]
- 26. academic.oup.com [academic.oup.com]
- 27. Using Reporter Gene Assays to Screen and Identify Chemical Compounds that Modulate Estrogen Receptor Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 28. researchgate.net [researchgate.net]
- 29. indigobiosciences.com [indigobiosciences.com]
Cross-validation of 2,4,6-Triphenyl-1-hexene purity using different analytical techniques
For researchers, scientists, and drug development professionals, ensuring the purity of chemical compounds is a critical step in guaranteeing the reliability and reproducibility of experimental results. This guide provides a comparative analysis of the purity of 2,4,6-Triphenyl-1-hexene, a styrene trimer with applications in environmental analysis and as a potential endocrine disruptor, using three common analytical techniques: High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy.
This publication aims to offer an objective comparison of the performance of these techniques in assessing the purity of this compound, supported by representative experimental data and detailed methodologies.
Executive Summary
The cross-validation of this compound purity through orthogonal analytical methods provides a high degree of confidence in its quality. While Gas Chromatography is a primary method for purity assessment, High-Performance Liquid Chromatography and Quantitative Nuclear Magnetic Resonance spectroscopy offer complementary information, crucial for identifying a wider range of potential impurities. This multi-faceted approach ensures the suitability of this compound for its intended research and development applications.
Data Presentation: A Comparative Overview
The following table summarizes representative quantitative purity data for this compound as determined by different analytical techniques. It is important to note that these values are compiled from various sources and do not represent a direct cross-validation of a single batch of the compound.
| Analytical Technique | Purity (%) | Source/Method | Key Observations |
| Capillary Gas Chromatography (GC) | > 96.0 | FUJIFILM Wako Pure Chemical Corporation | Standard method for quality control. |
| High-Performance Liquid Chromatography (HPLC) | > 98.5 (Hypothetical) | Reversed-Phase with UV Detection | Effective for separating non-volatile impurities. |
| Quantitative NMR (qNMR) | > 99.0 (Hypothetical) | ¹H NMR with Internal Standard | Provides a direct measure of molar purity. |
Experimental Protocols
Detailed methodologies for each of the key analytical techniques are provided below. These protocols are based on established methods for the analysis of aromatic hydrocarbons and styrene oligomers and have been adapted for this compound.
High-Performance Liquid Chromatography (HPLC)
Principle: HPLC separates components of a mixture based on their differential partitioning between a stationary phase and a mobile phase. For this compound, a reversed-phase method is typically employed.
-
Instrumentation: A standard HPLC system equipped with a UV detector is suitable.
-
Column: C18 reversed-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).
-
Mobile Phase: An isocratic or gradient mixture of acetonitrile and water. A typical starting point is 85:15 (v/v) acetonitrile:water.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at 254 nm.
-
Sample Preparation: A stock solution of this compound is prepared in the mobile phase at a concentration of approximately 1 mg/mL.
Gas Chromatography-Mass Spectrometry (GC-MS)
Principle: GC separates volatile compounds based on their boiling points and interactions with a stationary phase. The separated compounds are then detected and identified by a mass spectrometer.
-
Instrumentation: A gas chromatograph coupled to a mass spectrometer.
-
Column: A non-polar capillary column (e.g., 30 m x 0.25 mm, 0.25 µm film thickness) is commonly used for aromatic compounds.
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
Injector Temperature: 280 °C.
-
Oven Temperature Program:
-
Initial temperature: 100 °C, hold for 2 minutes.
-
Ramp to 280 °C at 10 °C/min.
-
Hold at 280 °C for 10 minutes.
-
-
Mass Spectrometer:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Range: m/z 50-500.
-
-
Sample Preparation: A dilute solution of this compound is prepared in a volatile organic solvent such as dichloromethane or hexane.
Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy
Principle: qNMR provides a direct measure of the molar concentration of a substance by comparing the integral of a specific resonance of the analyte to that of a certified internal standard of known concentration.
-
Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).
-
Solvent: A deuterated solvent in which both the sample and the internal standard are soluble, such as chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆).
-
Internal Standard: A certified reference material with a known purity and a simple spectrum that does not overlap with the analyte signals (e.g., maleic acid, dimethyl sulfone).
-
Acquisition Parameters:
-
Pulse Angle: 90°.
-
Relaxation Delay (d1): At least 5 times the longest T₁ relaxation time of the signals of interest to ensure full relaxation.
-
Number of Scans: Sufficient to achieve a high signal-to-noise ratio (e.g., 16 or more).
-
-
Data Processing: The spectra are carefully phased and baseline corrected. The purity is calculated by comparing the integral of a well-resolved proton signal of this compound to the integral of a known proton signal of the internal standard.
Mandatory Visualizations
The following diagrams illustrate the logical workflow for the cross-validation of this compound purity and the signaling pathway for its potential biological activity.
Caption: Workflow for the cross-validation of this compound purity.
Caption: Potential signaling pathway of this compound as an endocrine disruptor.
Discussion and Conclusion
The cross-validation of this compound purity using multiple analytical techniques is essential for a comprehensive quality assessment.
-
GC-MS is a powerful tool for identifying and quantifying volatile and semi-volatile impurities. Its high sensitivity and the structural information provided by mass spectrometry make it ideal for impurity profiling.
-
HPLC is particularly useful for detecting non-volatile or thermally labile impurities that may not be amenable to GC analysis. The choice of a UV detector provides good sensitivity for aromatic compounds like this compound.
-
qNMR offers a distinct advantage as a primary ratio method, providing a direct measure of the molar purity of the compound without the need for a chemically identical reference standard. This technique is invaluable for confirming the purity values obtained from chromatographic methods.
A Comparative Analysis of 2,4,6-Triphenyl-1-hexene and Other Tyrosinase Inhibitors: An In Vitro Efficacy Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the in vitro efficacy of 2,4,6-Triphenyl-1-hexene against established tyrosinase inhibitors such as kojic acid, arbutin, and hydroquinone. The information presented is supported by experimental data to aid in the evaluation of these compounds for research and development purposes.
Introduction to Tyrosinase and its Inhibition
Tyrosinase is a copper-containing enzyme that plays a critical role in the initial steps of melanin biosynthesis. It catalyzes the hydroxylation of L-tyrosine to L-DOPA and the subsequent oxidation of L-DOPA to dopaquinone. This pathway is fundamental to pigmentation in mammals and is also responsible for enzymatic browning in fruits and vegetables. The inhibition of tyrosinase is a key strategy in the development of agents for treating hyperpigmentation disorders and for cosmetic skin whitening.
This compound has been identified as a compound with anti-melanogenic properties. Unlike many tyrosinase inhibitors that directly target the enzyme's active site, it appears to act through a distinct mechanism involving the regulation of gene expression. This guide compares its mode of action and efficacy, as demonstrated in cellular assays, with the direct enzymatic inhibition of well-known inhibitors.
Mechanisms of Action
The inhibition of tyrosinase can occur through various mechanisms. Competitive inhibitors bind to the active site of the enzyme, preventing the substrate from binding. Non-competitive inhibitors bind to a site other than the active site, altering the enzyme's conformation and reducing its catalytic efficiency. Mixed inhibitors can bind to both the free enzyme and the enzyme-substrate complex.
This compound: Recent studies indicate that this compound exerts its anti-melanogenic effects by suppressing the expression of key melanogenic proteins. It has been shown to inhibit the Microphthalmia-associated transcription factor (MITF), which is a master regulator of tyrosinase (TYR), tyrosinase-related protein 1 (TRP-1), and tyrosinase-related protein 2 (TRP-2) gene expression. By downregulating MITF, this compound reduces the cellular levels of these essential enzymes, thereby decreasing melanin production.[1] This indirect inhibition of tyrosinase activity at the transcriptional level distinguishes it from many classical tyrosinase inhibitors.
Kojic Acid: Kojic acid is a well-characterized tyrosinase inhibitor that acts primarily by chelating the copper ions in the active site of the enzyme, which are essential for its catalytic activity.[2] It has been reported to exhibit competitive or mixed-type inhibition depending on the substrate used.[3]
Arbutin (α and β): Arbutin, a hydroquinone glycoside, is known to be a competitive inhibitor of tyrosinase.[3] It is structurally similar to tyrosine and can bind to the active site of the enzyme. α-Arbutin has been reported to be a more potent inhibitor of human tyrosinase than β-arbutin.[4]
Hydroquinone: Hydroquinone is considered a potent tyrosinase inhibitor.[5] Its inhibitory mechanism is complex and can involve acting as an alternative substrate for tyrosinase, leading to the formation of products that may inhibit the enzyme. However, some studies have reported that hydroquinone shows little to no direct inhibition of mushroom tyrosinase under certain assay conditions.[6][7]
Caption: Overview of the melanogenesis pathway and the points of intervention for direct and transcriptional tyrosinase inhibitors.
Quantitative Comparison of In Vitro Efficacy
The efficacy of tyrosinase inhibitors is commonly quantified by their half-maximal inhibitory concentration (IC50), which is the concentration of the inhibitor required to reduce the enzyme's activity by 50%. It is important to note that IC50 values can vary depending on the experimental conditions, such as the source of the tyrosinase (e.g., mushroom vs. human), the substrate used (L-tyrosine or L-DOPA), and the purity of the enzyme.[6][7]
| Inhibitor | Enzyme Source | Substrate | IC50 Value (µM) | Inhibition Type | Reference(s) |
| Kojic Acid | Mushroom | L-Tyrosine | 70 ± 7 | - | [4] |
| Mushroom | L-DOPA | 121 ± 5 | - | [4] | |
| Mushroom | - | 28.50 ± 1.10 | - | [5] | |
| B16-4A5 Melanoma Cells | - | 57.8 ± 1.8 | - | [9] | |
| α-Arbutin | Mushroom | L-Tyrosine | > 8000 | - | [4] |
| B16-4A5 Melanoma Cells | - | 297.4 ± 9.7 | - | [9] | |
| β-Arbutin | Mushroom | L-Tyrosine | 4000 | - | [4] |
| Mushroom | L-DOPA | 8400 | - | [4] | |
| Hydroquinone | Mushroom | - | 22.78 ± 0.16 | - | [5] |
Note: The IC50 values presented are from different studies and may not be directly comparable due to variations in experimental protocols.
Experimental Protocols
The following is a generalized protocol for an in vitro mushroom tyrosinase inhibition assay, based on methods described in the literature.[10][11][12]
1. Materials and Reagents:
-
Mushroom Tyrosinase (e.g., from Agaricus bisporus)
-
L-DOPA (3,4-dihydroxy-L-phenylalanine) or L-Tyrosine
-
Phosphate buffer (e.g., 50 mM, pH 6.8)
-
Test compounds (this compound, kojic acid, etc.) dissolved in a suitable solvent (e.g., DMSO)
-
96-well microplate
-
Microplate reader
2. Preparation of Solutions:
-
Enzyme Solution: Prepare a stock solution of mushroom tyrosinase in phosphate buffer. The final concentration in the assay will depend on the specific activity of the enzyme lot (e.g., 20-30 U/mL).
-
Substrate Solution: Prepare a stock solution of L-DOPA or L-tyrosine in phosphate buffer (e.g., 2 mM).
-
Test Compound Solutions: Prepare serial dilutions of the test compounds and the positive control (e.g., kojic acid) in the appropriate solvent.
3. Assay Procedure:
-
To each well of a 96-well plate, add the following in order:
-
Phosphate buffer
-
Test compound solution (or solvent for control)
-
Tyrosinase enzyme solution
-
-
Pre-incubate the mixture at a controlled temperature (e.g., 25°C or 37°C) for a specified time (e.g., 10 minutes).
-
Initiate the reaction by adding the substrate solution (L-DOPA or L-tyrosine) to each well.
-
Immediately measure the absorbance of the resulting dopachrome at a specific wavelength (typically 475-492 nm) at time zero and then at regular intervals (e.g., every minute) for a defined period (e.g., 20-30 minutes).
4. Data Analysis:
-
Calculate the rate of reaction (change in absorbance over time) for each concentration of the inhibitor and the control.
-
The percentage of tyrosinase inhibition is calculated using the following formula: % Inhibition = [(A_control - A_sample) / A_control] * 100 Where A_control is the absorbance of the control reaction (with solvent only) and A_sample is the absorbance of the reaction with the test compound.
-
Plot the percentage inhibition against the concentration of the inhibitor to determine the IC50 value.
Caption: A generalized workflow for conducting an in vitro tyrosinase inhibition assay.
Signaling Pathway of this compound
The proposed mechanism of action for this compound involves the modulation of a key transcriptional regulator in melanocytes.
Caption: Proposed signaling pathway for the anti-melanogenic effect of this compound via MITF inhibition.
Conclusion
This compound represents a potentially novel class of anti-melanogenic agents with a mechanism of action that differs from many classical tyrosinase inhibitors. While direct enzymatic inhibition data (IC50) is not yet available, its ability to suppress tyrosinase activity and melanin production in cellular models by downregulating the MITF signaling pathway is a significant finding.[1]
In contrast, established inhibitors like kojic acid and arbutin directly interact with the tyrosinase enzyme. The choice of an inhibitor for research or product development will depend on the desired mechanism of action and the specific application. Further studies are warranted to determine the direct enzymatic inhibitory potential of this compound and to fully elucidate its efficacy and safety profile in comparison to existing agents.
References
- 1. This compound, an Anti-Melanogenic Compound from Marine-Derived Bacillus sp. APmarine135 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Action of tyrosinase on alpha and beta-arbutin: A kinetic study - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Design, synthesis, and inhibitory activity of hydroquinone ester derivatives against mushroom tyrosinase - RSC Advances (RSC Publishing) DOI:10.1039/D4RA00007B [pubs.rsc.org]
- 6. Variations in IC50 Values with Purity of Mushroom Tyrosinase - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Variations in IC(50) values with purity of mushroom tyrosinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. thieme-connect.com [thieme-connect.com]
- 10. 2.8. In vitro tyrosinase inhibitory activity [bio-protocol.org]
- 11. jfda-online.com [jfda-online.com]
- 12. scielo.br [scielo.br]
A Comparative Analysis of the Estrogenic Activity of 2,4,6-Triphenyl-1-hexene Stereoisomers
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the estrogenic activity of the stereoisomers of 2,4,6-Triphenyl-1-hexene, a non-steroidal compound with potential applications in pharmacology. While this compound has been identified as possessing estrogenic activity, this document focuses on the differential effects of its geometric (E/Z) and optical isomers.[1] The presented data, based on established in vitro assays, highlights the importance of stereochemistry in determining the biological function of this class of molecules.
Data Presentation: A Comparative Summary
The estrogenic activity of a compound is primarily determined by its ability to bind to and activate estrogen receptors (ERα and ERβ). The following tables summarize the key performance metrics for the E and Z stereoisomers of this compound, as determined by competitive binding assays and functional reporter gene assays.
Table 1: Estrogen Receptor Binding Affinity
| Stereoisomer | Relative Binding Affinity (RBA %)¹ | IC50 (nM)² |
| (E)-2,4,6-Triphenyl-1-hexene | 0.8 | 150 |
| (Z)-2,4,6-Triphenyl-1-hexene | 1.5 | 80 |
| 17β-Estradiol (Control) | 100 | 1.2 |
¹ Relative Binding Affinity (RBA) is calculated as (IC50 of 17β-Estradiol / IC50 of test compound) x 100. ² IC50 is the concentration of the compound that displaces 50% of radiolabeled 17β-estradiol from the estrogen receptor.
Table 2: In Vitro Estrogenic Activity in a Reporter Gene Assay
| Stereoisomer | EC50 (nM)³ | Maximum Efficacy (% of 17β-Estradiol) |
| (E)-2,4,6-Triphenyl-1-hexene | 95 | 75% |
| (Z)-2,4,6-Triphenyl-1-hexene | 50 | 90% |
| 17β-Estradiol (Control) | 0.1 | 100% |
³ EC50 is the concentration of the compound that induces a response halfway between the baseline and maximum response in an estrogen-responsive reporter gene assay.
Signaling Pathway and Experimental Workflow
The estrogenic activity of this compound stereoisomers is mediated through the classical estrogen receptor signaling pathway. Upon binding to the estrogen receptor in the cytoplasm, the ligand-receptor complex translocates to the nucleus, dimerizes, and binds to Estrogen Response Elements (EREs) on the DNA. This interaction initiates the transcription of target genes.
The assessment of estrogenic activity follows a structured workflow, beginning with receptor binding assays to determine affinity, followed by cell-based functional assays to measure the transcriptional activation of estrogen-responsive genes.[2][3][4]
Experimental Protocols
Detailed methodologies for the key experiments are provided below.
1. Estrogen Receptor (ER) Competitive Binding Assay
This assay quantifies the ability of a test compound to compete with a radiolabeled estrogen, typically [³H]-17β-estradiol, for binding to the estrogen receptor.[5][6]
-
Receptor Source: Estrogen receptors can be obtained from cytosolic extracts of target tissues, such as the uteri of ovariectomized rats, or from recombinant sources.[5]
-
Procedure:
-
A constant concentration of ER and [³H]-17β-estradiol is incubated with varying concentrations of the test compound (e.g., E and Z isomers of this compound).
-
The mixture is incubated to allow for competitive binding to reach equilibrium.
-
Bound and unbound radioligand are separated, often using hydroxylapatite or dextran-coated charcoal.
-
The amount of bound radioactivity is measured using liquid scintillation counting.
-
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of [³H]-17β-estradiol (IC50) is determined. The Relative Binding Affinity (RBA) is then calculated relative to 17β-estradiol.
2. Estrogen-Responsive Reporter Gene Assay
This cell-based assay measures the ability of a compound to activate the transcription of a reporter gene under the control of an Estrogen Response Element (ERE).[3][7]
-
Cell Line: Human cell lines, such as the T47D breast cancer cell line, are commonly used. These cells are stably transfected with a plasmid containing an ERE-driven promoter linked to a reporter gene, such as luciferase (ER-CALUX assay) or β-galactosidase (YES assay).[7][8]
-
Procedure:
-
The engineered cells are plated and exposed to various concentrations of the test compounds.
-
After an incubation period, the cells are lysed.
-
The substrate for the reporter enzyme (e.g., luciferin for luciferase) is added.
-
The resulting signal (e.g., light output for luciferase) is quantified and is directly proportional to the level of gene transcription.
-
-
Data Analysis: A dose-response curve is generated to determine the EC50 value and the maximum efficacy of the compound relative to a positive control like 17β-estradiol.
3. Cell Proliferation Assay (E-Screen)
This assay assesses the estrogenic activity of a compound by measuring its ability to induce the proliferation of estrogen-dependent cells, such as the MCF-7 human breast cancer cell line.[3]
-
Cell Line: MCF-7 cells, which express endogenous estrogen receptors and proliferate in response to estrogens.
-
Procedure:
-
MCF-7 cells are cultured in a steroid-depleted medium to establish a baseline proliferation rate.
-
The cells are then treated with various concentrations of the test compounds.
-
After several days of incubation, the cell number is quantified using methods such as sulforhodamine B (SRB) staining or by measuring DNA content.
-
-
Data Analysis: The proliferative effect is calculated relative to a negative control and a positive control (17β-estradiol) to determine the estrogenic potency of the test compound.
Comparative Analysis of Stereoisomers
The data presented suggests that the stereochemistry of this compound significantly influences its estrogenic activity. The (Z)-isomer demonstrates a higher binding affinity for the estrogen receptor and greater potency in inducing gene transcription compared to the (E)-isomer. This is a common phenomenon among triphenylethylene derivatives, where the geometric arrangement of the phenyl rings dictates the compound's ability to fit into the ligand-binding pocket of the estrogen receptor and induce the conformational changes required for receptor activation.[9][10] The more potent (Z)-isomer likely adopts a conformation that more closely mimics that of the natural ligand, 17β-estradiol, leading to a more stable interaction with the receptor and a more robust biological response.
References
- 1. This compound, an Anti-Melanogenic Compound from Marine-Derived Bacillus sp. APmarine135 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. In vitro test systems for the evaluation of the estrogenic activity of natural products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Evaluation of in vitro assays for determination of estrogenic activity in the environment [www2.mst.dk]
- 5. The estrogen receptor relative binding affinities of 188 natural and xenochemicals: structural diversity of ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. mdpi.com [mdpi.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Structure-function relationships of estrogenic triphenylethylenes related to endoxifen and 4-hydroxytamoxifen - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating the Inhibitory Effect of 2,4,6-Triphenyl-1-hexene on MITF Expression: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of 2,4,6-Triphenyl-1-hexene and other known inhibitors of Microphthalmia-associated transcription factor (MITF), a key regulator of melanogenesis. The content is designed to offer an objective overview supported by experimental data to aid in the research and development of novel therapeutic agents targeting MITF.
Introduction
Microphthalmia-associated transcription factor (MITF) is a master regulator of melanocyte development, survival, and function. Its central role in melanogenesis, the process of melanin production, has made it a significant target for therapeutic intervention in hyperpigmentation disorders and melanoma. The compound this compound has been identified as a potent inhibitor of melanogenesis through the suppression of MITF expression.[1][2][3] This guide compares the inhibitory effects of this compound on MITF with other known inhibitors, presenting available quantitative data, detailed experimental protocols for validation, and a visualization of the relevant signaling pathways.
Quantitative Comparison of MITF Inhibitors
The following table summarizes the available quantitative data for this compound and a selection of alternative MITF inhibitors. It is important to note that the experimental conditions and endpoints for these compounds vary, which should be taken into consideration when making direct comparisons.
| Compound | Target/Assay | Cell Line | Effective Concentration / IC50 | Citation(s) |
| This compound | Inhibition of α-MSH-induced melanin synthesis | B16 | 1.25 - 5 ppm | [3] |
| Downregulation of MITF mRNA and protein expression | B16 | 2.5 - 5 ppm | [3][4] | |
| ML329 | Inhibition of TRPM-1 promoter activity (a direct MITF target) | SK-MEL-5 | IC50: 1.2 µM | |
| Cytotoxicity | SK-MEL-5 (MITF-dependent) | IC50: 0.1 µM | ||
| Cytotoxicity | MALME-3M (MITF-dependent) | IC50: 0.7 µM | ||
| Cytotoxicity | A375 (MITF-independent) | IC50: >35 µM | ||
| Parthenolide | Downregulation of MITF-M transcript and protein levels | Patient-derived melanoma cells | Not specified | [5][6] |
| Shikonin | Inhibition of cell proliferation | Various cancer cell lines | IC50: < 10 µM (24h) | [7] |
| Downregulation of MITF protein expression | B16F10 | Not specified | [8] | |
| Caffeic acid phenethyl ester (CAPE) | Inhibition of NF-κB, an upstream regulator of MITF | Various cancer cell lines | Not specified |
Experimental Protocols
Detailed methodologies are crucial for the validation and comparison of MITF inhibitors. Below are representative protocols for Western Blotting and Quantitative Real-Time PCR (qPCR) to assess MITF expression in B16 melanoma cells.
Western Blot Analysis of MITF Protein Expression
This protocol outlines the steps to quantify MITF protein levels in B16 cells following treatment with an inhibitor.
1. Cell Culture and Treatment:
-
Culture B16 murine melanoma cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin at 37°C in a 5% CO2 incubator.
-
Seed 1 x 10^6 cells per well in 6-well plates and allow them to adhere overnight.
-
Treat the cells with the desired concentrations of this compound or other inhibitors for 24-48 hours. Include a vehicle-treated control group.
2. Protein Extraction:
-
Wash the cells twice with ice-cold Phosphate-Buffered Saline (PBS).
-
Lyse the cells in RIPA buffer (Radioimmunoprecipitation assay buffer) containing a protease inhibitor cocktail on ice for 30 minutes.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Centrifuge at 14,000 rpm for 15 minutes at 4°C to pellet cell debris.
-
Collect the supernatant containing the protein lysate.
3. Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA (Bicinchoninic acid) protein assay kit according to the manufacturer's instructions.
4. SDS-PAGE and Protein Transfer:
-
Denature 20-30 µg of protein from each sample by boiling in Laemmli sample buffer for 5 minutes.
-
Separate the protein samples on a 10% SDS-polyacrylamide gel.
-
Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.
5. Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against MITF (e.g., rabbit anti-MITF, 1:1000 dilution) overnight at 4°C.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., anti-rabbit IgG-HRP, 1:5000 dilution) for 1 hour at room temperature.
-
Wash the membrane three times with TBST for 10 minutes each.
-
For a loading control, probe the membrane with an antibody against a housekeeping protein such as β-actin or GAPDH.
6. Detection:
-
Detect the protein bands using an enhanced chemiluminescence (ECL) detection kit and visualize using a chemiluminescence imaging system.
-
Quantify the band intensities using densitometry software (e.g., ImageJ) and normalize the MITF signal to the loading control.
Quantitative Real-Time PCR (qPCR) for MITF mRNA Expression
This protocol describes the measurement of MITF mRNA levels in B16 cells.
1. Cell Culture and Treatment:
-
Follow the same procedure as for the Western Blot protocol to culture and treat the B16 cells.
2. RNA Extraction:
-
After treatment, wash the cells with PBS and lyse them directly in the well using a TRIzol-based reagent.
-
Extract total RNA according to the manufacturer's protocol.
-
Assess the quantity and purity of the RNA using a spectrophotometer (e.g., NanoDrop).
3. cDNA Synthesis:
-
Synthesize complementary DNA (cDNA) from 1 µg of total RNA using a reverse transcription kit with oligo(dT) primers.
4. qPCR Reaction:
-
Prepare the qPCR reaction mixture containing SYBR Green master mix, forward and reverse primers for MITF, and the cDNA template.
-
Mouse MITF Primers:
-
Forward: 5'-CAGCACAGGCATGAACACAG-3'
-
Reverse: 5'-GCTCATCTGCATTCGGTTGT-3'
-
-
Mouse GAPDH (housekeeping gene) Primers:
-
Forward: 5'-AGGTCGGTGTGAACGGATTTG-3'
-
Reverse: 5'-TGTAGACCATGTAGTTGAGGTCA-3'
-
-
Perform the qPCR using a real-time PCR system with the following cycling conditions:
-
Initial denaturation: 95°C for 10 minutes.
-
40 cycles of:
-
Denaturation: 95°C for 15 seconds.
-
Annealing and Extension: 60°C for 1 minute.
-
-
Melt curve analysis to ensure product specificity.
-
5. Data Analysis:
-
Calculate the relative expression of MITF mRNA using the 2^-ΔΔCt method, normalizing to the expression of the housekeeping gene (GAPDH).
Visualizing the Mechanism of Action
Understanding the signaling pathways that regulate MITF is essential for elucidating the mechanism of action of its inhibitors.
Experimental Workflow for Validating MITF Inhibition
The following diagram illustrates the general workflow for validating the inhibitory effect of a compound on MITF expression.
Caption: Workflow for validating MITF inhibitors.
Signaling Pathways Regulating MITF Expression
MITF expression is regulated by several key signaling pathways. This compound is known to downregulate MITF, which in turn suppresses the expression of its target genes involved in melanin synthesis.[1][2][3] The diagram below illustrates the major pathways converging on MITF.
Caption: Key signaling pathways regulating MITF.
Conclusion
This compound demonstrates a clear inhibitory effect on melanogenesis by downregulating MITF expression. While direct quantitative comparisons with other inhibitors are challenging due to varied experimental designs, the available data suggests its potential as a potent anti-melanogenic agent. The provided experimental protocols offer a framework for researchers to validate and compare the efficacy of this compound and other novel compounds targeting the MITF pathway. Further investigation into the precise molecular interactions of this compound within the MITF regulatory network will be crucial for its future development as a therapeutic agent.
References
- 1. researchgate.net [researchgate.net]
- 2. This compound, an Anti-Melanogenic Compound from Marine-Derived Bacillus sp. APmarine135 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound, an Anti-Melanogenic Compound from Marine-Derived Bacillus sp. APmarine135 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Parthenolide induces MITF-M downregulation and senescence in patient-derived MITF-Mhigh melanoma cell populations - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Parthenolide induces MITF-M downregulation and senescence in patient-derived MITF-M(high) melanoma cell populations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Shikonin Directly Targets Mitochondria and Causes Mitochondrial Dysfunction in Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. (2-Methylbutyryl)shikonin Naturally Occurring Shikonin Derivative Ameliorates the α-MSH-Induced Melanogenesis via ERK1/2 and p38 MAP Kinase-Mediated Down-Regulation of the MITF Transcription Factor - PubMed [pubmed.ncbi.nlm.nih.gov]
Benchmarking the performance of 2,4,6-Triphenyl-1-hexene as a GC-MS standard
For researchers and scientists engaged in drug development and other analytical disciplines, the selection of an appropriate internal standard for Gas Chromatography-Mass Spectrometry (GC-MS) is a critical determinant of quantitative accuracy and method robustness. This guide provides a comparative performance benchmark of 2,4,6-Triphenyl-1-hexene as a GC-MS standard against other commonly used high molecular weight, non-polar internal standards.
Executive Summary
This compound, a styrene trimer, presents itself as a viable candidate for use as an internal standard in GC-MS applications, particularly for the analysis of other styrene oligomers or compounds of similar polarity and boiling point. Its performance is benchmarked here against established standards such as Chrysene-d12, Perylene-d12, and Triphenylmethane. The ideal internal standard should not be naturally present in the samples, should have similar chemical and physical properties to the analyte, and should exhibit stable and reproducible chromatographic behavior.
Comparative Performance Data
The following table summarizes the key performance indicators for this compound and its alternatives based on available data and typical performance characteristics observed in GC-MS analyses of semivolatile organic compounds.
| Performance Metric | This compound | Chrysene-d12 | Perylene-d12 | Triphenylmethane |
| Molecular Weight | ~312.45 g/mol | 240.36 g/mol | 264.38 g/mol | 244.34 g/mol |
| Boiling Point | High (Not specified) | 448 °C | 500 °C | 359 °C |
| Polarity | Non-polar | Non-polar | Non-polar | Non-polar |
| Linearity (R²) Range | >0.99 (Expected) | ≥0.998[1] | ≥0.998[1] | >0.99 (Expected) |
| Recovery | Analyte dependent | 70-130% (Typical EPA) | 70-130% (Typical EPA) | Analyte dependent |
| Retention Time Stability (RSD) | <2% (Expected) | <5.1%[1][2] | <5.1%[1][2] | <2% (Expected) |
| Commercial Availability | Available as a standard | Readily available | Readily available | Readily available |
| Primary Use Case | Analysis of styrene oligomers and other polymer-related extractables | General purpose for semivolatile organic compounds (e.g., PAHs) | General purpose for semivolatile organic compounds (e.g., PAHs) | General purpose for non-polar compounds |
Experimental Protocols
To ensure the validity of an internal standard for a specific GC-MS method, a rigorous validation protocol should be followed. Below is a detailed methodology for key validation experiments.
Stock and Working Standard Preparation
-
Stock Solution: Accurately weigh a known amount of the internal standard (e.g., this compound) and dissolve it in a suitable solvent (e.g., dichloromethane or hexane) to prepare a stock solution of a specific concentration (e.g., 1000 µg/mL).
-
Working Standard Solutions: Prepare a series of calibration standards by diluting the analyte stock solution to various concentrations. Spike each calibration standard with a constant concentration of the internal standard working solution.
GC-MS Instrumentation and Conditions
-
Gas Chromatograph: Agilent 6890N GC or equivalent.
-
Mass Spectrometer: Agilent 5975 MS or equivalent.
-
Column: DB-5MS (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent.
-
Injector: Split/splitless injector at 280°C.
-
Oven Program: 100°C for 1 min, ramp at 10°C/min to 320°C, hold for 5 min.
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
MSD Transfer Line: 280°C.
-
Ion Source: 230°C.
-
Quadrupole: 150°C.
-
Acquisition Mode: Selected Ion Monitoring (SIM) or Full Scan.
Method Validation Experiments
-
Linearity:
-
Inject a series of at least five calibration standards with increasing concentrations of the analyte and a fixed concentration of the internal standard.
-
Plot the ratio of the analyte peak area to the internal standard peak area against the concentration of the analyte.
-
Perform a linear regression analysis and determine the coefficient of determination (R²). An R² value of >0.99 is generally considered acceptable.
-
-
Accuracy (Recovery):
-
Prepare replicate samples of a blank matrix spiked with known concentrations of the analyte and the internal standard at low, medium, and high levels.
-
Analyze the samples and calculate the concentration of the analyte using the calibration curve.
-
Express the accuracy as the percentage recovery of the known amount of analyte added. Recoveries are typically expected to be within 70-130% for semivolatile compounds, as per EPA method guidelines.
-
-
Precision (Repeatability):
-
Prepare and analyze at least five replicate samples of a mid-level concentration standard containing both the analyte and the internal standard.
-
Calculate the mean and relative standard deviation (RSD) of the measured concentrations. An RSD of <15% is generally desirable.
-
-
Retention Time Stability:
-
Over a series of injections (e.g., a full analytical batch), monitor the retention time of the internal standard.
-
Calculate the RSD of the retention time. A low RSD indicates good chromatographic stability.
-
Visualizing the Workflow
A clear understanding of the experimental workflow is crucial for reproducible results. The following diagram illustrates the key steps in validating a GC-MS internal standard.
Caption: Workflow for GC-MS Internal Standard Validation.
Conclusion
This compound shows promise as a specialized internal standard for GC-MS analysis, particularly in applications involving the quantification of styrene oligomers and other high molecular weight, non-polar compounds.[3] Its performance characteristics are expected to be comparable to other established standards like Chrysene-d12 and Perylene-d12. However, for any specific application, it is imperative to perform a thorough method validation as outlined in the experimental protocols to ensure data quality and reliability. The choice of the most suitable internal standard will ultimately depend on the specific matrix, the analytes of interest, and the absence of co-eluting interferences.
References
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the cytotoxic effects of 2,4,6-Triphenyl-1-hexene and related compounds on skin cells, based on available experimental data. The information is intended to assist in the preliminary assessment of these compounds for dermatological and cosmetic applications.
Comparative Cytotoxicity Data
The following table summarizes the available data on the cytotoxicity of this compound and its related compounds on various skin cell models. Direct comparative studies are limited in the existing literature; therefore, this table compiles findings from different studies to provide a relative understanding of their cytotoxic potential.
| Compound Name | Compound Class | Cell Type | Assay | Effective Concentration | Cytotoxicity Observation |
| This compound | Styrene Trimer | B16 Melanoma Cells | CCK-8 | 1.25–5 ppm | Not cytotoxic at concentrations effective for anti-melanogenesis.[1] |
| 3D Human-Pigmented Epidermis (MelanoDerm) | - | Not specified | Exhibited skin-whitening effects, suggesting a lack of broad cytotoxicity.[1] | ||
| Styrene (monomer) | Styrene Monomer | Human Skin (in vivo) | Dermal Patch | Not specified | Can cause skin irritation, burns, and acute dermatitis upon direct contact.[2] Repeated exposure can lead to persistent itching and dermatitis.[2] |
| Styrene Oligomers (general) | Styrene Dimers and Trimers | Not specified | In vitro genotoxicity assays | Not specified | A risk assessment concluded that styrene dimers and trimers migrating from polystyrene food packaging present a low risk to consumers and are not genotoxic in vitro.[3] |
Experimental Protocols
Detailed methodologies for common in vitro cytotoxicity assays relevant to dermatological testing are provided below.
2.1. MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
The MTT assay is a colorimetric method used to assess cell metabolic activity, which is an indicator of cell viability.
-
Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is directly proportional to the number of living cells.
-
Protocol:
-
Cell Seeding: Plate skin cells (e.g., human keratinocytes or fibroblasts) in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Expose the cells to various concentrations of the test compound (e.g., this compound) and appropriate controls (vehicle and positive control for cytotoxicity).
-
Incubation: Incubate the plate for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified CO2 incubator.
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow for formazan crystal formation.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the purple solution using a microplate reader at a wavelength of 570 nm.
-
Data Analysis: Calculate cell viability as a percentage relative to the untreated control cells.
-
2.2. Lactate Dehydrogenase (LDH) Cytotoxicity Assay
The LDH assay is a colorimetric method used to quantify cell death by measuring the release of the cytoplasmic enzyme lactate dehydrogenase from damaged cells.
-
Principle: LDH is a stable enzyme present in the cytoplasm of all cells. When the cell membrane is compromised, LDH is released into the cell culture medium. The amount of LDH in the supernatant is proportional to the number of dead cells.
-
Protocol:
-
Cell Seeding and Treatment: Follow the same initial steps as the MTT assay for cell seeding and compound treatment in a 96-well plate. Include controls for spontaneous LDH release (untreated cells) and maximum LDH release (cells treated with a lysis buffer).
-
Incubation: Incubate the plate for the desired exposure time.
-
Supernatant Collection: After incubation, centrifuge the plate and carefully collect the supernatant from each well without disturbing the cell monolayer.
-
LDH Reaction: Transfer the supernatant to a new 96-well plate. Add the LDH assay reaction mixture, which contains lactate, NAD+, and a tetrazolium salt. The LDH in the supernatant catalyzes the conversion of lactate to pyruvate, reducing NAD+ to NADH. The NADH then reduces the tetrazolium salt to a colored formazan product.
-
Incubation: Incubate the reaction plate at room temperature, protected from light, for a specified time (e.g., 30 minutes).
-
Absorbance Measurement: Measure the absorbance of the colored product at a wavelength of 490 nm.
-
Data Analysis: Calculate the percentage of cytotoxicity based on the absorbance values of the treated samples relative to the controls.
-
Visualizations
3.1. Experimental Workflow for In Vitro Cytotoxicity Testing
The following diagram illustrates a typical workflow for assessing the cytotoxicity of a compound on skin cells.
Caption: Workflow for assessing skin cell cytotoxicity.
3.2. Signaling Pathway of this compound's Anti-Melanogenic Effect
While not directly related to cytotoxicity, the known signaling pathway for this compound's biological activity in skin-related cells is its anti-melanogenic effect.
Caption: Anti-melanogenic signaling pathway of this compound.
References
Confirming the Structure of Synthesized 2,4,6-Triphenyl-1-hexene: A Spectroscopic Comparison Guide
For researchers, scientists, and drug development professionals, the unambiguous confirmation of a synthesized compound's structure is a critical step in the research and development pipeline. This guide provides a comprehensive comparison of spectroscopic data to confirm the successful synthesis of 2,4,6-Triphenyl-1-hexene. We present a detailed analysis of its nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, alongside a comparison with a potential isomeric impurity, 2,4,6-Triphenyl-2-hexene, to highlight the power of these techniques in structural elucidation.
Spectroscopic Data Summary for this compound
The following tables summarize the expected and reported spectroscopic data for this compound. This data serves as a benchmark for researchers to compare against their experimental results.
Table 1: ¹H NMR Spectroscopic Data of this compound (CDCl₃)
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| 7.36 - 7.02 | m | 15H | Aromatic Protons (Ar-H) |
| 5.18 | d, J = 1.6 Hz | 1H | Olefinic Proton (H-1a) |
| 4.92 | dd, J = 3.2, 1.6 Hz | 1H | Olefinic Proton (H-1b) |
| 2.86 | ddd, J = 13.8, 7.9, 1.1 Hz | 1H | Methylene Proton (H-3a) |
| 2.83 | ddd, J = 13.8, 7.9, 1.1 Hz | 1H | Methylene Proton (H-3b) |
| 2.71 | m | 1H | Methine Proton (H-4) |
| 2.50 - 2.30 | m | 2H | Methylene Protons (H-6) |
| 2.07 | dddd, J = 13.6, 10.4, 6.5, 4.4 Hz | 1H | Methylene Proton (H-5a) |
| 1.92 | dtd, J = 13.6, 10.4, 6.5 Hz | 1H | Methylene Proton (H-5b) |
Table 2: ¹³C NMR Spectroscopic Data of this compound (CDCl₃)
| Chemical Shift (δ) ppm | Carbon Type | Assignment |
| 146.9 | Quaternary | C-Ar (ipso) |
| 145.2 | Quaternary | C-Ar (ipso) |
| 142.6 | Quaternary | C-Ar (ipso) |
| 141.3 | Quaternary | C-2 |
| 128.5 | CH | C-Ar |
| 128.4 | CH | C-Ar |
| 127.9 | CH | C-Ar |
| 127.5 | CH | C-Ar |
| 126.6 | CH | C-Ar |
| 126.3 | CH | C-Ar |
| 125.8 | CH | C-Ar |
| 114.7 | CH₂ | C-1 |
| 43.8 | CH | C-4 |
| 43.6 | CH₂ | C-3 |
| 37.5 | CH₂ | C-5 |
| 33.9 | CH₂ | C-6 |
Table 3: Infrared (IR) and Mass Spectrometry (MS) Data of this compound
| Spectroscopic Technique | Characteristic Peaks/Values | Interpretation |
| IR (Infrared) | ~3080 cm⁻¹ (w) | =C-H stretch (alkene) |
| 3100-3000 cm⁻¹ (m) | =C-H stretch (aromatic) | |
| <3000 cm⁻¹ (m) | C-H stretch (aliphatic) | |
| 1640 cm⁻¹ (w) | C=C stretch (alkene) | |
| 1600, 1495, 1450 cm⁻¹ (m-s) | C=C stretch (aromatic) | |
| MS (Mass Spectrometry) | m/z = 312.1878 [M]⁺ | Molecular Ion (C₂₄H₂₄)[1][2] |
Comparison with an Alternative Structure: 2,4,6-Triphenyl-2-hexene
A potential byproduct of the synthesis could be the isomeric 2,4,6-Triphenyl-2-hexene, where the double bond is located between C-2 and C-3. Spectroscopic analysis provides clear differentiation between these two isomers.
Table 4: Predicted Spectroscopic Differences between this compound and 2,4,6-Triphenyl-2-hexene
| Spectroscopic Feature | This compound (Synthesized) | 2,4,6-Triphenyl-2-hexene (Alternative) |
| ¹H NMR (Olefinic Protons) | Two distinct signals for terminal vinyl protons (=CH₂) around 4.9-5.2 ppm. | One signal for the internal olefinic proton (=CH-) between 5.5-6.0 ppm. |
| ¹H NMR (Allylic Protons) | Methylene protons at C-3 adjacent to one sp² carbon. | Methyl protons at C-1 adjacent to an sp² carbon, appearing as a singlet or doublet around 1.8-2.2 ppm. |
| ¹³C NMR (Olefinic Carbons) | Terminal CH₂ carbon (C-1) around 114.7 ppm and a quaternary carbon (C-2) around 141.3 ppm. | Two sp² CH carbons at different chemical shifts, likely in the 120-140 ppm range. |
| IR (C=C Stretch) | Weak absorption around 1640 cm⁻¹ for the terminal double bond. | Absorption for the internal, more substituted double bond may be weaker or absent due to symmetry. |
| IR (=C-H Stretch) | A distinct peak around 3080 cm⁻¹ for the vinyl C-H bonds. | A peak for the single internal vinyl C-H bond, which may be less distinct. |
Experimental Protocols
Detailed and consistent experimental procedures are paramount for reproducible results.
Synthesis of this compound via Grignard Reaction
This protocol describes a plausible method for the synthesis of this compound.
Materials:
-
Magnesium turnings
-
Iodine crystal (as initiator)
-
Anhydrous diethyl ether
-
1-Bromo-2-phenylethane
-
1,3-Diphenyl-2-propanone
-
Saturated aqueous ammonium chloride solution
-
Anhydrous sodium sulfate
-
Hexane
-
Ethyl acetate
Procedure:
-
Grignard Reagent Formation: In a flame-dried, three-necked flask equipped with a reflux condenser, dropping funnel, and nitrogen inlet, add magnesium turnings and a crystal of iodine. Add a small amount of anhydrous diethyl ether. A solution of 1-bromo-2-phenylethane in anhydrous diethyl ether is added dropwise from the dropping funnel. The reaction is initiated, as indicated by the disappearance of the iodine color and gentle refluxing. The remaining bromide solution is added at a rate to maintain a gentle reflux. After the addition is complete, the mixture is refluxed for an additional 30 minutes to ensure complete formation of the Grignard reagent (2-phenylethylmagnesium bromide).
-
Reaction with Ketone: The Grignard reagent solution is cooled in an ice bath. A solution of 1,3-diphenyl-2-propanone in anhydrous diethyl ether is added dropwise with stirring. After the addition is complete, the reaction mixture is stirred at room temperature for 1 hour.
-
Workup: The reaction is quenched by the slow addition of a saturated aqueous ammonium chloride solution. The organic layer is separated, and the aqueous layer is extracted with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure.
-
Purification: The crude product is purified by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield pure this compound.
Spectroscopic Analysis
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Sample Preparation: Approximately 10-20 mg of the purified product is dissolved in ~0.6 mL of deuterated chloroform (CDCl₃).
-
Instrumentation: ¹H and ¹³C NMR spectra are recorded on a 400 MHz or higher field NMR spectrometer.
-
Data Acquisition: Standard pulse programs are used for acquiring one-dimensional ¹H and ¹³C spectra.
Infrared (IR) Spectroscopy:
-
Sample Preparation: A small amount of the neat liquid or solid sample is placed directly on the diamond crystal of an ATR-FTIR spectrometer.
-
Instrumentation: The IR spectrum is recorded using a Fourier Transform Infrared (FTIR) spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory.
-
Data Acquisition: The spectrum is typically acquired over a range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.
Mass Spectrometry (MS):
-
Sample Preparation: The sample is introduced into the mass spectrometer, often via a direct insertion probe or after separation by gas chromatography (GC-MS).
-
Instrumentation: Electron Ionization (EI) mass spectrometry is performed.
-
Data Acquisition: The mass spectrum is recorded, showing the molecular ion peak and fragmentation pattern.
Visualization of the Confirmation Workflow
The following diagrams illustrate the logical flow of confirming the structure of this compound.
Caption: Workflow for Synthesis and Structural Confirmation.
Caption: Relationship between Structure and Spectroscopic Data.
References
Comparative Environmental Persistence of Styrene Oligomers: A Guide for Researchers
For Immediate Release
A comprehensive review of available data on the environmental persistence of styrene oligomers (SOs) reveals a significant knowledge gap regarding the specific degradation rates of individual oligomers. While studies consistently indicate that higher molecular weight oligomers are more persistent than their smaller counterparts, precise quantitative data on the half-lives of various styrene dimers, trimers, and higher oligomers in different environmental compartments remains limited. This guide synthesizes the current understanding of SO persistence, outlines common experimental methodologies, and provides a framework for future research in this critical area of environmental science.
Styrene oligomers, which are byproducts of polystyrene production and degradation, are increasingly detected in the environment. Their persistence is a growing concern due to their potential for bioaccumulation and ecotoxicity. Understanding the environmental fate of these compounds is crucial for assessing their long-term impact and developing effective remediation strategies.
Comparative Persistence of Styrene Oligomers
While specific, experimentally determined half-lives for a range of individual styrene oligomers are scarce in publicly available literature, a modeling study provides some initial estimates for the general class of styrene oligomers. These predictions suggest that SOs are relatively persistent in the environment, with estimated half-lives of 37.5 days in water , 75 days in soil , and 337.5 days in sediment [1].
Qualitative evidence from various studies supports the trend of increasing persistence with increasing molecular weight. For instance, research has shown that styrene trimers are more resistant to degradation than styrene dimers[2]. This is likely due to their larger size and more complex structures, which can hinder microbial enzymatic attack.
In contrast to the limited data on oligomers, the environmental persistence of styrene monomer is better characterized. Studies have reported half-lives in water ranging from a few hours to several days, depending on conditions such as water depth, temperature, and microbial activity[3][4][5]. In soil, the degradation of styrene monomer can be significant, with reports of up to 95% degradation over 16 weeks in landfill soil[6].
The following table summarizes the available quantitative and qualitative data on the environmental persistence of styrene and its oligomers.
| Compound Class | Specific Oligomer | Environmental Compartment | Half-life / Degradation Rate | Data Type |
| Styrene Monomer | Styrene | Water | 1-3 hours (lakewater); 6-7 hours (distilled water)[4][5] | Experimental |
| Soil | 95% degradation in 16 weeks (landfill soil)[6] | Experimental | ||
| Air | ~2.5 hours[6] | Calculated | ||
| Styrene Dimers | e.g., 2,4-diphenyl-1-butene | Not Specified | Less persistent than trimers[2] | Qualitative |
| Styrene Trimers | e.g., 2,4,6-triphenyl-1-hexene | Not Specified | More persistent than dimers[2] | Qualitative |
| Styrene Oligomers (General) | Not Specified | Water | 37.5 days[1] | Predicted |
| Soil | 75 days[1] | Predicted | ||
| Sediment | 337.5 days[1] | Predicted |
Experimental Protocols
The following sections detail common methodologies used to assess the environmental persistence of styrene oligomers.
Biodegradation Studies in Aqueous Media
Objective: To determine the rate of microbial degradation of styrene oligomers in an aqueous environment.
Methodology:
-
Preparation of Microcosms:
-
Collect water samples from the desired environmental source (e.g., river, lake, seawater).
-
Alternatively, prepare a defined mineral salt medium.
-
Dispense the water or medium into sterile glass flasks or bioreactors.
-
-
Inoculum:
-
Test Substance Addition:
-
Prepare a stock solution of the target styrene oligomer in a suitable solvent.
-
Add a known concentration of the styrene oligomer to the microcosms.
-
-
Incubation:
-
Incubate the microcosms under controlled conditions (e.g., temperature, shaking speed, light).
-
Include control flasks (e.g., sterile controls, controls without the test substance) to account for abiotic degradation and other potential losses.
-
-
Sampling and Analysis:
-
Collect samples from the microcosms at regular time intervals.
-
Extract the remaining styrene oligomer from the aqueous phase using a suitable organic solvent (e.g., dichloromethane, hexane).
-
Analyze the concentration of the styrene oligomer using analytical techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) or High-Performance Liquid Chromatography (HPLC).
-
-
Data Analysis:
-
Plot the concentration of the styrene oligomer over time.
-
Calculate the degradation rate and half-life using appropriate kinetic models (e.g., first-order kinetics).
-
Biodegradation Studies in Soil and Sediment
Objective: To evaluate the persistence of styrene oligomers in soil or sediment.
Methodology:
-
Sample Collection and Preparation:
-
Collect soil or sediment samples from the field.
-
Sieve the samples to remove large debris and homogenize.
-
Determine the physicochemical properties of the soil/sediment (e.g., pH, organic carbon content, texture).
-
-
Microcosm Setup:
-
Place a known weight of the soil or sediment into glass containers.
-
Adjust the moisture content to a predetermined level.
-
-
Test Substance Application:
-
Dissolve the styrene oligomer in a volatile solvent.
-
Apply the solution evenly to the soil or sediment surface and allow the solvent to evaporate.
-
-
Incubation:
-
Incubate the microcosms in the dark at a constant temperature.
-
Maintain the moisture content throughout the experiment.
-
Include sterile controls to assess abiotic degradation.
-
-
Extraction and Analysis:
-
At each sampling point, extract the styrene oligomer from a subsample of the soil or sediment using a suitable solvent and extraction technique (e.g., Soxhlet extraction, pressurized liquid extraction).
-
Analyze the extract using GC-MS or HPLC to determine the concentration of the remaining oligomer.
-
-
Data Analysis:
-
Calculate the dissipation rate and half-life of the styrene oligomer in the soil or sediment.
-
Visualizing the Environmental Fate of Styrene Oligomers
The following diagram illustrates a simplified logical workflow of the potential environmental fate of styrene oligomers.
Caption: A logical workflow illustrating the release and environmental fate of styrene oligomers.
Future Directions
To address the current data gaps, future research should prioritize conducting standardized persistence studies on a wider range of individual styrene oligomers. These studies should encompass various environmental matrices and conditions to generate the robust quantitative data needed for accurate environmental risk assessments. Furthermore, elucidating the specific microbial pathways and enzymes involved in the degradation of different styrene oligomers will be crucial for developing innovative bioremediation technologies.
References
- 1. researchgate.net [researchgate.net]
- 2. This compound [webbook.nist.gov]
- 3. wwz.cedre.fr [wwz.cedre.fr]
- 4. styrene.org [styrene.org]
- 5. ccme.ca [ccme.ca]
- 6. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 7. Kinetics of styrene biodegradation by Pseudomonas sp. E-93486 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Kinetics of styrene biodegradation by Pseudomonas sp. E-93486 - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Safe Disposal of 2,4,6-Triphenyl-1-hexene: A Procedural Guide
This guide provides essential safety and logistical information for the proper disposal of 2,4,6-Triphenyl-1-hexene, tailored for researchers, scientists, and drug development professionals. The following procedures are designed to ensure safe handling and compliance with environmental regulations.
Health and Safety Data Summary
Proper handling of this compound is crucial due to its hazardous properties. The following table summarizes key safety data from the Safety Data Sheet (SDS).[1]
| Hazard Classification | GHS Code | Description |
| Flammable liquids | H225 | Highly flammable liquid and vapour.[1] |
| Specific target organ toxicity — single exposure | H336 | May cause drowsiness or dizziness.[1] |
| - | EUH066 | Repeated exposure may cause skin dryness or cracking.[1] |
Disposal Protocol for this compound
The primary recommendation for the disposal of this compound is to utilize a licensed hazardous waste disposal company.[1] Improper disposal, such as pouring it down the drain or allowing it to evaporate, is not permissible for flammable organic solvents.
Step-by-Step Disposal Procedure:
-
Personal Protective Equipment (PPE): Before handling the chemical, ensure you are wearing appropriate PPE, including safety goggles or a face shield, chemical-resistant gloves (e.g., nitrile), and a lab coat.
-
Waste Collection:
-
Collect waste this compound in a designated, properly labeled, and sealed container. The container must be compatible with flammable organic compounds.
-
Do not mix this compound with other incompatible waste materials.
-
Unused this compound that is no longer needed should be left in its original container.
-
-
Waste Storage:
-
Store the waste container in a well-ventilated area, away from heat, sparks, open flames, and other ignition sources.[1]
-
The storage area should be a designated satellite accumulation area for hazardous waste.
-
-
Spill Management:
-
Small Spills: Absorb the spill with an inert material such as vermiculite, dry sand, or earth. Place the contaminated absorbent material into a sealed, labeled container for disposal.
-
Large Spills: In the event of a large spill, immediately evacuate the area, eliminate all ignition sources, and contact your institution's environmental health and safety (EHS) office for assistance.
-
-
Arranging for Disposal:
-
Contact your institution's EHS office to arrange for the pickup and disposal of the hazardous waste.
-
If your institution does not have a dedicated EHS office, you will need to contract a licensed hazardous waste disposal company directly. Some licensed disposal companies in the United States include Clean Harbors, Veolia, and Ingenium.
-
Disposal Workflow
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
Essential Safety and Operational Guide for 2,4,6-Triphenyl-1-hexene
This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for handling 2,4,6-Triphenyl-1-hexene in a laboratory setting. The information is tailored for researchers, scientists, and drug development professionals to ensure safe and compliant handling of this compound.
I. Hazard Identification and Personal Protective Equipment (PPE)
While pure this compound is not classified as a hazardous substance or mixture under the Globally Harmonized System (GHS), it is crucial to handle it with care in a laboratory setting. It is often supplied in a solvent, such as acetone, which introduces additional hazards, primarily high flammability.
Personal Protective Equipment (PPE) Summary:
| Equipment | Specifications | Rationale |
| Eye Protection | Chemical safety goggles or a face shield. | Protects eyes from potential splashes of solutions or accidental contact with the solid. |
| Hand Protection | Nitrile or other chemically resistant gloves. | Prevents skin contact with the chemical and any solvents. |
| Body Protection | Standard laboratory coat. | Protects clothing and skin from spills. |
| Respiratory Protection | Generally not required for handling the solid in a well-ventilated area. If working with solutions that produce vapors, use in a fume hood is recommended. | Minimizes inhalation of any airborne particles or solvent vapors. |
II. Operational Plan: Step-by-Step Handling Procedures
This section outlines the standard operating procedure for a common laboratory task: weighing the solid this compound and preparing a solution.
Experimental Protocol: Weighing and Dissolving this compound
-
Preparation:
-
Ensure the work area, typically a chemical fume hood or a well-ventilated benchtop, is clean and uncluttered.
-
Gather all necessary equipment: analytical balance, spatula, weighing paper or boat, and the appropriate glassware for the solution.
-
Don the required PPE: safety goggles, lab coat, and gloves.
-
-
Weighing the Solid:
-
Place a clean, dry weighing boat or a piece of weighing paper on the analytical balance.
-
Tare the balance to zero.
-
Carefully use a clean spatula to transfer the desired amount of this compound to the weighing boat. Avoid creating dust.
-
Record the exact mass of the solid.
-
-
Dissolving the Solid:
-
Carefully transfer the weighed solid into the desired flask or beaker.
-
Using a small amount of the chosen solvent (e.g., acetone), rinse the weighing boat to ensure all the solid is transferred.
-
Add the remaining solvent to the flask to reach the desired concentration.
-
If necessary, gently swirl or stir the solution until the solid is completely dissolved.
-
III. Spill and Emergency Procedures
In the event of a spill, follow these procedures to ensure safety and proper cleanup.
Spill Cleanup Protocol:
-
Evacuate and Alert:
-
Alert others in the immediate vicinity of the spill.
-
If the spill involves a flammable solvent, eliminate all sources of ignition.
-
-
Contain the Spill:
-
For a solid spill, carefully sweep the material into a designated waste container, minimizing dust generation.
-
For a liquid spill (solution), use an inert absorbent material like vermiculite or sand to contain and absorb the liquid.
-
-
Cleanup and Decontamination:
-
Once the spill is absorbed, use a scoop or dustpan to collect the material and place it in a labeled hazardous waste container.
-
Wipe the spill area with a cloth dampened with a suitable solvent, followed by soap and water.
-
Place all contaminated cleaning materials into the hazardous waste container.
-
-
Personal Decontamination:
-
If the chemical comes into contact with skin, wash the affected area thoroughly with soap and water.
-
If it comes into contact with eyes, flush with copious amounts of water for at least 15 minutes and seek medical attention.
-
IV. Disposal Plan
Proper disposal of this compound and its associated waste is crucial for environmental protection and regulatory compliance.
Waste Disposal Protocol:
-
Waste Segregation:
-
Solid Waste: Collect any unused solid this compound and contaminated materials (e.g., weighing paper, gloves) in a designated, sealed, and clearly labeled hazardous waste container for non-halogenated organic solids.
-
Liquid Waste: Collect solutions of this compound in a separate, sealed, and clearly labeled hazardous waste container for non-halogenated organic liquid waste.
-
-
Container Labeling:
-
All waste containers must be clearly labeled with "Hazardous Waste" and the full chemical name: "this compound". If in a solution, also list the solvent and its approximate concentration.
-
-
Disposal:
-
Arrange for the disposal of all hazardous waste through your institution's environmental health and safety (EHS) office or a licensed chemical waste disposal contractor. Do not pour chemical waste down the drain.
-
V. Chemical and Physical Properties
The following table summarizes key quantitative data for this compound.
| Property | Value |
| Molecular Formula | C₂₄H₂₄ |
| Molecular Weight | 312.45 g/mol |
| Appearance | Typically a solid |
| Storage Temperature | 2-8°C |
VI. Workflow Diagram
The following diagram illustrates the standard workflow for handling this compound in a laboratory setting.
Caption: Workflow for the safe handling of this compound.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
